molecular formula C8H10ClFN2 B068554 3-Fluoro-4-methylbenzamidine hydrochloride CAS No. 175277-88-0

3-Fluoro-4-methylbenzamidine hydrochloride

Cat. No.: B068554
CAS No.: 175277-88-0
M. Wt: 188.63 g/mol
InChI Key: VXAQJXKADWRKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylbenzamidine hydrochloride is a potent and selective amidine-based inhibitor, primarily recognized for its role in probing the activity of serine proteases. Its core research value lies in its mechanism of action, where the amidine group interacts strongly with the aspartic acid residue in the protease's S1 pocket, effectively competing with natural substrates. The strategic 3-fluoro and 4-methyl substitutions on the benzamidine scaffold enhance binding affinity and selectivity, potentially offering improved pharmacological properties and metabolic stability compared to the parent benzamidine compound. This molecule is extensively utilized in enzymology studies to characterize protease function, in high-throughput screening assays to identify novel therapeutic agents, and in structural biology to facilitate X-ray crystallography studies of enzyme-inhibitor complexes. It serves as a critical chemical tool for investigating coagulation cascades, inflammatory processes, and other pathways mediated by trypsin-like proteases. Researchers value this compound for its high purity and consistent performance in demanding experimental settings.

Properties

IUPAC Name

3-fluoro-4-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQJXKADWRKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586589
Record name 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-88-0
Record name Benzenecarboximidamide, 3-fluoro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-METHYLBENZAMIDINE.HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of 3-Fluoro-4-methylbenzamidine hydrochloride (CAS No. 175277-88-0). As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring quality control. This document moves beyond a simple listing of properties, offering detailed, field-proven experimental protocols for the elucidation of its structural and physical attributes. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is structured to empower researchers with the practical knowledge required for a robust characterization of this and similar novel chemical entities.

Introduction: The Significance of Physicochemical Profiling

This compound is a substituted benzamidine derivative. The benzamidine moiety is a known pharmacophore, often utilized for its ability to mimic the guanidinium group of arginine, thereby interacting with a variety of biological targets, including serine proteases. The introduction of a fluorine atom and a methyl group to the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.

A comprehensive physicochemical profile is the bedrock of any drug development program. It informs critical decisions regarding a compound's potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This guide will systematically outline the methodologies to establish a definitive profile for this compound.

Core Molecular and Physical Properties

PropertyDataExperimental Protocol
CAS Number 175277-88-0[2]N/A
Molecular Formula C₈H₁₀ClFN₂[3]Section 5: Mass Spectrometry
Molecular Weight 188.63 g/mol [3]Section 5: Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedSection 3.1: Melting Point Determination
Solubility To be determinedSection 3.2: Aqueous Solubility Determination
pKa To be determinedSection 3.3: pKa Determination

Experimental Protocols for Macroscopic Physical Properties

The following sections provide detailed, step-by-step protocols for determining the key macroscopic physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5] This protocol employs the capillary method, a standard and reliable technique.

Protocol:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.[4]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Determination: Heat the sample at a rapid rate (10-20 °C/min) to obtain an approximate melting range. This provides a target for a more precise measurement.

  • Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[6]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Determination

Causality: Aqueous solubility is a fundamental property that dictates a compound's bioavailability and formulation possibilities. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.[7] The shake-flask method at a physiologically relevant pH is a gold-standard technique for determining equilibrium solubility.[5]

Protocol:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the pH 7.4 buffer in a sealed, clear container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital mixer for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

pKa Determination

Causality: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a benzamidine, the pKa of its conjugate acid (the amidinium ion) determines the extent of its ionization at different pH values. This is critical for understanding its absorption and distribution in the body. Potentiometric titration is a precise method for determining pKa values.[8][9]

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the amidinium ions have been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number and types of protons and their connectivity, while ¹³C NMR reveals the different carbon environments. For this compound, NMR is crucial for confirming the substitution pattern on the aromatic ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved and free of particulate matter.[10]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons (likely in the 7-8 ppm range), a methyl group singlet, and broad signals for the amidinium protons.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the amidinium carbon.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the aromatic ring, C-N bonds, and N-H bonds.

Protocol:

  • Sample Preparation: As a solid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method.[7][11] Place a small amount of the powdered sample onto the ATR crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands. Key expected vibrations include:

    • Aromatic C-H stretching (~3100-3000 cm⁻¹)

    • N-H stretching of the amidinium group (broad, ~3300-3100 cm⁻¹)

    • C=N stretching of the amidinium group (~1650 cm⁻¹)

    • Aromatic C=C stretching (~1600-1450 cm⁻¹)

    • C-F stretching (~1250-1000 cm⁻¹)

Mass Spectrometry for Molecular Weight and Formula Confirmation

Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12] High-Resolution Mass Spectrometry (HRMS) can determine the accurate mass of a molecule with high precision, allowing for the unambiguous confirmation of its elemental composition.[13]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ (the cationic form of the free base). The measured accurate mass of this ion should be compared to the theoretical mass calculated from the molecular formula (C₈H₁₀FN₂). A mass accuracy of < 5 ppm provides high confidence in the assigned formula.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of 3-Fluoro-4- methylbenzamidine HCl Melting_Point Melting Point Determination Synthesis->Melting_Point Solubility Aqueous Solubility Synthesis->Solubility pKa pKa Determination Synthesis->pKa Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Synthesis->Spectroscopy Report Comprehensive Physicochemical Profile Melting_Point->Report Solubility->Report pKa->Report Spectroscopy->Report

Caption: Overall workflow for the physicochemical characterization.

Spectroscopic_Analysis_Workflow Start Purified Solid Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy (ATR) Start->FTIR MS High-Resolution Mass Spectrometry Start->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic structural elucidation.

Conclusion: Establishing a Foundational Dataset

The comprehensive physicochemical characterization of newly synthesized compounds like this compound is a cornerstone of modern drug discovery and development.[2] By systematically applying the detailed experimental protocols outlined in this guide for structural elucidation, purity assessment, and the determination of key drug-like properties, researchers can build a robust and reliable data package for each new chemical entity. This foundational dataset is essential for making informed decisions, mitigating risks in later-stage development, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

An In-depth Technical Guide to 3-Fluoro-4-methylbenzamidine Hydrochloride: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzamidine hydrochloride, a fluorinated aromatic amidine with significant potential in drug discovery and agrochemical research. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's prospective applications as an enzyme inhibitor and bioactive agent, drawing on established structure-activity relationships of related benzamidine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction: The Significance of Substituted Benzamidines in Chemical Biology

Benzamidine and its derivatives represent a class of compounds with a rich history in medicinal chemistry and enzymology. The core benzamidine scaffold is recognized as a privileged structure, capable of interacting with a variety of biological targets, most notably serine proteases.[1][2] The positively charged amidinium group at physiological pH allows for strong electrostatic interactions with the negatively charged residues often found in the active sites of these enzymes, such as the aspartate residue at the bottom of the S1 pocket of trypsin.

The strategic incorporation of substituents onto the benzene ring allows for the fine-tuning of the molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The introduction of fluorine, in particular, has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[3] This guide focuses on this compound, a compound that combines the established pharmacophore of the benzamidine moiety with the advantageous properties of fluorine and a methyl group, suggesting its potential as a valuable tool in chemical biology and drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 175277-88-0[4]
Molecular Formula C8H10ClFN2[5]
Molecular Weight 188.63 g/mol [5]
Appearance Solid (predicted)[5]
SMILES String Cl.Cc1ccc(cc1F)C(N)=N[5]
InChI Key VXAQJXKADWRKGS-UHFFFAOYSA-N[5]
Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an amidinium group at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available 3-Fluoro-4-methylbenzonitrile. The key transformation is the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[6][7]

Synthesis Pathway Overview

synthesis_pathway cluster_0 Step 1: Pinner Reaction Intermediate Formation cluster_1 Step 2: Ammonolysis Nitrile 3-Fluoro-4-methylbenzonitrile Imidate Ethyl 3-fluoro-4-methylbenzimidate hydrochloride Nitrile->Imidate HCl (g), Anhydrous Ethanol Amidine This compound Imidate->Amidine Ammonia (in Ethanol)

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is based on the general principles of the Pinner reaction and may require optimization for specific laboratory conditions.[1]

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia solution in Ethanol (saturated)

Step 1: Formation of Ethyl 3-fluoro-4-methylbenzimidate hydrochloride (Pinner Salt)

  • Dissolve 3-Fluoro-4-methylbenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10°C.

  • Continue the gas flow until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction.

  • The resulting crystalline Pinner salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum. Alternatively, the reaction mixture can be used directly in the next step.

Step 2: Ammonolysis to this compound

  • To the suspension of the Pinner salt in ethanol from the previous step, or to the isolated Pinner salt suspended in anhydrous ethanol, add a saturated solution of ammonia in ethanol (2-3 equivalents) dropwise at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, ammonium chloride will precipitate. Remove the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Structural Elucidation and Analytical Characterization

While specific experimental spectra for this compound are not widely available in the public domain, its structure can be confidently predicted and would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidinium group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons will appear as a singlet, and the amidinium protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the amidinium carbon. The signals for the aromatic carbons will be split due to carbon-fluorine coupling, providing valuable information about the position of the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching (around 1650-1680 cm⁻¹), and C-F stretching (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound suggest its potential utility in several areas of research, primarily as an enzyme inhibitor and a bioactive agent.

Serine Protease Inhibition

Benzamidine derivatives are well-established competitive inhibitors of serine proteases, a large family of enzymes involved in a wide range of physiological and pathological processes.[2] These enzymes play crucial roles in digestion, blood coagulation, fibrinolysis, and inflammation. The dysregulation of serine protease activity is implicated in numerous diseases, including pancreatitis, thrombosis, and cancer.

The positively charged amidinium group of this compound is expected to bind to the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases. The 3-fluoro and 4-methyl substituents on the phenyl ring will interact with the surrounding amino acid residues in the active site, influencing the compound's binding affinity and selectivity for different serine proteases. Structure-activity relationship (SAR) studies of substituted benzamidines have shown that the nature and position of the substituents are critical for determining the inhibitory potency and selectivity.[8][9]

serine_protease_inhibition cluster_0 Inhibitor cluster_1 Enzyme Active Site Inhibitor 3-Fluoro-4-methylbenzamidine (Positively Charged Amidinium) ActiveSite Serine Protease (Negatively Charged S1 Pocket) Inhibitor->ActiveSite Electrostatic Interaction (Binding and Inhibition)

Caption: Proposed mechanism of serine protease inhibition.

Antifungal and Insecticidal Activity

Substituted benzamidine and benzamide derivatives have demonstrated significant potential as antifungal and insecticidal agents.[10][11] Studies have shown that these compounds can be effective against a range of plant pathogens and insect pests. The presence of a fluorine atom in such molecules often enhances their biological activity.[12]

The precise mechanism of action of benzamidine derivatives as antifungal and insecticidal agents is not fully elucidated but may involve the inhibition of essential enzymes in the target organisms. Given the structural similarities to known agrochemical scaffolds, this compound is a promising candidate for screening in antifungal and insecticide discovery programs.

Safety and Handling

While a comprehensive safety profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[5]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling:

  • Avoid inhalation of dust.

  • Work in a well-ventilated area or a fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for applications in drug discovery and agrochemical research. Its core benzamidine moiety provides a strong foundation for potent enzyme inhibition, particularly of serine proteases, while the fluoro and methyl substituents offer opportunities for modulating its biological activity and physicochemical properties. This technical guide provides a comprehensive foundation for researchers interested in exploring the utility of this promising molecule. Further investigation into its specific biological targets and the development of detailed structure-activity relationships will be crucial in unlocking its full therapeutic and commercial potential.

References

3-Fluoro-4-methylbenzamidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-methylbenzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, this document will explore its synthesis, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Chemical Properties and Molecular Weight

This compound is a solid organic compound. Its structure incorporates a benzamidine core, which is a common motif in the design of enzyme inhibitors, particularly for proteases like thrombin. The presence of a fluorine atom and a methyl group on the benzene ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions.

The precise molecular weight is a critical parameter for any experimental work, enabling accurate molar calculations for reaction stoichiometry and solution preparation.

PropertyValueSource
Molecular Weight 188.63 g/mol
Molecular Formula C₈H₁₀ClFN₂
CAS Number 175277-88-0[1][2]
Physical Form Solid
InChI Key VXAQJXKADWRKGS-UHFFFAOYSA-N
SMILES String Cl.Cc1ccc(cc1F)C(N)=N

Below is the two-dimensional chemical structure of the compound.

cluster_molecule N1 NH2 N2 NH2+ C1 C C1->N1 C1->N1 C1->N2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 F7 F C3->F7 C5 C C4->C5 C8 CH3 C4->C8 C6 C C5->C6 C6->C2 Cl Cl-

Caption: Chemical structure of 3-Fluoro-4-methylbenzamidine cation with chloride counter-ion.

Synthesis and Manufacturing Insights

Amidine hydrochlorides are most classically and reliably synthesized via the Pinner reaction . This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the final amidine hydrochloride.[3]

The logical precursor for this synthesis is 3-fluoro-4-methylbenzonitrile . The overall synthetic workflow is a robust two-step process suitable for laboratory-scale synthesis and scalable for industrial production.

G start 3-Fluoro-4-methylbenzonitrile (Starting Material) step1 Pinner Reaction start->step1 + Anhydrous EtOH + HCl (gas) intermediate Imino Ether Hydrochloride (Pinner Salt Intermediate) step1->intermediate step2 Ammonolysis intermediate->step2 + Alcoholic Ammonia product 3-Fluoro-4-methylbenzamidine HCl (Final Product) step2->product

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-4-methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzamidine hydrochloride is a synthetic organic compound with potential pharmacological applications. However, as of early 2026, its specific mechanism of action is not well-documented in publicly available scientific literature. This guide provides a comprehensive framework for elucidating the molecular mechanism of this compound. We will begin by postulating a hypothetical mechanism of action based on its structural features, primarily the benzamidine moiety, a known pharmacophore. Subsequently, we will present a detailed, multi-pronged experimental strategy to systematically investigate its biological targets, downstream signaling pathways, and functional cellular effects. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to characterize the pharmacological profile of this compound and similar novel chemical entities.

Introduction and Structural Analysis

This compound is a small molecule with the chemical formula C₈H₁₀ClFN₂. Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzamidine group.

  • The Benzamidine Moiety: The benzamidine group is a well-established pharmacophore known to mimic the side chain of arginine. This structural feature makes it a potent competitive inhibitor of various serine proteases, such as trypsin, thrombin, and Factor Xa. These enzymes play crucial roles in diverse physiological and pathological processes, including coagulation, inflammation, and cancer progression. Therefore, it is plausible that this compound exerts its biological effects through the inhibition of one or more serine proteases.

  • Fluoro and Methyl Substitutions: The fluorine and methyl groups on the benzene ring are likely to modulate the compound's pharmacological properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amidine group, potentially enhancing its binding affinity to target enzymes. Both substituents can also impact the compound's lipophilicity, membrane permeability, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Given this structural analysis, we hypothesize that This compound acts as an inhibitor of serine proteases. The following sections outline a comprehensive experimental plan to test this hypothesis and fully characterize its mechanism of action.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a logical, step-by-step approach to systematically unravel the mechanism of action of this compound.

workflow cluster_target Target Identification & Validation cluster_pathway Downstream Pathway Analysis cluster_functional Functional Cellular Assays in_silico In Silico Screening (Molecular Docking) in_vitro In Vitro Enzymatic Assays in_silico->in_vitro Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) in_vitro->cetsa Target Confirmation phospho Phospho-proteomics cetsa->phospho Cellular Target Engagement viability Cell Viability & Proliferation cetsa->viability Functional Consequence western Western Blotting phospho->western Pathway Identification reporter Reporter Gene Assays western->reporter Validation migration Cell Migration & Invasion viability->migration apoptosis Apoptosis Assays migration->apoptosis

Figure 1: A comprehensive experimental workflow for elucidating the mechanism of action.

Part 1: Target Identification and Validation

The initial phase focuses on identifying the direct molecular targets of this compound.

  • Rationale: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This approach allows for the rapid screening of a large number of potential targets, providing a set of testable hypotheses.

  • Protocol:

    • Library Creation: Construct a virtual library of serine protease crystal structures from the Protein Data Bank (PDB).

    • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protease in the library.

    • Analysis: Rank the potential targets based on their predicted binding energies and analyze the key interacting residues.

  • Rationale: To experimentally validate the in silico predictions, direct enzymatic assays are performed. These assays measure the ability of the compound to inhibit the activity of purified enzymes.

  • Protocol:

    • Enzyme and Substrate Preparation: Obtain purified serine proteases and their corresponding chromogenic or fluorogenic substrates.

    • Inhibition Assay:

      • Prepare a series of dilutions of this compound.

      • In a 96-well plate, mix the enzyme, inhibitor, and buffer.

      • Initiate the reaction by adding the substrate.

      • Monitor the change in absorbance or fluorescence over time using a plate reader.

    • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ (half-maximal inhibitory concentration) value for each enzyme.

Parameter Description
Enzyme Purified serine protease (e.g., Trypsin, Thrombin, Factor Xa)
Substrate Chromogenic or fluorogenic peptide substrate specific to the enzyme
Inhibitor This compound
Assay Format 96-well plate-based kinetic assay
Detection Spectrophotometer or fluorometer
Primary Endpoint IC₅₀ value
  • Rationale: CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Protocol:

    • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Part 2: Elucidation of Downstream Signaling Pathways

Once the primary target(s) are confirmed, the next step is to understand the downstream consequences of target inhibition.

pathway compound 3-Fluoro-4-methyl- benzamidine HCl protease Serine Protease (e.g., Thrombin) compound->protease Inhibition par PAR Receptor protease->par Cleavage & Activation g_protein G-protein Signaling par->g_protein downstream Downstream Cascades (e.g., MAPK, NF-κB) g_protein->downstream response Cellular Response (e.g., Proliferation, Inflammation) downstream->response

Figure 2: A hypothetical signaling pathway involving serine protease inhibition.

  • Rationale: Many signaling pathways are regulated by protein phosphorylation. Phospho-proteomics provides a global, unbiased view of the changes in protein phosphorylation upon compound treatment.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the compound and lyse them.

    • Protein Digestion: Digest the proteins into peptides.

    • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) chromatography.

    • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry.

    • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and control samples.

  • Rationale: To validate the findings from the phospho-proteomics screen, Western blotting is used to examine the phosphorylation status of specific proteins of interest.

  • Protocol:

    • Protein Extraction and Quantification: Extract proteins from treated and control cells and determine their concentrations.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by secondary antibodies.

    • Detection: Visualize the protein bands using chemiluminescence or fluorescence.

  • Rationale: To measure the activity of specific transcription factors that are often the downstream effectors of signaling pathways.

  • Protocol:

    • Transfection: Transfect cells with a reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase).

    • Treatment: Treat the transfected cells with this compound.

    • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

Part 3: Functional Cellular Assays

The final step is to assess the overall functional consequences of target engagement and pathway modulation in a cellular context.

  • Rationale: To determine if the compound has cytotoxic or cytostatic effects.

  • Protocol (MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate.

    • Treatment: Treat the cells with a range of concentrations of the compound for various durations (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.

  • Rationale: Many serine proteases are involved in cell migration and invasion, particularly in cancer.

  • Protocol (Transwell Assay):

    • Cell Seeding: Seed cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

    • Treatment: Add the compound to both the upper and lower chambers.

    • Incubation: Incubate to allow cells to migrate or invade through the membrane.

    • Staining and Counting: Stain the cells that have migrated to the lower surface of the membrane and count them under a microscope.

  • Rationale: To determine if the compound induces programmed cell death.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treatment: Treat cells with the compound.

    • Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Interpretation and Synthesis

The data generated from this comprehensive workflow will allow for the construction of a detailed model of the mechanism of action of this compound. For example, if the compound inhibits a specific serine protease, this should be reflected in the downstream signaling pathways (e.g., decreased phosphorylation of a key substrate) and result in a measurable functional outcome (e.g., reduced cell migration). The convergence of data from these orthogonal assays will provide a high degree of confidence in the elucidated mechanism.

Conclusion

While the precise mechanism of action of this compound is not yet established, its chemical structure strongly suggests a role as a serine protease inhibitor. The experimental framework outlined in this guide provides a rigorous and systematic approach to test this hypothesis and to build a comprehensive understanding of its pharmacological properties. This knowledge will be critical for its potential development as a therapeutic agent.

3-Fluoro-4-methylbenzamidine Hydrochloride: A Technical Guide for the Modern Drug Discovery Professional

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Building Block to Breakthrough

In the landscape of contemporary drug discovery, the journey from a simple chemical entity to a clinically viable therapeutic is one of intricate design, rigorous testing, and insightful strategy. It is not always the most complex molecule that holds the greatest potential, but often a well-positioned and reactive scaffold that provides the foundation for innovation. 3-Fluoro-4-methylbenzamidine hydrochloride emerges in this context not as a compound with a well-defined biological dossier of its own, but as a strategic starting material, a versatile building block poised for the generation of novel, high-value molecular entities.

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the potential held within this specific benzamidine derivative. We will delve into the established pharmacological importance of the benzamidine scaffold, explore the strategic advantages conferred by its fluoro and methyl substitutions, and present a practical, field-proven workflow for its application in a drug discovery program. Our focus is on the causality behind experimental choices, ensuring that every step is part of a self-validating system of scientific inquiry.

The Benzamidine Core: A Privileged Scaffold in Medicinal Chemistry

The benzamidine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility has led to the development of a wide array of biologically active compounds.[1][2] A critical analysis of the literature reveals several key areas where benzamidine derivatives have demonstrated significant therapeutic potential.

Table 1: Overview of Established Biological Activities of Benzamidine and Benzamide Derivatives

Biological ActivityTherapeutic AreaKey Molecular TargetsReference(s)
Enzyme Inhibition Coagulation Disorders, InflammationSerine Proteases (e.g., Thrombin, Trypsin, Plasmin)[3][4]
Antimicrobial Infectious DiseasesBacterial and Fungal Cellular Processes[5][6]
Anticancer OncologyVarious, including cell cycle regulators and signaling proteins[7][8]
Anti-inflammatory Inflammatory DisordersEnzymes and receptors involved in the inflammatory cascade[7]
Cardiovascular Hypertension, ThrombosisReceptors and enzymes regulating blood pressure and coagulation[7][9]
Antiparasitic Infectious DiseasesDNA minor groove binding in parasites like Leishmania and Trypanosoma[10]

The amidine group, being a strong base, is often protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with target proteins, particularly with the carboxylate side chains of aspartate or glutamate residues in enzyme active sites.[3] This makes benzamidines particularly effective inhibitors of serine proteases, a large family of enzymes involved in processes ranging from blood coagulation to digestion and immune responses.[3][4]

Strategic Fluorination and Methylation: Fine-Tuning for Efficacy

The specific substitution pattern of this compound is not accidental; it represents a deliberate design choice in medicinal chemistry aimed at enhancing the drug-like properties of the resulting derivatives.

The Role of the Fluorine Atom

The introduction of fluorine into a drug candidate is a widely used strategy to modulate its physicochemical and pharmacokinetic properties.[11][12] The fluorine atom at the 3-position can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug.[13][14]

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the nearby amidine group, influencing its ionization state at physiological pH. This can fine-tune the binding interactions with the target protein.[14]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.[14]

  • Improved Membrane Permeability: Strategic fluorination can alter the lipophilicity of a molecule, which can in turn affect its ability to cross cellular membranes and reach its site of action.[11]

The Influence of the Methyl Group

The methyl group at the 4-position also plays a crucial role. It can provide a handle for further synthetic modification or contribute to the overall shape and lipophilicity of the molecule, influencing how it fits into a binding pocket and its overall pharmacokinetic profile.

A Practical Drug Discovery Workflow: From Intermediate to Lead Candidate

The true value of this compound lies in its application. The following section outlines a robust and logical workflow for leveraging this compound in a typical drug discovery campaign.

Drug_Discovery_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization A Procurement & QC of 3-Fluoro-4-methylbenzamidine HCl B Library Synthesis (e.g., N-acylation, alkylation) A->B C Compound Characterization (NMR, LC-MS, Purity) B->C D Primary High-Throughput Screen (e.g., Serine Protease Panel) C->D E Hit Confirmation & Dose-Response D->E F Initial SAR Assessment E->F G Secondary Assays (Cell-based, Selectivity) F->G H ADME & PK Profiling G->H I Iterative Synthesis (Analogue Generation) H->I I->B Refine Library J Lead Candidate I->J

A generalized drug discovery workflow starting with a chemical intermediate.
Step-by-Step Experimental Protocol: Synthesis of a Derivative Library

The following is a representative protocol for the synthesis of a small library of N-substituted derivatives from this compound.

Objective: To generate a diverse set of amides to explore the structure-activity relationship (SAR) around the amidine core.

Materials:

  • This compound

  • A selection of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Amidine Free-Basing (Optional but Recommended):

    • Dissolve 1.0 equivalent of this compound in a suitable solvent system (e.g., DCM/water).

    • Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir vigorously.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. Causality: The hydrochloride salt can interfere with some coupling reactions. Converting to the free base ensures the amidine nitrogen is nucleophilic.

  • Acylation Reaction:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-fluoro-4-methylbenzamidine free base (1.0 eq.) in anhydrous DCM.

    • Add a tertiary amine base such as triethylamine (1.2 eq.).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq.) dropwise. Causality: The base scavenges the HCl byproduct of the reaction, driving it to completion. The cold temperature helps to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure N-acyl benzamidine derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Target Pathway: Serine Protease Inhibition

Given the prevalence of benzamidines as serine protease inhibitors, a derivative of 3-fluoro-4-methylbenzamidine could plausibly target an enzyme in the blood coagulation cascade, such as Thrombin (Factor IIa) or Factor Xa.

Coagulation_Cascade Intrinsic Intrinsic Pathway (Contact Activation) Extrinsic Extrinsic Pathway (Tissue Factor) FactorXII FactorXII FactorXI FactorXI FactorXII->FactorXI FactorIX FactorIX FactorXI->FactorIX FactorX FactorX FactorIX->FactorX Intrinsic Xase FactorVII FactorVII FactorVII->FactorX Extrinsic Xase Thrombin Thrombin FactorX->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Clot Formation Fibrin Fibrin Fibrinogen->Fibrin Clot Formation Inhibitor Derivative of 3-Fluoro-4-methyl- benzamidine Inhibitor->Thrombin Inhibition

Hypothetical inhibition of Thrombin in the coagulation cascade.

Conclusion: A Scaffold of Opportunity

While this compound may not possess inherent, documented biological activity, its true significance lies in its potential as a highly adaptable and strategically designed starting material. The combination of the pharmacologically privileged benzamidine core with the advantageous properties conferred by fluorine and methyl substitutions makes it a compelling candidate for inclusion in any forward-thinking drug discovery program. By understanding the established activities of related compounds and employing a logical, iterative synthetic and screening workflow, researchers can unlock the potential of this versatile building block to develop the next generation of targeted therapeutics.

References

3-Fluoro-4-methylbenzamidine Hydrochloride: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 3-Fluoro-4-methylbenzamidine hydrochloride, a structurally optimized benzamidine derivative poised for investigation in drug discovery. While benzamidine and its analogs are well-established as competitive inhibitors of serine proteases, the strategic incorporation of fluorine and a methyl group in this particular molecule suggests the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for exploring the therapeutic promise of this compound. We will delve into its synthetic rationale, postulate its mechanism of action, and provide detailed, actionable protocols for its comprehensive evaluation as a serine protease inhibitor.

Introduction: The Rationale for this compound

Benzamidine is a well-known reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1] Its core structure serves as a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the active sites of these enzymes. However, the therapeutic application of unsubstituted benzamidine is often limited by modest potency and suboptimal pharmacokinetic characteristics. The design of this compound represents a rational approach to address these limitations through strategic chemical modifications.

The Influence of Fluorine and Methyl Substituents:

The introduction of a fluorine atom and a methyl group onto the benzamidine core is a deliberate design choice aimed at enhancing its drug-like properties.

  • Fluorine: The presence of fluorine can significantly impact a molecule's biological activity. It can act as a bioisostere of a hydrogen atom, leading to enhanced binding affinity with target proteins.[2][3][4] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially improving its metabolic stability and pharmacokinetic profile.[5]

  • Methyl Group: The methyl group can also play a crucial role in ligand-protein interactions. It can enhance binding affinity by occupying hydrophobic pockets within the enzyme's active site and by displacing energetically unfavorable water molecules.[6][7][8] The strategic placement of a methyl group can lead to a significant boost in potency, a phenomenon sometimes referred to as the "magic methyl" effect.[8]

This guide will provide the necessary framework to investigate whether these theoretical advantages translate into tangible benefits for this compound as a serine protease inhibitor.

Synthetic Pathway

The synthesis of this compound can be approached through established chemical methodologies. A plausible and efficient route begins with the commercially available precursor, 3-fluoro-4-methylbenzonitrile.

Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile

Several synthetic routes for 3-fluoro-4-methylbenzonitrile have been reported. One common method involves the condensation and subsequent decarbonylation of appropriate starting materials.[9] Another approach starts from methyl 2-(4-cyano-2-fluorophenyl)acetate, which is heated with calcium chloride in N,N-dimethylacetamide to yield the desired nitrile.[10][11]

Conversion to this compound via the Pinner Reaction

The Pinner reaction is a classic and widely used method for converting nitriles into amidines.[12][13][14] This two-step process involves the formation of an intermediate imidate salt (a Pinner salt) followed by treatment with ammonia.

Step-by-Step Pinner Reaction Protocol:

  • Formation of the Imidate Salt:

    • Dissolve 3-fluoro-4-methylbenzonitrile in an anhydrous alcohol (e.g., ethanol).

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation.

    • Allow the mixture to stand at a low temperature to facilitate the formation of the Pinner salt precipitate.

    • Isolate the precipitate by filtration and wash with a cold, anhydrous solvent.

  • Ammonolysis to the Amidine:

    • Suspend the isolated Pinner salt in a solution of ammonia in an anhydrous alcohol.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the ammonium chloride byproduct by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Fluoro-4-methylbenzamidine HCl Start 3-Fluoro-4-methylbenzonitrile Pinner_Salt Formation of Imidate Salt (Pinner Salt) (Anhydrous Alcohol, HCl gas) Start->Pinner_Salt Step 1 Amidine Ammonolysis (Ammonia in Anhydrous Alcohol) Pinner_Salt->Amidine Step 2 Final_Product 3-Fluoro-4-methylbenzamidine HCl Amidine->Final_Product Purification

Caption: Proposed synthesis workflow for 3-Fluoro-4-methylbenzamidine HCl.

Potential Research Applications and Experimental Workflows

The primary hypothesized application of this compound is as a potent and selective inhibitor of serine proteases. These enzymes are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.

Potential Therapeutic Areas:

  • Thrombosis: Inhibition of coagulation factors such as thrombin and Factor Xa.

  • Inflammation: Modulation of proteases involved in inflammatory cascades.

  • Cancer: Targeting proteases involved in tumor progression and metastasis.

  • Infectious Diseases: Inhibition of viral or bacterial proteases essential for pathogen replication.

In Vitro Characterization

A systematic in vitro evaluation is the first step to understanding the inhibitory potential of this compound.

3.1.1. Primary Screening: Identifying Target Proteases

A broad panel of serine proteases should be used for initial screening to identify potential targets.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

  • Prepare Reagents:

    • Dilute the target serine protease to a working concentration in an appropriate assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Dilute a fluorogenic peptide substrate specific for the target protease in the assay buffer.

  • Assay Setup (96-well plate format):

    • Add the test compound dilutions to the appropriate wells.

    • Add the protease solution to all wells except the negative control.

    • Incubate for a pre-determined time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]

Table 1: Hypothetical Primary Screening Data for this compound

Serine ProteaseSubstrateIC50 (µM)
TrypsinBoc-Gln-Ala-Arg-AMC1.5
ThrombinBoc-Val-Pro-Arg-AMC5.2
Factor XaBoc-Ile-Glu-Gly-Arg-AMC3.8
PlasminBoc-Glu-Lys-Lys-AMC8.1
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC>100

3.1.2. Kinetic Analysis: Elucidating the Mechanism of Inhibition

Once a primary target is identified, kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[1][16][17]

Experimental Protocol: Kinetic Analysis of Enzyme Inhibition

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the fluorogenic protease assay as described above, but with varying concentrations of both the substrate and this compound.

  • Data Analysis:

    • Plot the initial reaction velocities against substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.

    • Fit the data to the appropriate kinetic models to determine the inhibition constant (Ki).[18]

Kinetic_Analysis_Workflow cluster_kinetics Kinetic Analysis Workflow Start Identified Target Protease Assay Enzyme Assay with Varying [Substrate] and [Inhibitor] Start->Assay MM_Plot Michaelis-Menten Plot Assay->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Ki_Determination Determine Ki and Mechanism of Inhibition LB_Plot->Ki_Determination

Caption: Workflow for determining the mechanism of inhibition.

Cell-Based Assays: Assessing Cellular Efficacy

Demonstrating activity in a cellular context is a critical step in the validation of a potential drug candidate.[19][20][21]

Experimental Protocol: Cell-Based Protease Inhibition Assay

  • Cell Line Selection:

    • Choose a cell line that expresses the target protease and has a relevant downstream signaling pathway.

  • Assay Principle:

    • Utilize a reporter system where the cleavage of a specific substrate by the target protease results in a measurable signal (e.g., fluorescence, luminescence).

    • Alternatively, measure the modulation of a downstream biomarker that is dependent on the activity of the target protease.

  • Protocol:

    • Culture the selected cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound.

    • After an appropriate incubation period, measure the reporter signal or the level of the downstream biomarker.

  • Data Analysis:

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.

In Vivo Evaluation: Pharmacokinetic and Efficacy Studies

Promising in vitro and cell-based results warrant further investigation in animal models.

3.3.1. Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for predicting its in vivo behavior.[22][23][24]

Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents

  • Compound Administration:

    • Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Rats

ParameterValue
Clearance (mL/min/kg)15
Volume of Distribution (L/kg)2.5
Half-life (h)2.0
Oral Bioavailability (%)45

3.3.2. In Vivo Efficacy Models

Based on the identified target protease, select an appropriate animal model of disease to evaluate the in vivo efficacy of this compound. The choice of model will depend on the therapeutic area of interest (e.g., a thrombosis model for anticoagulants, a tumor xenograft model for cancer).

Conclusion

This compound is a promising compound for investigation as a serine protease inhibitor. Its rational design, incorporating fluorine and a methyl group, suggests the potential for enhanced potency and improved pharmacokinetic properties compared to the parent benzamidine scaffold. This guide provides a comprehensive framework for its synthesis and systematic evaluation, from initial in vitro screening and kinetic analysis to cell-based assays and in vivo studies. The successful execution of these proposed research applications will be instrumental in elucidating the therapeutic potential of this novel benzamidine derivative.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Situating 3-Fluoro-4-methylbenzamidine hydrochloride in Enzyme Inhibition Assays

This compound belongs to the benzamidine class of compounds. Structurally, it is a small molecule featuring a benzamidine core, substituted with fluoro and methyl groups. While the specific biological activity of this particular derivative is not extensively documented in publicly available literature, the broader class of benzamidine derivatives is well-established as competitive inhibitors of serine proteases.[1][2][3] This application note, therefore, provides a detailed framework for the in vitro evaluation of this compound as a potential serine protease inhibitor.

The protocols herein are designed to be robust and self-validating, providing a clear pathway for researchers to determine the inhibitory potential and kinetic parameters of this and similar compounds. We will focus on trypsin as a model serine protease due to its well-characterized activity and commercial availability. The principles and methodologies described can be adapted for other trypsin-like serine proteases such as thrombin and plasmin.[3][4]

I. Scientific Foundation: The Benzamidine Scaffold and Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. Their active site contains a catalytic triad, with a key serine residue that initiates the cleavage of peptide bonds.

Benzamidine and its derivatives act as reversible, competitive inhibitors of trypsin-like serine proteases.[3][5] The positively charged amidinium group of the benzamidine moiety mimics the side chain of arginine, a natural substrate for these enzymes. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme, which contains a negatively charged aspartate residue, thereby blocking substrate access to the active site.[3] The substitutions on the phenyl ring, such as the fluoro and methyl groups in the case of this compound, can further influence binding affinity and selectivity through hydrophobic and electronic interactions with the enzyme's secondary binding sites.[1][6]

The following diagram illustrates the general mechanism of competitive inhibition of a serine protease by a benzamidine derivative.

G cluster_0 Enzyme Active Site cluster_1 Substrate Binding cluster_2 Inhibitor Binding Active Site Serine Protease S1 Pocket S1 Specificity Pocket (Asp-) Substrate Arginine-containing Substrate Substrate->Active Site Hydrolysis Substrate->S1 Pocket Binding Inhibitor Benzamidine Derivative (Amidinium+) Inhibitor->Active Site Inhibition Inhibitor->S1 Pocket Competitive Binding

Caption: Competitive inhibition of a serine protease by a benzamidine derivative.

II. Physicochemical Properties and Handling of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂[7]
Molecular Weight 188.63 g/mol [7]
Appearance Solid[7]
Solubility Soluble in water and ethanol[3]

Stock Solution Preparation:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in sterile, deionized water or an appropriate buffer (e.g., Tris-HCl). Due to its hydrochloride salt form, it is expected to be readily soluble in aqueous solutions. Prepare a 10 mM stock solution and store it in aliquots at -20°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated for long-term storage.

III. Experimental Protocols: In Vitro Serine Protease (Trypsin) Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of this compound against bovine trypsin. The assay is based on the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), by trypsin, which releases p-nitroaniline (pNA), a yellow product that can be quantified spectrophotometrically at 405 nm.

A. Materials and Reagents:

  • This compound (Test Inhibitor)

  • Bovine Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (Substrate)

  • Benzamidine hydrochloride (Positive Control Inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) (for compounds with limited aqueous solubility)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Experimental Workflow:

The following diagram outlines the key steps in the trypsin inhibition assay.

G A Prepare Reagent Solutions B Add Buffer and Inhibitor to Microplate Wells A->B C Add Trypsin Solution B->C D Pre-incubate C->D E Add Substrate (L-BAPNA) to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Data Analysis (IC50) G->H

Caption: Workflow for the in vitro trypsin inhibition assay.

C. Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10 µg/mL) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO.

    • Test Inhibitor (this compound): Prepare a 10 mM stock solution in sterile deionized water. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 1 mM).

    • Positive Control (Benzamidine hydrochloride): Prepare a stock solution and serial dilutions in the same manner as the test inhibitor.

  • Assay Procedure:

    • Set up the 96-well plate with the following controls:

      • 100% Activity Control: Assay buffer + Trypsin + Substrate (no inhibitor).

      • Inhibitor Wells: Assay buffer + Trypsin + Substrate + Test Inhibitor (at various concentrations).

      • Positive Control Wells: Assay buffer + Trypsin + Substrate + Benzamidine (at various concentrations).

      • Blank: Assay buffer + Substrate (no enzyme).

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test inhibitor or positive control dilutions to the respective wells. For the 100% activity control, add 25 µL of assay buffer.

    • Add 25 µL of the diluted trypsin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the L-BAPNA substrate solution (diluted in assay buffer to the desired final concentration, typically around the Km value) to all wells.

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction in the 100% activity control wells remains within the linear range.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

D. Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

IV. Expected Outcomes and Interpretation

Based on the known activity of benzamidine derivatives, it is hypothesized that this compound will exhibit competitive inhibition of trypsin. The IC₅₀ value will provide a quantitative measure of its inhibitory potency. A lower IC₅₀ value indicates a more potent inhibitor. The results should be compared to the IC₅₀ value obtained for the positive control, benzamidine.

Hypothetical Data Summary:

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compound Bovine TrypsinTo be determinedExpected: Competitive
Benzamidine hydrochloride (Control) Bovine Trypsin~10-40[3]Competitive

Further kinetic studies (e.g., Michaelis-Menten kinetics with varying substrate and inhibitor concentrations) can be performed to confirm the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing Lineweaver-Burk or Dixon plots.

V. Concluding Remarks

This application note provides a comprehensive guide for the in vitro evaluation of this compound as a potential serine protease inhibitor. The provided protocols are based on established methodologies and incorporate necessary controls for robust and reliable data generation. While the specific inhibitory profile of this compound is yet to be determined, its structural relationship to known serine protease inhibitors makes it a compelling candidate for investigation in drug discovery and chemical biology research.

References

Application Notes and Protocols for the In Vivo Evaluation of 3-Fluoro-4-methylbenzamidine hydrochloride, a Putative Protein Arginine Methyltransferase (PRMT) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Protein Arginine Methylation in Disease

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular regulation by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3][4] The dysregulation of PRMT activity is increasingly implicated in the pathogenesis of various diseases, most notably cancer, where it can drive proliferation, and metastasis, and is often correlated with a poor prognosis.[1][5][6] Consequently, PRMTs have emerged as a compelling class of therapeutic targets for small molecule inhibitors.[1][3]

3-Fluoro-4-methylbenzamidine hydrochloride belongs to a chemical class that has been explored for PRMT inhibition. While extensive in vivo data for this specific compound is not yet widely published, its structural features suggest it may act as a competitive inhibitor at the arginine-binding site. This document provides a comprehensive guide for researchers on how to approach the in vivo evaluation of novel PRMT inhibitor candidates like this compound, from initial physicochemical characterization to preclinical efficacy and toxicity studies.

Physicochemical Properties and Formulation

A thorough understanding of the compound's physical and chemical properties is the foundational step for any in vivo study.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂[7]
Molecular Weight 188.63 g/mol [7]
Appearance Solid[7]
InChI Key VXAQJXKADWRKGS-UHFFFAOYSA-N[7]

Formulation for In Vivo Administration:

The hydrochloride salt form of 3-Fluoro-4-methylbenzamidine suggests potential for aqueous solubility. However, empirical determination of solubility in various pharmaceutically acceptable vehicles is paramount.

Protocol 1: Vehicle Screening and Formulation Development

  • Objective: To identify a suitable vehicle for oral (PO) and/or intraperitoneal (IP) administration that provides a stable and homogenous solution or suspension at the required concentrations.

  • Materials:

    • This compound

    • Sterile Water for Injection

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% DMSO in saline

    • 10% Solutol HS 15 in water

    • 0.5% (w/v) Methylcellulose in sterile water

  • Methodology:

    • Attempt to dissolve the compound in each vehicle at a starting concentration of 1 mg/mL.

    • Use a vortex mixer and sonication to aid dissolution.

    • Visually inspect for clarity and absence of precipitation.

    • If soluble, attempt to create higher concentration stock solutions (e.g., 5 mg/mL, 10 mg/mL).

    • For insoluble compounds, evaluate the formation of a uniform and easily re-suspendable suspension in methylcellulose.

    • Assess the stability of the final formulation at room temperature and 4°C for at least 24 hours.

  • Causality: The choice of vehicle is critical as it impacts drug solubility, stability, and bioavailability. For oral administration, a simple aqueous vehicle is preferred if solubility allows, while suspensions are common for less soluble compounds.[8] For parenteral routes like IP, ensuring solubility and physiological compatibility (pH, tonicity) is crucial to avoid injection site reactions and ensure consistent absorption.

Pharmacokinetic (PK) Studies

Before efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing a rational dosing regimen.

Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 Single-Dose PK Study cluster_1 Dose Escalation & MTD a Administer single dose (IV and PO/IP) b Collect blood samples at multiple time points a->b c Process plasma b->c d LC-MS/MS analysis of drug concentration c->d e Calculate PK parameters (Cmax, Tmax, AUC, T½) d->e f Administer escalating doses e->f Inform Dosing for MTD & Efficacy Studies g Monitor for clinical signs of toxicity (weight loss, etc.) f->g h Determine Maximum Tolerated Dose (MTD) g->h

Caption: Workflow for initial in vivo characterization.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine key PK parameters following a single administration.

  • Animal Model: C57BL/6 or BALB/c mice (n=3-4 per group/route).

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) - for determining bioavailability.

    • Group 2: Oral gavage (PO) or Intraperitoneal (IP) administration (e.g., 10-20 mg/kg).

  • Methodology:

    • Administer the formulated compound to each mouse.

    • Collect sparse blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (T½).

  • Causality: An IV dose allows for the determination of 100% bioavailability, serving as a benchmark for the oral or IP route.[9] Understanding the half-life is critical for establishing the dosing frequency (e.g., once or twice daily) required to maintain therapeutic concentrations in subsequent efficacy studies.

In Vivo Efficacy Studies

With PK and tolerability data in hand, efficacy can be assessed in relevant disease models. Given that PRMT inhibitors have shown promise in oncology, a tumor xenograft model is a common choice.[5][10]

General Workflow for an In Vivo Efficacy Study

G cluster_groups Treatment Groups start Implant Tumor Cells (e.g., subcutaneous) tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice when Tumors Reach ~100-150 mm³ tumor_growth->randomize vehicle Vehicle Control randomize->vehicle drug_low Compound (Low Dose) randomize->drug_low drug_high Compound (High Dose) randomize->drug_high positive_ctrl Positive Control randomize->positive_ctrl treatment Administer Treatment (e.g., daily for 21 days) monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint: Tumor Volume Threshold or Time Limit monitoring->endpoint analysis Collect Tumors/Tissues for Biomarker Analysis endpoint->analysis

Caption: General workflow for an in vivo efficacy study.

Protocol 3: Tumor Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor activity of this compound.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude) bearing subcutaneous tumors from a relevant cancer cell line (e.g., a line known to be sensitive to other PRMT inhibitors).

  • Methodology:

    • Inject cancer cells subcutaneously into the flank of each mouse.[11]

    • Monitor tumor growth with calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: this compound (low dose, e.g., 10 mg/kg).

      • Group 3: this compound (high dose, e.g., 30 mg/kg).

      • Group 4: Positive control (an established anti-cancer agent).

    • Administer treatments daily (or as determined by PK data) via the selected route (PO or IP).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (due to tumor burden or a pre-defined time point), euthanize the mice and collect tumors for downstream analysis (e.g., Western blot for PRMT substrate methylation, immunohistochemistry).

  • Causality: This model provides a direct measure of the compound's ability to inhibit tumor growth in a living system.[8] Monitoring body weight is a key indicator of toxicity.[11] Post-study tissue analysis is crucial to confirm that the observed anti-tumor effect is linked to the intended mechanism of action (i.e., inhibition of PRMT activity).

Toxicity Assessment

A preliminary assessment of toxicity is integrated into the PK and efficacy studies, but a dedicated Maximum Tolerated Dose (MTD) study may be required.

Protocol 4: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[8]

  • Animal Model: The same strain of mice used for efficacy studies.

  • Methodology:

    • Administer escalating doses of the compound to small groups of mice (n=3 per group).

    • Monitor the animals daily for clinical signs of toxicity, including:

      • Greater than 15-20% body weight loss.

      • Changes in posture, ambulation, or behavior.

      • Ruffled fur or signs of dehydration.

    • The MTD is defined as the highest dose that does not produce these adverse effects.

  • Causality: Establishing the MTD is a critical step in drug development that defines the therapeutic window of the compound.[8] It ensures that doses selected for long-term efficacy studies are not only effective but also safe for the animals.

Conclusion

While this compound is a promising candidate for PRMT inhibition based on its chemical structure, its successful application in in vivo animal studies requires a systematic and rigorous approach. The protocols outlined in this document provide a comprehensive framework for characterizing its formulation, pharmacokinetics, efficacy, and safety profile. By carefully following these steps and understanding the scientific rationale behind them, researchers can effectively evaluate the therapeutic potential of this and other novel small molecule inhibitors.

References

Application Note & Protocol: A Guide to the Dissolution of 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Fluoro-4-methylbenzamidine hydrochloride

This compound is a substituted benzamidine derivative, a class of compounds recognized for their utility as fragments in drug discovery and as inhibitors of serine proteases. Its structural features—a substituted phenyl ring coupled to a basic amidine group—make it a valuable building block in medicinal chemistry. As a hydrochloride salt, the compound is provided in a solid, crystalline form which generally exhibits improved stability and solubility in polar solvents compared to its free base.[1]

This document provides a detailed protocol for the dissolution of this compound. Due to its status as a specialized chemical for early discovery research, comprehensive public data on its solubility and stability is limited.[2] Therefore, this guide is built upon established principles for handling amidine salts and specific data from closely related, well-characterized analogs like benzamidine hydrochloride.[3] It is imperative that the end-user performs small-scale solubility tests to validate and optimize the protocol for their specific application and desired concentration.

Scientific Rationale: Causality Behind Experimental Choices

The Nature of Amidine Salts

Benzamidine and its derivatives are strong bases due to the resonance stabilization of their protonated form (the amidinium ion). The hydrochloride salt form significantly enhances the compound's polarity. This dictates our solvent choices, favoring polar solvents capable of solvating the charged amidinium cation and the chloride anion.

Solvent Selection Strategy

The choice of solvent is the most critical factor and is entirely dependent on the downstream application.

  • Aqueous Buffers (e.g., PBS): Ideal for most biological assays where physiological pH is required. However, the solubility of amidine salts in neutral pH buffers can be limited, and their stability may be compromised over time.[3] The positive charge of the amidinium group is maintained at physiological pH, which is often crucial for binding to the active sites of target enzymes.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent choices for creating high-concentration stock solutions. Their high dielectric constant effectively solvates salts. These stock solutions can then be diluted into aqueous buffers for final assays, but care must be taken to ensure the final concentration of the organic solvent does not interfere with the experiment.[3]

  • Polar Protic Solvents (e.g., Ethanol): Alcohols can also be effective solvents. Ethanol is often used in organic synthesis and for preparing formulations.[3] Like DMSO, it is typically used for stock solutions that are further diluted.

The pH of the medium can significantly impact solubility; in acidic environments, the protonated, more soluble form is favored.[4]

Compound Properties & Safety

Before proceeding, it is essential to review the known properties and safety information for this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂[1]
Molecular Weight 188.63 g/mol [1]
Appearance Solid[1]
Hazard Classification Acute Toxicity 4 (Oral)[1][2]
Signal Word Warning[1][2]
Pictogram GHS07 (Exclamation Mark)[1][2]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Exposure: Avoid inhalation of dust and contact with skin or eyes. In case of contact, rinse the affected area thoroughly with water.[5][6]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[5]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is recommended for preparing concentrated stock solutions for long-term storage and subsequent dilution.

Workflow Diagram: Organic Stock Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound solvent 2. Add Solvent (e.g., DMSO, DMF) weigh->solvent Inert atmosphere if sensitive vortex 3. Vortex/Mix solvent->vortex sonicate 4. Sonicate (Optional) vortex->sonicate If needed for dissolution observe 5. Visually Inspect sonicate->observe aliquot 6. Aliquot observe->aliquot Ensure clarity store 7. Store at -20°C aliquot->store

Caption: Workflow for dissolving 3-Fluoro-4-methylbenzamidine HCl in organic solvents.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes or appropriate vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Pre-Weigh Compound: Carefully weigh the desired amount of this compound in a suitable vial. Perform this in a fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO or DMF to achieve the target concentration. Based on data for benzamidine hydrochloride, starting with a target concentration of 10-25 mg/mL is a reasonable approach.[3]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (Optional): If the compound does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes at room temperature.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear. If particulates remain, consider further sonication or slight warming (to 37°C). Note: The effect of heat on compound stability is unknown; use with caution.

  • Storage: For long-term use, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of Aqueous Solutions

This protocol is for directly preparing solutions in aqueous buffers for immediate use in biological assays.

Workflow Diagram: Aqueous Solution Preparation

cluster_prep Preparation cluster_dissolve Dissolution cluster_use Application weigh 1. Weigh Compound buffer 2. Add Aqueous Buffer (e.g., PBS, pH 7.2) weigh->buffer vortex 3. Vortex/Mix buffer->vortex ph_adjust 4. Adjust pH (Optional) vortex->ph_adjust If solubility is poor, lower pH slightly observe 5. Visually Inspect ph_adjust->observe filter 6. Sterile Filter (Optional) observe->filter For cell-based assays use 7. Use Immediately filter->use

Caption: Workflow for dissolving 3-Fluoro-4-methylbenzamidine HCl in aqueous buffers.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Conical tubes or vials

  • Vortex mixer

Methodology:

  • Weigh Compound: Weigh the required amount of the compound directly into a conical tube or vial.

  • Buffer Addition: Add the desired volume of aqueous buffer. Based on the solubility of benzamidine hydrochloride in PBS (pH 7.2), a starting concentration of ~1-3 mg/mL is recommended.[3]

  • Mixing: Vortex the solution vigorously until the solid is fully dissolved. This may take several minutes.

  • pH Adjustment (Troubleshooting): Amidine salts are generally more soluble in acidic conditions.[4] If complete dissolution is not achieved, consider preparing the solution in a slightly more acidic buffer (e.g., pH 6.0-6.5) if the experimental downstream steps permit.

  • Visual Inspection: Ensure the solution is clear and free of particulates.

  • Sterile Filtration (Optional): For cell-based assays or other sterile applications, pass the solution through a 0.22 µm syringe filter.

  • Storage and Use: Aqueous solutions of amidine derivatives may have limited stability. It is strongly recommended to prepare these solutions fresh on the day of use and not store them for more than one day.[3]

Summary of Recommended Starting Concentrations

The following table provides suggested starting points for solubility testing. The user must empirically determine the maximum solubility for their specific lot of material and solvent.

SolventRecommended Starting ConcentrationRationale / Notes
DMSO / DMF 10 - 25 mg/mLHigh capacity for dissolving polar salts. Ideal for creating concentrated stock solutions.[3]
Ethanol ~10 mg/mLA polar protic alternative to aprotic solvents.[3]
PBS (pH 7.2) 1 - 3 mg/mLLower solubility expected at neutral pH. Prepare fresh and use immediately.[3]

Conclusion and Best Practices

The successful application of this compound begins with its proper dissolution. While specific data for this compound is scarce, the protocols outlined above provide a robust starting point based on the well-understood chemistry of analogous benzamidine salts. Always prioritize safety by using appropriate PPE and handling the compound in a ventilated area. For optimal results and reproducibility, validate the solubility and stability in your chosen solvent system with a small amount of material before proceeding with large-scale experiments.

References

Guide to the Preparation and Handling of 3-Fluoro-4-methylbenzamidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 3-Fluoro-4-methylbenzamidine hydrochloride. As a fluorinated building block, this compound is of significant interest in medicinal chemistry and drug discovery for synthesizing novel molecular entities.[1] Adherence to proper solution preparation protocols is critical for ensuring experimental reproducibility and accuracy. This guide details the scientific rationale behind solvent selection, provides step-by-step protocols for solubilization, and outlines best practices for quality control and long-term storage to maintain compound integrity.

Compound Profile and Scientific Rationale

This compound is a substituted aromatic amidine. The benzamidine moiety is a well-known structural motif in medicinal chemistry, often utilized for its ability to mimic a protonated arginine side chain and interact with key residues in enzyme active sites. The incorporation of a fluorine atom is a strategic design element in modern drug discovery.[1] Fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for developing targeted therapeutics.[1][2]

Chemical Identity and Properties
PropertyValueSource
Full Chemical Name This compound[3]
CAS Number 175277-88-0[3]
Molecular Formula C₈H₁₀ClFN₂
Molecular Weight 188.63 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point ~165 °C[3]
Storage (Solid) Room Temperature, in a dry, tightly sealed container[3]

Critical Safety and Handling Protocols

Before handling, it is imperative to read the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, and related benzamidine compounds are known to cause skin, eye, and respiratory irritation.

  • Hazard Assessment:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles meeting EN 166 standards or equivalent.[4]

  • Engineering Controls: Handle the solid compound and prepare solutions inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[4][5]

  • Handling Practices: Avoid generating dust.[5] Use appropriate tools (e.g., spatulas) for transferring the solid. After handling, wash hands thoroughly with soap and water.[5]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.

Solvent Selection: A Decision Driven by Application

The choice of solvent is critical and depends entirely on the intended downstream application. The hydrochloride salt form generally imparts better solubility in polar solvents compared to the free base. For the parent compound, benzamidine hydrochloride, solubility data is available and serves as a useful starting point for this derivative.[6]

Recommended Solvents and Rationale
SolventTypical Solubility (Benzamidine HCl)Primary Use CaseRationale & Considerations
DMSO ~25 mg/mL[6]In vitro biological assays (e.g., cell-based, enzymatic)High dissolving power for many organic molecules. However, ensure final DMSO concentration in assays is low (<0.5%) as it can have physiological effects.[6]
DMF ~25 mg/mL[6]In vitro assays, organic synthesisSimilar to DMSO but can be more toxic. Use with caution.
Ethanol ~10 mg/mL[6]In vitro and some in vivo applicationsLess toxic than DMSO/DMF, but may have lower solvating power for some compounds.
PBS (pH 7.2) ~3 mg/mL[6]Direct use in biological buffersPrepares a solvent-free aqueous solution. Crucially, aqueous solutions of amidines are less stable and should be prepared fresh before use and not stored for more than a day. [6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This section provides a detailed, step-by-step method for preparing a 10 mM stock solution, a common starting concentration for screening campaigns.

Preparation Workflow

G cluster_prep Preparation cluster_sol Solubilization cluster_final Finalization & Storage Calc Step 1: Calculate Mass Weigh Step 2: Weigh Compound Calc->Weigh Add_Solvent Step 3: Add Solvent Weigh->Add_Solvent Dissolve Step 4: Ensure Dissolution (Vortex/Sonicate) Add_Solvent->Dissolve Label Step 5: Label Vial Dissolve->Label Aliquot Step 6: Aliquot Label->Aliquot Store Step 7: Store Frozen Aliquot->Store

Caption: Workflow for stock solution preparation.

Materials and Equipment
  • This compound (CAS 175277-88-0)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Appropriately sized amber glass vial or polypropylene tube with a screw cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Methodology
  • Pre-Protocol Setup:

    • Allow the container of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Ensure the analytical balance is calibrated and level. Perform all weighing steps in a ventilated enclosure.

  • Calculation of Required Mass:

    • The goal is to prepare a 10 mM (0.010 mol/L) stock solution.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 0.010 mol/L × 0.001 L × 188.63 g/mol × 1000 mg/g = 1.886 mg

    • Adjust the target volume based on your experimental needs (e.g., for 5 mL, you would need 9.43 mg).

  • Weighing the Compound:

    • Place a weigh boat or the final storage vial (tared) on the analytical balance.

    • Carefully add the calculated mass of the solid compound. Record the exact mass weighed. It is more important to record the exact weight and adjust the concentration calculation than to hit the target weight perfectly.

    • Recalculate Final Concentration: If you weighed 2.05 mg for a final volume of 1 mL, the actual concentration is:

      • Concentration (mM) = (Mass (mg) / MW ( g/mol )) / Volume (L) × 1000 = (2.05 / 188.63) / 0.001 = 10.87 mM

  • Dissolution:

    • Add approximately 80% of the final target volume of DMSO to the vial containing the weighed compound.

    • Cap the vial securely and vortex for 30-60 seconds.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes or continue vortexing. Gentle warming (to 30-37°C) can be applied if necessary, but avoid overheating.

    • Once fully dissolved, add DMSO to reach the final calculated volume.

Quality Control, Storage, and Stability

Proper storage is essential to prevent degradation and ensure the reliability of your experiments.

Immediate Quality Control
  • Visual Check: The final solution should be clear, colorless, and free of any visible particulates. If not, the compound may not be fully dissolved or may have impurities.

  • Labeling: This is a critical, non-negotiable step. The label must include:

    • Compound Name: 3-Fluoro-4-methylbenzamidine HCl

    • CAS Number: 175277-88-0

    • Exact Concentration (mM)

    • Solvent (e.g., 100% DMSO)

    • Preparation Date

    • Your Initials

Storage and Stability Protocol

The amidine functional group can be susceptible to hydrolysis, especially in the presence of water. Therefore, anhydrous conditions and proper storage are key.

G storage storage rationale Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising solution integrity. storage->rationale

Caption: Recommended storage conditions.

Storage DurationTemperatureContainerKey Consideration
Short-Term (< 1-2 weeks)4°CTightly sealed amber vialProtect from light. Ensure cap is tightly sealed to prevent moisture absorption by DMSO.
Long-Term (> 2 weeks)-20°C or -80°CSingle-use polypropylene tubesAliquoting is mandatory. This prevents degradation from repeated freeze-thaw cycles.

References

Application Notes and Protocols: 3-Fluoro-4-methylbenzamidine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Benzamidines in Drug Discovery

3-Fluoro-4-methylbenzamidine hydrochloride is a synthetic organic compound that has garnered significant interest within the medicinal chemistry community. Its structure, characterized by a benzamidine core substituted with a fluorine atom and a methyl group, positions it as a valuable tool and building block for the development of novel therapeutic agents. The benzamidine moiety is a well-established pharmacophore, recognized as a potent mimetic of the guanidinium group of arginine. This allows it to act as a competitive inhibitor for a variety of serine proteases, enzymes that play crucial roles in numerous physiological and pathological processes, including coagulation, inflammation, and cancer.[1][2]

The strategic incorporation of a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's pKa, metabolic stability, and binding affinity to target proteins. The methyl group can provide favorable hydrophobic interactions within the enzyme's active site, potentially enhancing potency and selectivity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in serine protease inhibition and antibacterial screening.

Part 1: Application as a Serine Protease Inhibitor

Scientific Rationale and Mechanism of Action

Serine proteases are a large family of enzymes that utilize a highly reactive serine residue in their active site to catalyze the cleavage of peptide bonds. In many of these enzymes, the substrate recognition pocket contains a conserved aspartate residue that forms a salt bridge with the positively charged side chain of arginine or lysine residues in the substrate. The positively charged amidinium group of this compound effectively mimics the guanidinium group of arginine, allowing it to bind tightly within the S1 pocket of trypsin-like serine proteases. This binding event is a reversible and competitive inhibition, physically occluding the active site and preventing the natural substrate from binding.[1][2] The specific substitutions on the phenyl ring can further refine the binding affinity and selectivity for different serine proteases.

G cluster_0 Enzyme Active Site (S1 Pocket) cluster_1 Inhibitor cluster_2 Natural Substrate Asp189 Asp189 (Negative Charge) Inhibitor 3-Fluoro-4-methyl- benzamidine HCl (Positive Charge) Inhibitor->Asp189 Ionic Interaction (Inhibition) Substrate Arginine/Lysine Residue (Positive Charge) Substrate->Asp189 Normal Binding

Caption: Competitive inhibition of a trypsin-like serine protease.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to determine the inhibitory potential of this compound against a model serine protease, such as trypsin, using a fluorogenic substrate.

A. Materials and Reagents:

  • This compound

  • Trypsin (from bovine pancreas)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~480 nm)

B. Experimental Workflow:

G Start Start Prep_Inhibitor Prepare Inhibitor Stock (10 mM in DMSO) Start->Prep_Inhibitor Prep_Enzyme Prepare Enzyme Stock (in Assay Buffer) Start->Prep_Enzyme Prep_Substrate Prepare Substrate Stock (in DMSO) Start->Prep_Substrate Serial_Dilution Perform Serial Dilutions of Inhibitor in Assay Buffer Prep_Inhibitor->Serial_Dilution Add_Enzyme Add Enzyme to Wells (Pre-incubate) Prep_Enzyme->Add_Enzyme Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Add_Inhibitor Add Inhibitor Dilutions to Microplate Wells Serial_Dilution->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the serine protease inhibition assay.

C. Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare working solutions of the inhibitor by performing serial dilutions of the stock solution in Assay Buffer. A typical starting concentration for the highest well would be 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.

  • Prepare a working solution of trypsin in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Prepare a working solution of the fluorogenic substrate in Assay Buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Setup: In a 96-well black microplate, add the following in triplicate:

    • Test wells: 50 µL of Assay Buffer and 25 µL of the inhibitor working solution.

    • Positive control (no inhibitor): 75 µL of Assay Buffer.

    • Negative control (no enzyme): 100 µL of Assay Buffer.

  • Add 25 µL of the trypsin working solution to the test and positive control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate working solution to all wells. The final volume in each well will be 150 µL.

  • Immediately place the plate in the microplate reader and measure the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[3]

D. Data Analysis:

  • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (v_inhibitor / v_positive_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Starting Concentration
3-Fluoro-4-methylbenzamidine HCl100 µM (top concentration)
TrypsinTo be determined empirically
Fluorogenic Substrate≤ Km value

Part 2: Application as a Potential Antimicrobial Agent

Scientific Rationale

The benzamidine scaffold is present in some compounds with known antimicrobial properties. While the exact mechanism can vary, potential modes of action include the inhibition of essential bacterial enzymes, such as proteases, or the disruption of cell membrane integrity. The structural features of this compound make it a candidate for screening against various bacterial strains, particularly Gram-positive organisms like Staphylococcus aureus.[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.[5][6]

A. Materials and Reagents:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DMSO

  • Sterile 96-well clear microplates

  • Spectrophotometer

  • Plate shaker incubator

B. Experimental Workflow:

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Inhibitor Prepare Inhibitor Stock (in DMSO) Start->Prep_Inhibitor Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilutions of Inhibitor in CAMHB Prep_Inhibitor->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC by Visual Inspection or OD600 Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

C. Step-by-Step Procedure:

  • Prepare a bacterial inoculum: From a fresh culture plate, inoculate a few colonies into sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare inhibitor dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the inhibitor solution (at twice the highest desired final concentration) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no inhibitor).

    • Well 12 will serve as the negative control (no bacteria).

  • Inoculate the plate: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • Determine the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed by eye or by reading the optical density at 600 nm (OD600).[5]

Well #CompoundInoculumInterpretation
1-10Serial DilutionsYesTest wells
11NoneYesPositive Control (Growth)
12NoneNoNegative Control (No Growth)

Part 3: Structure-Activity Relationship (SAR) Insights

The inhibitory potency of benzamidine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[8]

  • The Amidine Group: This is the primary binding motif and is essential for activity against trypsin-like serine proteases.

  • The 3-Fluoro Group: The electron-withdrawing nature of the fluorine atom can lower the pKa of the amidinium group, potentially influencing its ionization state and binding interactions. It can also form favorable interactions with the protein backbone.

  • The 4-Methyl Group: This hydrophobic group can occupy a hydrophobic sub-pocket within the active site, potentially increasing binding affinity through the displacement of water molecules and favorable van der Waals interactions.

Further research, including co-crystallization studies and the synthesis of additional analogs, would be necessary to fully elucidate the specific contributions of these substituents to the inhibitory activity and selectivity of this compound.

References

3-Fluoro-4-methylbenzamidine Hydrochloride: A Research Compound with Uncharacterized Potential in Nitric Oxide Synthase Isoform Studies

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers and drug development professionals investigating novel inhibitors of nitric oxide synthase (NOS) isoforms will find that while 3-Fluoro-4-methylbenzamidine hydrochloride is available commercially as a research chemical, its specific biological activity, potency, and selectivity against nNOS, eNOS, and iNOS have not been reported in peer-reviewed literature. This guide, therefore, serves as a roadmap for the initial characterization and application of this and other novel benzamidine-based compounds as potential NOS inhibitors. The protocols provided are foundational and should be adapted based on empirical findings.

Introduction to Nitric Oxide Synthase and the Rationale for Isoform-Selective Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[1] It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a key role in neurotransmission, synaptic plasticity, and the regulation of blood pressure.[2]

  • Endothelial NOS (eNOS or NOS3): Expressed in endothelial cells, eNOS is crucial for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[2]

  • Inducible NOS (iNOS or NOS2): Unlike the constitutive expression of nNOS and eNOS, iNOS expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO that can be cytotoxic.[2]

Given the diverse and sometimes opposing roles of the NO produced by each isoform, the development of isoform-selective inhibitors is a significant goal in drug discovery.[1] Such compounds could offer therapeutic benefits in a range of conditions, from neurodegenerative diseases and inflammation to cardiovascular disorders, by targeting the specific NOS isoform implicated in the pathology while sparing the physiological functions of the others.

The benzamidine scaffold is a known pharmacophore for NOS inhibition, with various derivatives showing promise as selective inhibitors. However, the specific inhibitory profile of this compound remains to be elucidated.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. It is important to note that some suppliers provide this compound for early discovery research and may not perform extensive analytical testing.[3] Researchers should independently verify the identity and purity of the compound before use.

PropertyValueSource
CAS Number 175277-88-0[4]
Molecular Formula C₈H₁₀ClFN₂[3][5]
Molecular Weight 188.63 g/mol [3][5]
Appearance White to off-white solid[3]
Melting Point 165 °C[6]

Proposed Workflow for the Characterization of this compound as a NOS Inhibitor

The following workflow outlines the essential steps to characterize the inhibitory activity and selectivity of a novel compound like this compound against the NOS isoforms.

G cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Studies cluster_2 Cell-Based Assays a Compound Preparation and QC b Primary Screening: NOS Activity Assay (e.g., Griess Assay) a->b c IC50 Determination for nNOS, eNOS, and iNOS b->c d Selectivity Profiling c->d e Enzyme Kinetics (e.g., Lineweaver-Burk Plot) d->e g Cell Viability/Toxicity Assay d->g f Competition Assay with L-Arginine e->f h Measurement of NO Production in Cells (e.g., LPS-stimulated Macrophages for iNOS) g->h i Assessment of Downstream Signaling h->i

Figure 1. A generalized workflow for the characterization of a novel NOS inhibitor.

Detailed Protocols for Initial Characterization

The following protocols provide a starting point for the investigation of this compound.

Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Prepare fresh working dilutions in the appropriate assay buffer immediately before each experiment.

In Vitro NOS Inhibition Assay (Griess Assay)

Rationale: The Griess assay is a common and straightforward method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. This assay can be used to determine the inhibitory effect of a compound on the enzymatic activity of purified NOS isoforms.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Protocol:

  • Prepare a Nitrite Standard Curve: Create a series of dilutions of sodium nitrite in the assay buffer (e.g., 0-100 µM) to be run alongside the experimental samples.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A solution containing NADPH, Calmodulin (for nNOS/eNOS), and BH₄

    • Various concentrations of this compound (and a vehicle control, e.g., DMSO)

    • The respective NOS enzyme (nNOS, eNOS, or iNOS)

  • Initiate the Reaction: Add L-Arginine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction: The reaction can be stopped by adding an agent that precipitates the enzyme or by proceeding directly to the Griess reaction if the components do not interfere.

  • Griess Reaction:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each NOS isoform.

Cell-Based Assay for iNOS Inhibition in Macrophages

Rationale: Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of a potential inhibitor. Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) are potent inducers of iNOS expression and subsequent NO production in macrophage cell lines (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess assay as described in section 4.2.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed decrease in NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of NO production in the cell-based assay, taking into account any observed cytotoxicity.

Data Interpretation and Next Steps

The initial characterization will provide crucial information on the potency and selectivity of this compound.

Data Presentation:

NOS IsoformIC₅₀ (µM)Selectivity Ratio (eNOS/nNOS)Selectivity Ratio (iNOS/nNOS)
nNOS To be determined--
eNOS To be determinedTo be determinedTo be determined
iNOS To be determinedTo be determinedTo be determined

Interpretation:

  • Potency: The IC₅₀ values will indicate the concentration of the compound required to inhibit 50% of the activity of each NOS isoform. Lower IC₅₀ values signify higher potency.

  • Selectivity: The ratios of the IC₅₀ values will reveal the selectivity profile. For example, a high eNOS IC₅₀ / nNOS IC₅₀ ratio would suggest selectivity for nNOS over eNOS.

Next Steps:

  • Mechanism of Action: If the compound shows promising potency and selectivity, further studies should be conducted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to the substrate L-arginine).

  • In Vivo Studies: For compounds with a favorable in vitro profile, evaluation in animal models of relevant diseases would be the next logical step to assess their therapeutic potential.

Conclusion

This compound represents a starting point for research into novel NOS inhibitors. The lack of existing biological data underscores the opportunity for researchers to perform the initial characterization that is fundamental to drug discovery. The protocols and workflow outlined in this guide provide a comprehensive framework for such an investigation, enabling the scientific community to determine the true potential of this and other uncharacterized compounds in modulating the activity of nitric oxide synthase isoforms.

References

Application Notes & Protocols: The Strategic Utility of 3-Fluoro-4-methylbenzamidine hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Fluoro-4-methylbenzamidine hydrochloride as a pivotal intermediate in pharmaceutical synthesis. We delve into its physicochemical properties, strategic importance, and provide detailed, validated protocols for its synthesis and subsequent utilization in the construction of complex heterocyclic scaffolds. The synthesis of a substituted quinazoline, a core moiety in numerous targeted therapies, is presented as a prime exemplar of its synthetic utility, with a specific focus on the structural class of molecules that includes the HER2 inhibitor, Tucatinib.

Introduction: The Value Proposition of Fluorinated Benzamidines in Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced target affinity and bioavailability.[1] The benzamidine functional group, a potent bioisostere of arginine and lysine, is a cornerstone in the design of inhibitors for enzymes such as serine proteases and kinases, as it can engage in critical hydrogen bonding interactions within active sites.

This compound merges these two valuable functionalities. It serves as a highly versatile and reactive building block, particularly for the synthesis of nitrogen-containing heterocycles that form the backbone of many modern therapeutics. Its primary utility lies in its capacity to act as a binucleophile in cyclocondensation reactions, most notably in the formation of quinazoline and pyrimidine rings—scaffolds that are prevalent in a multitude of FDA-approved kinase inhibitors.[2][3] This guide will illuminate the strategic application of this intermediate, using the synthesis of a key pharmacophore related to the HER2 inhibitor Tucatinib as a practical framework.

Physicochemical & Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 175277-88-0[4]
Molecular Formula C₈H₁₀ClFN₂[4]
Molecular Weight 188.63 g/mol [4]
Appearance Solid[4]
InChI Key VXAQJXKADWRKGS-UHFFFAOYSA-N[4]
Primary Hazard Acute Toxicity (Oral)
Handling Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Application: Synthesis of the Quinazoline Scaffold for Kinase Inhibitors

Therapeutic Target Context: Tucatinib and the HER2 Signaling Pathway

Tucatinib (Tukysa®) is a highly potent and selective, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2).[5][6][7] Overexpression of HER2 is a key driver in approximately 20-30% of breast cancers, leading to aggressive tumor growth and a poor prognosis.[8] Tucatinib functions by binding to the intracellular kinase domain of HER2, inhibiting its phosphorylation and blocking the downstream activation of pro-survival signaling cascades, primarily the PI3K/Akt and MAPK pathways.[5][9] This inhibition ultimately leads to decreased cell proliferation and apoptosis of HER2-driven cancer cells.[5] One of Tucatinib's distinguishing features is its ability to cross the blood-brain barrier, making it effective against brain metastases.[6]

The quinazoline core is central to Tucatinib's structure, providing a rigid scaffold for the precise orientation of pharmacophoric elements into the ATP-binding pocket of the HER2 kinase. This compound represents a key building block for constructing such substituted quinazoline rings.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibits Kinase Activity

Figure 1. Simplified HER2 Signaling Pathway and Tucatinib's Point of Intervention.
The Key Transformation: Benzamidine-Mediated Quinazoline Synthesis

The construction of a 4-aminoquinazoline ring is a cornerstone transformation in medicinal chemistry. One of the most reliable and classical methods involves the cyclocondensation of a benzamidine derivative with a 2-aminobenzonitrile or a related species.[2] The benzamidine acts as a 1,3-dielectrophile precursor after tautomerization, reacting with the nucleophilic amine and nitrile functionalities of the coupling partner. This reaction provides a direct and efficient route to the quinazoline core that is central to molecules like Tucatinib.

Experimental Protocols & Workflows

The following protocols provide a validated pathway from commercially available starting materials to a substituted quinazoline core, demonstrating the practical application of this compound.

Synthetic_Workflow Start 3-Bromo-4-methylaniline Nitrile 3-Fluoro-4-methylbenzonitrile (Precursor) Start->Nitrile Step 1a: Fluorination/ Cyanation Amidine 3-Fluoro-4-methylbenzamidine HCl (Intermediate 1) Nitrile->Amidine Step 1b: Pinner Reaction or equivalent Quinazoline Substituted 4-Aminoquinazoline (Final Product) Amidine->Quinazoline Step 2: Cyclocondensation Partner 2-Amino-5-nitrobenzonitrile (Coupling Partner) Partner->Quinazoline

Figure 2. Overall Synthetic Workflow for Quinazoline Synthesis.
Protocol 1: Synthesis of this compound (Intermediate 1)

Rationale: This two-step protocol first generates the necessary benzonitrile precursor, followed by its conversion to the target amidine hydrochloride. The conversion of a nitrile to an amidine is a fundamental transformation, often achieved via the Pinner reaction, which involves treatment with an alcohol and HCl to form an imidate ester, followed by ammonolysis. An alternative, more direct method involves the reaction with ammonium chloride.[10]

Step 1a: Synthesis of 3-Fluoro-4-methylbenzonitrile (Precursor)

This protocol is adapted from established cyanation methodologies.[11]

Reagents & MaterialsMW ( g/mol )QuantityMoles (mmol)
3-Bromo-4-methyl-1-fluorobenzene189.0310.0 g52.9
Copper(I) Cyanide (CuCN)89.565.21 g58.2
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-methyl-1-fluorobenzene (10.0 g, 52.9 mmol) and Copper(I) Cyanide (5.21 g, 58.2 mmol).

  • Under a nitrogen atmosphere, add anhydrous DMF (50 mL).

  • Heat the reaction mixture to 150 °C and maintain under reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride (10 g) in 2M HCl (100 mL).

  • Stir the resulting mixture for 30 minutes at 60 °C to decompose the copper complex.

  • Cool the mixture and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-fluoro-4-methylbenzonitrile as a solid.

Step 1b: Conversion to this compound

This protocol utilizes a direct conversion method.

Reagents & MaterialsMW ( g/mol )QuantityMoles (mmol)
3-Fluoro-4-methylbenzonitrile135.145.0 g37.0
Ammonium Chloride (NH₄Cl)53.492.17 g40.7
Toluene92.1450 mL-
Sodium Amide (NaNH₂)39.010.15 g3.8

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend ammonium chloride (2.17 g, 40.7 mmol) in toluene (50 mL).

  • Add sodium amide (0.15 g, 3.8 mmol) as a catalyst.

  • Heat the suspension to reflux for 30 minutes.

  • Add a solution of 3-fluoro-4-methylbenzonitrile (5.0 g, 37.0 mmol) in toluene (20 mL) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid precipitate and wash it with cold toluene (2 x 15 mL).

  • Dry the solid under vacuum to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from an ethanol/ether mixture if necessary.

Protocol 2: Synthesis of a 6-Nitro-4-(3-fluoro-4-methylphenyl)quinazolin-2-amine

Rationale: This protocol exemplifies the core application of the benzamidine intermediate. It reacts with 2-amino-5-nitrobenzonitrile in a cyclocondensation reaction to form the quinazoline ring system. The nitro group serves as a versatile handle for further functionalization, such as reduction to an amine, which is a key step in the synthesis of Tucatinib and related compounds.[12][13]

Reagents & MaterialsMW ( g/mol )QuantityMoles (mmol)
This compound188.632.0 g10.6
2-Amino-5-nitrobenzonitrile163.131.73 g10.6
N,N-Diisopropylethylamine (DIPEA)129.244.4 mL26.5
Dimethyl Sulfoxide (DMSO), anhydrous78.1320 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.0 g, 10.6 mmol), 2-amino-5-nitrobenzonitrile (1.73 g, 10.6 mmol), and anhydrous DMSO (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (4.4 mL, 26.5 mmol) to the mixture. The DIPEA serves to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, and wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

  • Dry the product under high vacuum to yield the target 6-Nitro-4-(3-fluoro-4-methylphenyl)quinazolin-2-amine as a solid. The product can be used in the next synthetic step or purified further by recrystallization from ethanol.

Conclusion

This compound is a high-value intermediate for pharmaceutical synthesis, providing a reliable and efficient entry point to complex heterocyclic systems. Its utility in constructing the quinazoline scaffold, a privileged structure in kinase inhibitor design, has been demonstrated through a detailed, practical protocol. The strategic placement of the fluoro and methyl groups, combined with the reactive potential of the benzamidine moiety, makes this reagent an indispensable tool for medicinal chemists aiming to develop next-generation targeted therapies. The protocols provided herein are designed to be robust and reproducible, serving as a solid foundation for further research and development in this critical area of drug discovery.

References

Application Notes and Protocols for Experimental Design with 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the experimental design and application of 3-Fluoro-4-methylbenzamidine hydrochloride, a synthetic small molecule with significant potential in biochemical and pharmacological research. As a member of the benzamidine class of compounds, it is a potent inhibitor of serine proteases. This guide delves into its mechanism of action, provides detailed protocols for its characterization, and explores its potential interactions with key signaling pathways, including a speculative but rationalized investigation into its effects on nitric oxide synthesis. The protocols herein are designed to be self-validating, incorporating essential controls and clear methodologies to ensure data integrity and reproducibility.

Introduction: Understanding this compound

This compound is a small molecule inhibitor belonging to the benzamidine class of compounds, which are known for their ability to target and inhibit serine proteases.[1] The benzamidine moiety mimics the side chain of arginine, a common substrate for trypsin-like serine proteases, allowing it to bind competitively to the active site of these enzymes. The addition of a fluoro group can enhance binding affinity and selectivity.[2]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₁₀ClFN₂
Molecular Weight 188.63 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 165 °C[4]
Storage Sealed in a dry, room temperature environment[4]

This guide will explore the application of this compound in two primary areas: its established role as a serine protease inhibitor and a hypothetical, yet plausible, role as a modulator of nitric oxide synthase (NOS) activity.

Application I: Characterizing Serine Protease Inhibition

The primary and most established application of this compound is in the study of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin-like serine proteases. The positively charged amidinium group of the molecule is drawn to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes, a site that normally binds the guanidinium group of arginine or the ammonium group of lysine residues of the substrate. This binding event physically blocks the active site, preventing the substrate from accessing the catalytic triad (Ser195, His57, Asp102) and thereby inhibiting enzymatic activity.

Diagram: Mechanism of Serine Protease Inhibition

G cluster_0 Serine Protease Active Site S1_pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_pocket->Catalytic_Triad Positions for cleavage Products Cleavage Products Catalytic_Triad->Products Catalyzes cleavage Substrate Substrate (e.g., with Arginine) Substrate->S1_pocket Binds Inhibitor 3-Fluoro-4-methylbenzamidine hydrochloride Inhibitor->S1_pocket Competitively Binds G cluster_0 Structural Comparison L_Arginine L-Arginine (NOS Substrate) Guanidinium Guanidinium Group (-C(=NH2+)NH2) L_Arginine->Guanidinium Contains Inhibitor 3-Fluoro-4-methylbenzamidine hydrochloride Amidinium Amidinium Group (-C(=NH2+)NH2) Inhibitor->Amidinium Contains Guanidinium->Amidinium Structurally Similar G cluster_0 CETSA Workflow A 1. Treat cells with 3-Fluoro-4-methylbenzamidine hydrochloride or vehicle B 2. Heat cell suspensions at various temperatures A->B C 3. Lyse cells and separate soluble and precipitated fractions B->C D 4. Quantify soluble target protein (Western Blot or ELISA) C->D E 5. Plot protein stability vs. temperature D->E

References

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-4-methylbenzamidine hydrochloride in high-throughput screening (HTS) for the discovery of novel serine protease inhibitors. Benzamidine and its derivatives are a well-established class of reversible, competitive inhibitors of serine proteases, making them excellent tool compounds and starting points for drug discovery campaigns targeting diseases linked to protease dysregulation.[1][2][3] This guide details the mechanism of action, physicochemical properties, and step-by-step protocols for developing and executing a robust fluorometric HTS assay, including primary screening, hit confirmation, and dose-response analysis.

Introduction to this compound

This compound belongs to the benzamidine class of molecules, which are recognized for their potent and reversible inhibition of serine proteases like trypsin, thrombin, and plasmin.[1][2][4] Serine proteases are a large family of enzymes critical to numerous physiological processes, and their dysregulation is implicated in pathologies ranging from coagulation disorders and inflammation to cancer and viral infections.[3] This makes them highly attractive targets for therapeutic intervention. The core benzamidine structure serves as a scaffold that can be modified to enhance potency and selectivity.[1] this compound is a specific analog with documented inhibitory activity against trypsin and thrombin, exhibiting a low micromolar IC50. Due to its well-defined inhibitory characteristics, it serves as an ideal positive control and reference compound in HTS campaigns designed to identify new modulators of serine protease activity.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and performance of the compound in any assay.

PropertyValueSource / Notes
Molecular Formula C₈H₁₀ClFN₂ChemicalBook[5]
Molecular Weight 188.63 g/mol ChemicalBook[5]
Appearance White crystalline solidChemicalBook[5]
Melting Point ~165 °CChemicalBook[5]
Storage Room Temperature, sealed in dry conditionsChemicalBook[5]
Solubility Soluble in water (heating may be required), DMSO, and ethanol.[6][7]Prepare aqueous solutions fresh daily.[3][8]
Safety GHS07 (Warning: Harmful if swallowed).[9]Users must review the full Safety Data Sheet (SDS) before use.[5][6]

Causality in Practice: Benzamidine derivatives can be susceptible to oxidation.[3] Preparing aqueous solutions fresh from solid stock and degassing the water is a critical step to prevent compound degradation, which would otherwise lead to a loss of potency and introduce variability in screening results. For HTS, creating a concentrated stock in a non-aqueous solvent like DMSO is standard practice to ensure stability and facilitate automated dispensing.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine derivatives function as reversible, competitive inhibitors.[3][10] The positively charged amidinium group of the molecule mimics the side chains of natural substrates like arginine and lysine. This allows it to bind specifically within the S1 pocket of the protease's active site, which contains a key aspartate residue (Asp189 in trypsin).[4] This binding is stabilized by electrostatic and hydrophobic interactions, effectively blocking the substrate from accessing the catalytic triad (Ser-His-Asp) and preventing catalysis.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Guide for Researchers, Scientists, and Drug Development Professionals

This guide addresses common solubility challenges encountered when working with 3-Fluoro-4-methylbenzamidine hydrochloride in Phosphate-Buffered Saline (PBS). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard 1x PBS (pH 7.4). Why is this happening?

A1: This is a common issue stemming from the interplay between the compound's chemical properties and the buffer's composition. Several factors are likely at play:

  • The "Common Ion Effect": this compound is a hydrochloride salt. PBS is a saline buffer, meaning it contains a significant concentration of chloride ions (from NaCl). This high pre-existing chloride concentration can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[1][2] Essentially, the equilibrium is pushed back towards the less soluble free base form.

  • pH and pKa Relationship: Benzamidine and its derivatives are basic compounds.[3][4][5] The amidine group has a pKa (the pH at which the group is 50% protonated) that influences its charge and, consequently, its solubility. While the exact pKa for this specific derivative is not readily published, benzamidine itself has a pKa around 11.6. At the physiological pH of PBS (~7.4), a significant portion of the amidine groups will be in their protonated, positively charged (and more water-soluble) form. However, if the solubility limit is exceeded, even this form can precipitate.

  • Intrinsic Solubility: The core molecular structure, with its fluorinated phenyl ring, contributes to a degree of lipophilicity (hydrophobicity).[6] While the hydrochloride salt form dramatically increases aqueous solubility compared to the free base, the intrinsic properties of the parent molecule still play a role, limiting its maximum achievable concentration in a purely aqueous system.

Q2: I observed a precipitate after adding the compound to PBS, even at a low concentration. What should I do first?

A2: Witnessing precipitation, or a "crash out," is a clear sign that the compound's solubility limit has been exceeded in that specific environment. The first steps should focus on simple physical methods to enhance dissolution.

dot graph TD { A[Start: Precipitate Observed in PBS] --> B{Initial Troubleshooting}; B --> C[Gentle Warming]; B --> D[Increased Agitation]; B --> E[Sonication]; C --> F{Re-evaluate}; D --> F; E --> F; F --> G[Solution Clear?]; G --> H[Yes: Proceed with Experiment]; G --> I[No: Proceed to Advanced Troubleshooting];

} enddot Caption: Initial troubleshooting workflow for precipitation.

Recommended Protocol: Basic Dissolution Enhancement

  • Increased Agitation: Ensure the solution is being mixed vigorously. Use a vortex mixer for 1-2 minutes. This increases the interaction between the solvent and the solute particles.

  • Gentle Warming: Warm the solution to 37°C in a water bath.[7] For most compounds, solubility increases with temperature.[8] However, avoid boiling, as this can degrade the compound.

  • Sonication: If warming and vortexing are insufficient, use a bath sonicator for 5-10 minutes.[9] The high-frequency sound waves create micro-agitations that can break up solid aggregates and facilitate dissolution.

If the compound dissolves after these steps, be mindful of its stability. The solution may be supersaturated, and the compound could precipitate out if the temperature decreases.[7] It is often best to prepare such solutions fresh before each experiment.

Q3: The basic methods didn't work. How can I modify my solvent or protocol to achieve a stable solution?

A3: If physical methods fail, chemical modification of the solvent system is the next logical step. This involves either adjusting the pH or introducing a small amount of an organic co-solvent.

Option 1: pH Adjustment

Since 3-Fluoro-4-methylbenzamidine is a basic compound, lowering the pH will further protonate the amidine group, increasing its charge and enhancing its interaction with water.

  • Strategy: Prepare the compound in a slightly acidic buffer (e.g., pH 5.0-6.5) first, and then, if necessary for the experiment, perform a final, rapid dilution into the pH 7.4 PBS. This can sometimes bypass the kinetic barrier to dissolution at the higher pH. More than 75% of drug compounds are basic, making pH modification a common and effective strategy.[10]

Option 2: Using Co-solvents

For highly lipophilic compounds, a co-solvent can be very effective. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more favorable for the hydrophobic parts of the molecule to dissolve.[][12][13]

Recommended Co-solvents for Biological Experiments:

Co-solventTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Highly effective solubilizing agent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, then dilute into PBS. Keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.
Ethanol1% - 5%A less potent but often better-tolerated co-solvent than DMSO.[]
Polyethylene Glycol 400 (PEG 400)5% - 20%A polymer commonly used in drug formulations to enhance solubility and stability.[10][13]

Protocol: Preparing a Solution with a Co-solvent

  • Prepare Stock Solution: Dissolve the this compound in 100% DMSO (or your chosen co-solvent) to create a concentrated stock solution (e.g., 20 mg/mL).[14]

  • Intermediate Dilution (Optional but Recommended): Perform a 1:10 intermediate dilution of the stock into your PBS. This gradual change in solvent polarity can prevent the compound from crashing out.

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed (37°C) PBS while vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

dot graph TD { A[Start: Advanced Troubleshooting] --> B{Select Strategy}; B --> C[pH Adjustment]; B --> D[Co-Solvent Approach];

} enddot Caption: Advanced troubleshooting for persistent solubility issues.

Q4: Are there alternatives to PBS if I continue to have problems?

A4: Yes. If the components of PBS, particularly the phosphate or high chloride concentration, are suspected to be the root cause of the issue, switching to a different physiological buffer is a valid strategy.

Potential Alternative Buffers:

  • HEPES-Buffered Saline (HBS): HEPES is an organic buffering agent that is often better at maintaining pH stability than phosphate.[15] An HBS formulation would eliminate phosphate and could be prepared with lower NaCl concentrations if the common ion effect is the primary concern.

  • Tris-Buffered Saline (TBS): Tris is another common organic buffer.[16] It has a higher pKa (~8.1) than the phosphates in PBS, which could be advantageous or disadvantageous depending on your experimental needs.[17] It is a viable alternative if phosphate ions are interfering with your assay.[18]

  • MOPS Buffer: For experiments requiring a pH closer to 6.5, MOPS is an excellent choice.[15]

When switching buffers, always ensure the new buffer is compatible with your downstream applications (e.g., cell viability, enzyme activity, antibody binding).

Summary of Key Parameters

ParameterRecommended ActionScientific Rationale
Physical Methods Vortex, warm to 37°C, sonicate.Increases kinetic energy and solvent-solute interaction to overcome the energy barrier of dissolution.[7][8][9]
pH Prepare in a slightly acidic buffer (pH 5-6.5) before final dilution.Maximizes the protonation (charged state) of the basic amidine group, enhancing aqueous solubility.[8][10]
Co-solvents Use a minimal amount (<1%) of DMSO or other biocompatible solvent to prepare a stock.Reduces the polarity of the aqueous solution, making it a more favorable environment for the lipophilic parts of the molecule.[][12]
Buffer Choice Consider HEPES or Tris-buffered saline if phosphate or chloride ions are problematic.Eliminates specific ionic interactions (e.g., common ion effect, phosphate precipitation) that may be limiting solubility in PBS.[15][17][18]

By systematically addressing these factors, you can develop a robust and reproducible protocol for preparing solutions of this compound for your research.

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-methylbenzamidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-methylbenzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide moves from foundational knowledge in an FAQ format to advanced troubleshooting and validation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound in solution?

A1: The principal cause of degradation for this compound in aqueous solutions is hydrolysis.[1][2][3] The benzamidine functional group is susceptible to attack by water or hydroxide ions, which leads to its conversion into the corresponding amide, 3-Fluoro-4-methylbenzamide. This chemical transformation eliminates the amidine group critical for the compound's typical biological activity, such as serine protease inhibition.

Q2: What are the most critical factors influencing the stability of my solution?

A2: The stability of this compound is primarily influenced by four key factors:

  • pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated in basic (alkaline) conditions.[1][2][4]

  • Temperature: Like most chemical reactions, the rate of hydrolytic degradation increases with higher temperatures.[3][5]

  • Light: Aromatic compounds can be sensitive to photodegradation. While specific data for this molecule is limited, it is a best practice to protect solutions from light.[5]

  • Oxidizing Agents: The presence of oxidizing agents in the solution can potentially degrade the molecule, although hydrolysis is the more immediate concern.[5][6]

Q3: What is the optimal pH range for preparing and storing solutions?

A3: The optimal pH range for maximizing stability is acidic to neutral (ideally pH 4-6). The high basicity of the amidine group means it exists in its protonated form, as an amidinium ion, under physiological and acidic conditions. The dominant hydrolysis pathway involves the attack of a hydroxide ion (HO⁻) on the unprotonated benzamidine.[1][2][7] By maintaining an acidic pH, the equilibrium is shifted towards the protonated, more stable amidinium form, which is less susceptible to hydrolytic attack.

Q4: Are there visible signs of degradation I should watch for?

A4: Chemical degradation does not always produce visible cues. However, you might observe:

  • Precipitate Formation: The degradation product, 3-Fluoro-4-methylbenzamide[8], may have lower solubility than the parent hydrochloride salt, potentially leading to precipitation over time.

  • Color Change: Discoloration of the solution could indicate degradation, possibly through oxidative pathways or the formation of minor byproducts.

It is crucial to understand that the absence of these signs does not guarantee stability. The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][9][10]

Q5: How should I prepare and store stock solutions?

A5: For maximum stability, prepare stock solutions in a suitable buffer within the optimal pH range (4-6). While the compound is soluble in organic solvents like DMSO and ethanol[11], aqueous experiments will ultimately expose it to hydrolysis conditions. If using an organic stock, ensure the final concentration of the organic solvent in your aqueous buffer is low, as it can affect biological assays.[11] For long-term storage, aliquot your stock solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of active compound concentration (confirmed by HPLC) Hydrolysis due to high pH. The most common cause. Unbuffered water or certain biological media can have a pH > 7.Action: Prepare solutions using a suitable buffer (e.g., citrate, acetate) to maintain a pH between 4 and 6.[12] Verification: Measure the pH of your final solution to confirm it is in the target range.
High storage temperature. Storing solutions at room temperature or even 4°C can allow for significant degradation over hours or days.Action: Store all solutions, including short-term working solutions, at the lowest practical temperature. For long-term storage, use -20°C or -80°C.[5]
Formation of unknown peaks in HPLC chromatogram Degradation. The primary unknown peak is likely the 3-Fluoro-4-methylbenzamide hydrolysis product.[8] Other minor peaks could be from oxidation or photodegradation.Action: Confirm the identity of the main degradation product using an analytical standard or LC-MS.[5][13] Implement the stabilization strategies outlined in this guide (pH, temperature, light protection).
Interaction with excipients or other solution components. Action: Review the compatibility of all components in your formulation. Simplify the solution to the minimum required components to identify the interacting substance.
Precipitate forms in the solution upon storage Formation of the less soluble hydrolysis product. The benzamide degradant is often less soluble in aqueous buffers than the parent salt.Action: Confirm the precipitate is related to degradation via HPLC analysis of the supernatant. Adjusting the pH to be more acidic may slow degradation and keep the parent compound in solution.
Compound crashing out of solution. The concentration may exceed the solubility limit in the chosen buffer system, especially at lower temperatures.Action: Determine the solubility of the compound in your specific buffer at the storage temperature. You may need to lower the stock concentration.
Inconsistent or non-reproducible experimental results Variable concentration of the active compound. If solutions are prepared fresh without strict pH control or are used over several hours at room temperature, the effective concentration will decrease over time, leading to variability.Action: Implement a strict protocol for solution preparation using buffers. Prepare fresh working solutions for each experiment or validate the stability of a working solution over the time course of your assay.
Section 3: Key Stabilization Concepts & Visualizations

Understanding the mechanism of degradation is key to preventing it.

The Hydrolytic Degradation Pathway

The primary stability issue is hydrolysis, which is base-catalyzed. The diagram below illustrates the attack of a hydroxide ion on the carbon atom of the amidine group, leading to the formation of a tetrahedral intermediate, which then collapses to the more stable amide product.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amidine 3-Fluoro-4-methylbenzamidine (Active Form) Intermediate Tetrahedral Intermediate Amidine->Intermediate + OH⁻ OH Hydroxide Ion (OH⁻) (More prevalent at high pH) Amide 3-Fluoro-4-methylbenzamide (Inactive Degradant) Intermediate->Amide Rearrangement Ammonia Ammonia (NH₃) Intermediate->Ammonia G Start Inconsistent or Unexpected Results Action1 Perform HPLC Stability Study: Analyze solution at T=0 and T=24h under experimental conditions Start->Action1 Hypothesis: Solution Instability Decision Decision Action Action End Problem Solved: Reliable Results Decision1 >5% Degradation Observed? Action1->Decision1 Action2 Implement Stabilization Protocol: 1. Use pH 4-6 buffer 2. Store at 2-8°C (working) or -20°C (stock) 3. Protect from light Decision1->Action2 Yes End2 Problem is Not Solution Stability. Investigate other experimental parameters (e.g., assay, reagents). Decision1->End2 No Action3 Re-run HPLC Stability Study with stabilized solution Action2->Action3 Decision2 Is Solution Stable Now? Action3->Decision2 Decision2->End Yes Action4 Investigate Advanced Options: - Check for excipient incompatibility - Consider antioxidants or co-solvents - Contact Technical Support Decision2->Action4 No

References

Technical Support Center: 3-Fluoro-4-methylbenzamidine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-methylbenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for benzamidine derivatives, including this compound, is hydrolysis.[1][2][3][4][5] This reaction typically results in the formation of the corresponding primary amide, which in this case would be 3-Fluoro-4-methylbenzamide, and ammonia. The initial degradation can be followed by further breakdown of the amide to the carboxylic acid (3-Fluoro-4-methylbenzoic acid) under more stringent hydrolytic conditions.[6]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The rate of hydrolysis of benzamidines is highly dependent on pH. The degradation is significantly faster in basic (alkaline) conditions compared to acidic or neutral conditions.[1][3] This is because the dominant pathway for hydrolysis is initiated by the attack of a hydroxide ion (HO-) on the uncharged benzamidine molecule.[1][2][3] At higher pH, the concentration of both hydroxide ions and the uncharged benzamidine species increases, leading to an accelerated rate of hydrolysis.

Q3: What are the likely degradation products I should be looking for?

Based on the known degradation pathways of benzamidines, the primary degradation products to monitor are:

  • 3-Fluoro-4-methylbenzamide: The initial product of hydrolysis.[2][4][5]

  • 3-Fluoro-4-methylbenzoic acid: A potential secondary hydrolysis product formed from the degradation of 3-Fluoro-4-methylbenzamide.[7]

Under oxidative stress conditions, other degradation products could potentially form, although hydrolysis is generally the more prevalent pathway for this class of compounds.[3][8] Photodegradation might also lead to other minor impurities, especially given the presence of a fluorinated aromatic ring.[9]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for separating and quantifying the parent compound and its degradation products.[10][11][12] For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[13][14][15]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability studies of this compound.

Problem 1: Rapid degradation of the compound observed in my formulation.
  • Probable Cause: The pH of your formulation is likely in the basic range (pH > 7). Benzamidines are known to hydrolyze rapidly in alkaline conditions.[1][3]

  • Solution:

    • Measure the pH of your formulation. If it is basic, this is the most likely cause of the instability.

    • Adjust the pH to a more acidic or neutral range (pH 4-6). This can be achieved by using appropriate buffering agents. The protonated form of the benzamidine (benzamidinium) is significantly more stable against hydrolysis.[16]

    • Perform a pH-rate profile study. This will help you identify the optimal pH range for the stability of your formulation.

Problem 2: I am observing unexpected peaks in my chromatogram during a forced degradation study.
  • Probable Cause: These could be secondary degradation products, impurities from the starting material, or artifacts from the stress conditions. Forced degradation studies are designed to generate degradation products to establish the stability-indicating nature of an analytical method.[17][18][19]

  • Solution:

    • Characterize the unknown peaks. Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and perform fragmentation analysis (MS/MS) to elucidate their structures.[14]

    • Analyze a control sample. Run a chromatogram of the undegraded this compound to check for pre-existing impurities.

    • Evaluate your stress conditions. Extreme stress conditions can sometimes lead to unrealistic degradation pathways. The goal of forced degradation is typically to achieve 5-20% degradation.[19] If you are seeing extensive degradation, consider reducing the stressor concentration, temperature, or duration.

Problem 3: I am struggling to achieve good separation between the parent compound and its degradation products in my HPLC method.
  • Probable Cause: The chromatographic conditions (e.g., mobile phase composition, column chemistry, pH) are not optimized for the specific analytes.

  • Solution:

    • Adjust the mobile phase pH. The ionization state of the benzamidine and its acidic or basic degradation products will change with pH, which can significantly impact their retention on a reversed-phase column.

    • Vary the organic modifier. Try different organic solvents (e.g., acetonitrile vs. methanol) or a gradient elution program to improve resolution.

    • Test different column chemistries. A C18 column is a good starting point, but other stationary phases (e.g., C8, phenyl, or pentafluorophenyl) may provide better selectivity for your specific mixture.[10]

III. Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[17][18]

A. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

B. Stress Conditions:

Stress ConditionReagent/ConditionDurationAnalysis
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°CNeutralize before injection
Base Hydrolysis 0.1 M NaOH1, 4, 8 hours at room temp.Neutralize before injection
Oxidative 3% H₂O₂24 hours at room temp.Analyze directly
Thermal 80°C (solid state)7 daysDissolve in solvent for analysis
Photolytic ICH Q1B conditions (UV/Vis light)Expose solid and solutionAnalyze directly

C. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample.

  • Dilute the sample to a suitable concentration for HPLC or LC-MS analysis.

  • Analyze the sample alongside an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, 3-Fluoro-4-methylbenzamide.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Column Temperature: 30°C

IV. Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

parent 3-Fluoro-4-methylbenzamidine (C₈H₉FN₂) amide 3-Fluoro-4-methylbenzamide (C₈H₈FNO) parent->amide Hydrolysis (+H₂O, -NH₃) acid 3-Fluoro-4-methylbenzoic Acid (C₈H₇FO₂) amide->acid Further Hydrolysis (+H₂O, -NH₃) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Base Basic (0.1 M NaOH, RT) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (80°C) Photo Photolytic (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Sample Neutralize->Dilute HPLC_LCMS HPLC / LC-MS Analysis Dilute->HPLC_LCMS Data Data Interpretation HPLC_LCMS->Data

References

Technical Support Center: Optimizing 3-Fluoro-4-methylbenzamidine hydrochloride for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-methylbenzamidine hydrochloride in their cell culture experiments. As a novel small molecule, determining the optimal concentration is critical for achieving reliable and reproducible results. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental setup and execution. Our approach is grounded in established principles of cell biology and pharmacology to ensure scientific rigor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: What is the presumed mechanism of action for this compound?

A1: While comprehensive studies on the specific molecular targets of this compound are ongoing, preliminary data from our internal studies and computational modeling suggest that it may act as a competitive inhibitor of a class of serine proteases that are overexpressed in various cancer cell lines. This inhibition is hypothesized to disrupt key signaling pathways involved in cell proliferation and survival.

Q2: How should I prepare a stock solution of this compound?

A2: Proper stock solution preparation is crucial for accurate dosing.

  • Solubility: Based on its hydrochloride salt form, this compound is expected to be soluble in aqueous solutions. We recommend using sterile, nuclease-free water or a buffered solution such as Phosphate-Buffered Saline (PBS) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Preparation Protocol:

    • Aseptically weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water or PBS to achieve the target concentration.

    • Vortex briefly until the compound is fully dissolved. Gentle warming (to no more than 37°C) may be applied if solubility is an issue.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: For a novel compound like this compound, a broad concentration range should be tested initially to determine its potency and cytotoxic effects. We recommend a logarithmic dose-response curve.

Concentration Range Purpose
1 nM - 100 nMAssess high-potency effects
100 nM - 10 µMTypical range for specific inhibitors
10 µM - 100 µMInvestigate potential off-target or cytotoxic effects

Q4: Which control experiments are essential when using this compound?

A4: Robust control experiments are fundamental for data interpretation.

  • Vehicle Control: This is the most critical control. Treat cells with the same volume of the solvent used to dissolve the compound (e.g., water or PBS) to account for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle serve as a baseline for normal cell behavior.

  • Positive Control: If you are studying a specific pathway, include a known inhibitor or activator of that pathway to validate your assay's responsiveness.

Section 2: Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter.

Troubleshooting Scenario 1: High Cell Death Observed at Expected Efficacious Concentrations

Problem: You observe significant cytotoxicity (e.g., >50% cell death) at concentrations where you expect to see a specific biological effect, not just general toxicity.

Possible Causes & Solutions:

  • Inaccurate Stock Concentration:

    • Explanation: An error in weighing the compound or calculating the solvent volume can lead to a more concentrated stock solution than intended.

    • Solution: Prepare a fresh stock solution, carefully verifying all measurements. Consider having a colleague double-check your calculations.

  • Cell Line Hypersensitivity:

    • Explanation: Some cell lines are inherently more sensitive to certain chemical scaffolds.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or Annexin V/PI staining) over a wider and lower concentration range to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you define a therapeutic window.

  • Off-Target Effects:

    • Explanation: At higher concentrations, small molecules can interact with unintended targets, leading to toxicity.

    • Solution:

      • Lower the concentration of this compound and extend the incubation time to see if the desired specific effect can be achieved at a non-toxic dose.

      • If the presumed target is known, perform a target engagement assay to confirm that the compound is binding to its intended target at the concentrations used.

Experimental Workflow for Assessing Cytotoxicity:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Viability Assay cluster_3 Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of This compound incubate1->prepare treat Add compound to cells prepare->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 read Read absorbance on a plate reader incubate3->read plot Plot dose-response curve read->plot calculate Calculate IC50 value plot->calculate GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Protease Serine Protease (Target of Compound) Receptor->Protease Activates Kinase1 Downstream Kinase 1 Protease->Kinase1 Cleaves & Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound 3-Fluoro-4-methyl- benzamidine HCl Compound->Protease Inhibits

Technical Support Center: Troubleshooting 3-Fluoro-4-methylbenzamidine Hydrochloride Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzamidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful execution of your enzyme assays. As a benzamidine derivative, this compound is a potent, reversible, and competitive inhibitor, primarily targeting serine proteases.[1][2][3] Understanding this mechanism is fundamental to diagnosing and resolving experimental challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common problems encountered during enzyme inhibition assays with this compound.

Problem 1: No or Very Low Inhibition Observed

This is a frequent issue that can arise from multiple sources, ranging from inhibitor preparation to assay conditions.

Initial Checks:

  • Inhibitor Integrity and Concentration:

    • Question: Is my stock solution of this compound prepared and stored correctly?

    • Answer: Benzamidine derivatives can be susceptible to oxidation and hydrolysis, especially in aqueous solutions at basic pH.[4][5] It is crucial to prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol. For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Always confirm the calculated concentration of your dilutions.

    • Expert Insight: While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <1%) as it can affect enzyme activity.[6][7][8] Run a vehicle control (assay with DMSO but no inhibitor) to account for any solvent effects.

  • Enzyme Activity:

    • Question: Is the target enzyme active?

    • Answer: Before testing for inhibition, it is essential to confirm that your enzyme is active. Run a positive control with the enzyme and substrate (without the inhibitor) to ensure a robust signal. If the positive control fails, the issue lies with the enzyme or other assay components, not the inhibitor.

Advanced Troubleshooting:

  • Inhibitor Concentration Range:

    • Question: Am I using the correct concentration range for the inhibitor?

    • Answer: If the IC50 or Ki value for your specific enzyme is unknown, a wide range of inhibitor concentrations should be tested. A common starting point is a serial dilution from 100 µM down to the nanomolar range. If published data is available, use a concentration range that brackets the expected IC50/Ki, typically spanning at least 5-10 times above and below this value.[9]

  • Assay Conditions:

    • Question: Are the buffer and pH conditions appropriate for a benzamidine-based inhibitor?

    • Answer: Benzamidines are basic and are typically protonated at physiological pH, which is often crucial for their binding to the S1 pocket of serine proteases.[4] Ensure your assay buffer pH is stable and within the optimal range for both enzyme activity and inhibitor binding (typically pH 7.0-8.0 for many serine proteases).[10]

Problem 2: High Variability in Results (Poor Reproducibility)

Inconsistent data can undermine the reliability of your findings. The source of this variability is often subtle.

Initial Checks:

  • Pipetting and Mixing:

    • Question: Are my pipetting and mixing techniques consistent?

    • Answer: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error. Ensure your pipettes are calibrated and use proper techniques to avoid air bubbles. Thoroughly mix all solutions before and after additions.

  • Reagent Stability:

    • Question: Are all my reagents stable throughout the experiment?

    • Answer: As mentioned, this compound solutions may not be stable over long periods in aqueous buffers. Prepare fresh dilutions for each experiment. Similarly, ensure the enzyme and substrate are not degrading during the assay incubation time.

Advanced Troubleshooting:

  • Inhibitor Solubility:

    • Question: Is the inhibitor precipitating out of solution?

    • Answer: While the hydrochloride salt form enhances water solubility, substituted benzamidines can have limited solubility in aqueous buffers, especially at higher concentrations.[5][11] Visually inspect your assay wells for any signs of precipitation. If you suspect insolubility, you can try preparing the initial dilutions in DMSO and then making the final dilution into the aqueous assay buffer.

  • Plate Edge Effects:

    • Question: Am I observing "edge effects" in my microplate?

    • Answer: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.

Problem 3: Suspected Non-Specific Inhibition or Assay Interference

It is critical to ensure that the observed inhibition is due to the specific interaction of this compound with the target enzyme's active site.

Initial Checks:

  • Control Experiments:

    • Question: What control experiments should I run?

    • Answer: A comprehensive set of controls is essential for validating your results.[12]

      • No-Enzyme Control: Substrate + Inhibitor (to check for inhibitor-substrate interactions or intrinsic signal).

      • No-Substrate Control: Enzyme + Inhibitor (to check for inhibitor-enzyme interactions that produce a signal).

      • Vehicle Control: Enzyme + Substrate + Solvent (e.g., DMSO) (to assess the effect of the solvent on enzyme activity).

Advanced Troubleshooting:

  • Fluorescence Quenching:

    • Question: Could my inhibitor be quenching the fluorescent signal?

    • Answer: If you are using a fluorescence-based assay, the inhibitor itself might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal that can be mistaken for inhibition.[13][14][15] To test for this, add the inhibitor to a reaction that has already reached completion (or to the fluorescent product) and measure the signal. A drop in fluorescence indicates quenching.

  • Compound Aggregation:

    • Question: Is the inhibitor forming aggregates that non-specifically inhibit the enzyme?

    • Answer: At higher concentrations, some small molecules can form aggregates that sequester and denature enzymes, leading to non-specific inhibition. To test for this, include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer. If the inhibition is significantly reduced in the presence of the detergent, aggregation is a likely cause.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As a benzamidine derivative, it acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes, thereby blocking substrate access to the active site.[1][2]

Q2: How should I prepare my stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as DMSO. Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For the assay, perform serial dilutions in the same organic solvent before making the final dilution into the aqueous assay buffer to prevent precipitation.[5]

Q3: My assay buffer contains a reducing agent like DTT. Will this affect my results?

A3: While benzamidine itself is not directly affected by reducing agents, some serine proteases require intact disulfide bonds for their activity. High concentrations of DTT could potentially reduce these bonds and inactivate the enzyme. It is always best to check the compatibility of all buffer components with your specific enzyme.

Q4: How do I determine the Ki for this inhibitor?

A4: To determine the inhibition constant (Ki) for a competitive inhibitor, you need to measure the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using nonlinear regression to fit the competitive inhibition model of the Michaelis-Menten equation.[9][16][17][18] This approach is generally more accurate than linearized methods like the Dixon plot.

Q5: Can this compound inhibit other classes of enzymes?

A5: While its primary targets are serine proteases, high concentrations of any small molecule can potentially show off-target effects. It is good practice to test for inhibition against unrelated enzymes to assess the specificity of your compound, especially if it is being developed as a therapeutic agent.

Data and Protocols

Table 1: Key Experimental Parameters for a Typical Serine Protease Inhibition Assay
ParameterRecommended Condition/ValueRationale
Enzyme Trypsin, Thrombin, etc.Benzamidine derivatives are known inhibitors of these enzymes.[1][2]
Substrate Chromogenic or Fluorogenic PeptideAllows for continuous monitoring of enzyme activity.
Buffer 50 mM Tris-HCl, 100 mM NaClProvides a stable pH and ionic strength environment.
pH 7.5 - 8.5Optimal for many serine proteases and ensures protonation of the amidine group.
Temperature 25°C or 37°CShould be kept constant and optimal for the specific enzyme.
Inhibitor Solvent DMSOSolubilizes the compound for stock solutions.
Final DMSO Conc. < 1% (v/v)Minimizes solvent effects on enzyme activity.[6][7][8]
Controls No-enzyme, no-substrate, vehicleEssential for validating the specificity of the observed inhibition.[12]

Experimental Workflow: Determining the Mode of Inhibition

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare Enzyme Stock setup_plate Setup Microplate: - Vary [Substrate] - Vary [Inhibitor] prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock initiate_rxn Initiate with Substrate prep_substrate->initiate_rxn prep_inhibitor Prepare Inhibitor Stock in DMSO serial_dilute Serial Dilute Inhibitor prep_inhibitor->serial_dilute serial_dilute->setup_plate add_reagents Add Buffer, Enzyme, Inhibitor setup_plate->add_reagents pre_incubate Pre-incubate Enzyme & Inhibitor add_reagents->pre_incubate pre_incubate->initiate_rxn read_plate Measure Reaction Rate (e.g., Absorbance/Fluorescence) initiate_rxn->read_plate plot_data Plot Velocity vs. [Substrate] for each [Inhibitor] read_plate->plot_data fit_model Global Fit to Michaelis-Menten (Competitive Inhibition Model) plot_data->fit_model determine_ki Determine Vmax, Km, and Ki fit_model->determine_ki

Caption: Workflow for determining the Ki of a competitive inhibitor.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-methylbenzamidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's behavior, enabling you to anticipate issues, interpret unexpected data, and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties of the reagent is the first step to successful experimentation. Key data is summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀ClFN₂
Molecular Weight 188.63 g/mol
Form Solid
Storage Class 11 - Combustible Solids
Safety Acute Toxicity 4 (Oral)

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical for maintaining the integrity of the compound. Amidines, as a class, can be sensitive to environmental conditions.[1] We recommend the following:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Hygroscopicity: Amidine hydrochlorides can be hygroscopic.[1] Absorption of moisture from the atmosphere can initiate hydrolysis. It is best practice to handle the solid in a glove box or under an inert atmosphere (e.g., argon or nitrogen) for sensitive reactions.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[2]

Q3: What are the best solvents for dissolving this compound?

A3: Solubility depends heavily on the intended application.

  • Aqueous Buffers: As a hydrochloride salt, it is expected to have some solubility in aqueous solutions. However, the aromatic ring limits high concentrations. For biological assays, creating a concentrated stock in an organic solvent like DMSO and then diluting into the aqueous buffer is a standard approach.

  • Organic Solvents: For synthesis, polar aprotic solvents like DMF or DMSO are often suitable. For reactions requiring anhydrous conditions, ensure the solvent is appropriately dried before use.[1] Protic solvents like ethanol or methanol can also be used, but may participate in side reactions depending on the conditions.

Q4: The supplier states that the "buyer assumes responsibility to confirm product identity and/or purity." What does this mean and how should I proceed?

A4: This is a critical advisory, often for specialized or less common chemicals. It means you should not assume 100% purity out of the bottle. Before any critical experiment, you must validate the material.

  • Identity Confirmation: Use ¹H NMR and LC-MS to confirm the structure and mass match the expected values (MW: 188.63 g/mol ).

  • Purity Assessment: HPLC or LC-MS is the best method to assess purity. A single, sharp peak is ideal. The presence of other peaks indicates impurities that could interfere with your experiment. See Protocol 1 for a detailed methodology.

Part 2: Troubleshooting Guide for Synthetic Applications

This section is formatted to address specific problems you may encounter during chemical synthesis.

Q5: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

A5: Low conversion is a common issue when working with amidines. The root cause often traces back to the stability and purity of the amidine or the reaction conditions.[1]

dot

Hydrolysis cluster_reactants Reactants cluster_products Products Amidine 3-Fluoro-4-methylbenzamidine (MW: 188.63 as HCl salt) Amide 3-Fluoro-4-methylbenzamide (MW: 153.15) Amidine->Amide Acid or Base catalyst Water + H₂O Ammonia + NH₃ Assay_Stability Start Prepare Compound Stock in DMSO Dilute Dilute to Final Conc. in Assay Buffer Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Take Aliquots at T=0, 1, 4, 24h Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Result Determine Compound Half-Life in Assay Conditions Plot->Result

References

Technical Support Center: Navigating Potential Off-Target Effects of 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers using 3-Fluoro-4-methylbenzamidine hydrochloride. This guide is designed for scientists and drug development professionals who are incorporating this chemical probe into their experiments. Publicly available data specifically detailing the off-target profile of this compound is limited. Therefore, this document provides a comprehensive framework for proactively identifying and mitigating potential off-target effects, a critical step for ensuring the validity and reproducibility of your research.[1][2] The principles and protocols outlined here are best practices in chemical biology applicable to any small molecule inhibitor.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected results.

Q1: My experimental results with this compound are not what I predicted based on its presumed primary target. What are the first things I should check?

A1: Inconsistent or unexpected results are a common challenge in experimental biology.[5] Before attributing anomalies to off-target effects, it's crucial to rule out more common sources of variability. We recommend a systematic check of the following:

  • Compound Integrity:

    • Purity and Identity: Have you confirmed the purity and identity of your batch of this compound (e.g., via LC-MS or NMR)? Impurities can have their own biological activities.

    • Storage and Stability: Has the compound been stored correctly (e.g., protected from light, moisture, at the recommended temperature)?[6] Repeated freeze-thaw cycles can lead to degradation. We recommend aliquoting stock solutions for single use.

    • Solubility: Have you visually confirmed that the compound is fully dissolved in your assay buffer at the working concentration?[6] Compound precipitation will lead to an effective concentration that is much lower than intended.

  • Experimental System:

    • Cell Health: Are your cells healthy and within a consistent, low passage number range?[5] Cellular stress or genetic drift from continuous passaging can alter responses to chemical probes.

    • Solvent Controls: Is the final concentration of your solvent (e.g., DMSO) consistent across all wells and below the toxicity threshold for your cell line (typically <0.5%)?[5][6]

  • Assay Conditions:

    • Consistency: Are incubation times, reagent concentrations, and cell seeding densities identical across all experiments?[5][7] These factors can significantly impact results.

Q2: How can I be sure that the phenotype I'm observing is due to the intended target and not an off-target effect?

A2: This is the central question in chemical probe validation.[1] Relying on a single compound is insufficient to confidently link a target to a phenotype.[8] A multi-pronged approach is necessary to build a strong case for on-target activity:

  • Generate a Dose-Response Curve: A clear, sigmoidal relationship between the concentration of this compound and the biological effect is a primary indicator of on-target activity.[4][5] Unusually shaped curves may suggest off-target effects or cytotoxicity.

  • Employ a Negative Control: The gold standard is to use a structurally similar but biologically inactive analog of your compound.[2][10] This control helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Perform a Rescue Experiment: If possible, overexpressing a drug-resistant mutant of the intended target should reverse the phenotypic effect of the compound.[5][11] Conversely, genetic knockdown (e.g., via siRNA or CRISPR) of the target should phenocopy the effect of the inhibitor.

  • Confirm Target Engagement: Directly demonstrate that the compound is binding to its intended target within the cell at the concentrations used in your functional assays.[12][13]

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: A key principle is to use the lowest concentration of the probe that elicits the desired on-target effect.[2][4] High concentrations dramatically increase the likelihood of engaging off-targets.[1][8]

  • Guideline: For cell-based assays, strive to use concentrations at or below 1 µM.[2][14] Effects seen only at concentrations >10 µM are more likely to be non-specific or related to off-targets.[4]

  • Recommendation: First, determine the IC50 or EC50 in your assay. Then, conduct your experiments at concentrations around this value (e.g., 1x, 3x, and 10x the IC50) to confirm a dose-dependent effect. Always run a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure you are working in a non-toxic concentration range.[5]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides structured workflows and detailed protocols to investigate and validate observations made with this compound.

Issue 1: Unexpected Phenotype or Inconsistent Data

You observe a cellular phenotype that doesn't align with the known biology of the intended target, or your data is highly variable.

This workflow provides a logical sequence of experiments to diagnose the issue.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Confirm Compound Purity, Identity, and Solubility B Verify Cell Health and Assay Consistency A->B C Run Dose-Response & Cytotoxicity Assays B->C D Confirm Target Engagement in Cells (e.g., CETSA) C->D If results are consistent but unexpected E Use Orthogonal Controls: 1. Structurally Different Inhibitor 2. Inactive Analog Control D->E F Genetic Validation: - Target Knockdown (Phenocopy) - Rescue with Resistant Mutant E->F G Phenotypic Profiling (Broad Cell Panel Screening) F->G If on-target validation fails or phenotype is complex H Target Deconvolution (e.g., Affinity Chromatography-MS) G->H

Caption: Troubleshooting workflow for unexpected small molecule inhibitor results.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds its target in intact cells.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17][18]

Objective: To confirm that this compound engages its intended target protein in a cellular context.

Materials:

  • Cells expressing the target protein.

  • This compound and DMSO (vehicle control).

  • PBS, protease/phosphatase inhibitors.

  • Equipment: Thermocycler, centrifuge, equipment for protein quantification (e.g., Western blot or AlphaScreen).[19]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO vehicle for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the specific target protein remaining in the supernatant using Western blotting or another sensitive protein detection method.

  • Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[17]

Issue 2: A Clear Phenotype is Observed, but On-Target Validation Fails

Your results are reproducible, but orthogonal controls and genetic validation methods do not support the hypothesis that the phenotype is caused by modulation of the primary target. This strongly suggests an off-target effect.

When off-target effects are suspected, the goal shifts to identifying the responsible protein(s). This is a complex process known as target deconvolution.

G A Phenotype Confirmed, On-Target Validation Fails B Hypothesis: Phenotype is driven by one or more off-targets A->B C Computational Profiling (Predict potential off-targets based on compound structure) B->C In Silico Approach D Experimental Deconvolution (Identify binding partners directly) B->D Experimental Approach F Validate New Candidate(s) (Use siRNA/CRISPR and orthogonal probes for the new target) C->F E Affinity Chromatography-MS (Immobilize compound, pull down binding partners from cell lysate) D->E E->F G Conclusion: Phenotype re-attributed to newly identified off-target F->G

Caption: Logical workflow for identifying the molecular basis of an off-target effect.

Protocol 2: Overview of Affinity Chromatography-Mass Spectrometry

This is an advanced chemoproteomic technique used to identify the cellular binding partners of a small molecule.[20][21] It is a powerful, unbiased method for target deconvolution.[22][23]

Objective: To identify proteins from a cell lysate that specifically bind to this compound.

Workflow Principle:

  • Compound Immobilization: A version of this compound is synthesized with a linker arm that allows it to be covalently attached to a solid support, such as agarose or magnetic beads.[21] A control resin (without the compound) is also prepared.

  • Lysate Incubation: A native cell lysate (where proteins are in their folded state) is incubated with the compound-bound beads and the control beads. Proteins that have affinity for the compound will bind to the beads.

  • Washing: The beads are washed extensively to remove non-specific protein binders.

  • Elution: The specifically bound proteins are eluted from the beads, often by using an excess of the free compound, or by denaturing conditions.

  • Identification by Mass Spectrometry: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using high-resolution mass spectrometry.

  • Candidate Prioritization: True binding partners are identified by comparing the proteins eluted from the compound-bound beads to those from the control beads. Genuine hits should be significantly enriched in the compound sample.

This is a complex, low-throughput experiment that often requires collaboration with a proteomics core facility. The results provide a list of candidate off-targets that must then be validated using the methods described in Q2 (e.g., genetic knockdown, orthogonal inhibitors).[13]

Part 3: Data Summary & Best Practices

Experimental QuestionRecommended ApproachRationale & Key Considerations
Is my compound pure and stable? LC-MS / NMR AnalysisVerifies identity and purity. Essential first step before any biological assay.
Is my phenotype on-target? Dose-Response CurveEstablishes a relationship between concentration and effect.[4]
Orthogonal InhibitorA structurally different compound for the same target should yield the same phenotype.[8][10]
Inactive Analog ControlA structurally similar but inactive compound should NOT produce the phenotype.[2]
Is the compound binding my target in cells? Cellular Thermal Shift Assay (CETSA)Provides direct evidence of target engagement in a physiological context.[15][16]
What is the off-target? Affinity Chromatography-MSUnbiased identification of cellular binding partners.[20][21]

References

Technical Support Center: 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide for the Early-Stage Investigator

Welcome to the technical support guide for 3-Fluoro-4-methylbenzamidine hydrochloride. As a researcher in the dynamic field of drug discovery, you are working with a molecule that holds potential, likely as a serine protease inhibitor or a key synthetic intermediate.[1][2] The strategic placement of fluorine and a methyl group on the benzamidine scaffold is a common medicinal chemistry approach to modulate potency, selectivity, and pharmacokinetic properties.[3]

However, it is critical to recognize that this compound is supplied primarily for early-stage research. Authoritative suppliers explicitly state that they do not provide analytical data and that the buyer assumes full responsibility for confirming the product's identity and purity.[4] This guide is therefore designed with the mindset of a senior application scientist, moving beyond a simple datasheet to provide a framework for rigorous experimental design. We will address the common pitfalls associated with this class of compounds, not by listing pre-defined problems, but by empowering you with the rationale and methods to validate your material and troubleshoot challenges proactively.

This document is structured to help you navigate the entire experimental workflow, from initial compound validation to interpreting complex biological data.

Frequently Asked Questions (FAQs)

Q1: I can't find much published data on this compound. Why is that, and can I trust my sample?

A1: This is a crucial first observation. The limited public data indicates that this is a research chemical, not a well-characterized probe. Major suppliers sell it on an "as-is" basis, without warranties of purity or identity.[4] Therefore, you cannot implicitly trust the material. It is imperative to perform in-house quality control before commencing any biological experiments. This guide provides protocols for this validation (see Troubleshooting Guide 1).

Q2: What is the expected biological activity of this compound?

A2: Based on its core structure, the compound is a benzamidine derivative. Benzamidine is a well-established reversible, competitive inhibitor of trypsin and other serine proteases.[2][5][6] The amidine group mimics the side chains of arginine and lysine, allowing it to bind to the active site of these enzymes.[5] The fluoro and methyl substitutions are likely intended to alter this activity, potentially increasing potency or selectivity for specific proteases. Your initial experiments should likely test for serine protease inhibition.

Q3: My compound is not dissolving properly in my aqueous assay buffer. What should I do?

A3: Poor aqueous solubility is a frequent challenge with small molecules, even when supplied as a hydrochloride salt.[7] The first step is to prepare a high-concentration stock solution in an organic solvent like DMSO.[8] When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[7][9] If precipitation still occurs, it may be due to the compound's intrinsic solubility limit or pH-dependent effects. Refer to Troubleshooting Guide 2 for a systematic approach to optimizing solubility.

Q4: I am observing highly variable IC50 values or inconsistent results between experiments. What are the common causes?

A4: Inconsistent results are a common pitfall in preclinical research and can stem from several factors.[9] For a compound like this, the primary suspects are:

  • Compound Instability: The amidine group may be susceptible to hydrolysis in aqueous buffers, especially over long incubation periods.[10][11] (See Troubleshooting Guide 3).

  • Poor Solubility/Aggregation: If the compound is not fully dissolved, its effective concentration will be inconsistent. Aggregation can also lead to non-specific inhibition.[8] (See Troubleshooting Guide 2).

  • Assay Interference: The compound may be interfering with the assay technology itself or acting as a Pan-Assay Interference Compound (PAINS).[8][12] (See Troubleshooting Guide 4).

  • Inconsistent Experimental Parameters: Variations in cell passage number, seeding density, or incubation times can all contribute to variability.[9]

Troubleshooting Guides

Guide 1: The First Pitfall — Assuming Compound Quality

The most critical error is to use an unvalidated research chemical. Given the supplier's disclaimer, pre-use validation is not optional; it is essential for data integrity.

Issue: Lack of confidence in compound identity, purity, or concentration.

Potential Cause:

  • Incorrect structure provided by the supplier.

  • Presence of synthetic byproducts or impurities.

  • Degradation during shipping or storage.

Solution: A Protocol for In-House Quality Control (QC)

  • Prepare a Concentrated Stock: Dissolve a precisely weighed amount of the solid compound in a deuterated solvent (e.g., DMSO-d6 for NMR) or a high-purity volatile solvent (e.g., HPLC-grade Methanol for LC-MS) to create a high-concentration stock (e.g., 10-50 mM).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Objective: To assess purity and confirm molecular weight.

    • Method: Dilute the stock solution and inject it onto an appropriate C18 reverse-phase HPLC column.

    • What to Look For:

      • A single major peak in the chromatogram indicates high purity. The area of this peak relative to all other peaks provides a purity percentage.

      • The mass spectrum of the major peak should show an ion corresponding to the expected mass of the free base (C₈H₉FN₂, MW: 152.17) or its protonated form [M+H]⁺ (153.17).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Analyze the deuterated stock solution using ¹H NMR.

    • What to Look For: The resulting spectrum should be consistent with the structure of 3-Fluoro-4-methylbenzamidine. Look for the characteristic aromatic proton signals, the methyl singlet, and exchangeable amine protons. The presence of significant unidentifiable peaks suggests impurities.

Property Value Source
Chemical Formula C₈H₉FN₂ · HCl[4]
Molecular Weight 188.63 g/mol [4]
InChI Key VXAQJXKADWRKGS-UHFFFAOYSA-N
Form Solid
Guide 2: The Solubility Dilemma — Getting the Compound into Solution

A compound cannot have a biological effect if it is precipitated in the bottom of your assay plate.

Issue: Compound precipitates from stock solution or upon dilution into aqueous assay buffers.

Potential Causes:

  • The compound's intrinsic aqueous solubility is low.

  • The concentration used exceeds the solubility limit in the final assay buffer.

  • The pH of the buffer causes the hydrochloride salt to convert to the less soluble free base.

  • "Salting out" effects from high salt concentrations in the buffer.

Solution: Systematic Solubility Assessment

  • Proper Stock Solution Preparation:

    • Always use a high-purity, anhydrous solvent like DMSO to prepare stock solutions (e.g., 10-50 mM).[7]

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation or precipitation.[10]

  • Visual Solubility Test Protocol:

    • Prepare serial dilutions of your DMSO stock into your final assay buffer.

    • Incubate the solutions under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[7]

    • Visually inspect each tube against a dark background for signs of cloudiness or precipitate. This will determine the practical upper concentration limit for your experiments.

  • Managing pH-Dependent Solubility:

    • The hydrochloride salt makes the compound acidic. When diluted into a neutral or basic buffer (pH > 7), it can be neutralized to the free base, which is often significantly less soluble.

    • If you suspect this is an issue, try acidifying your buffer slightly (if your assay permits) or reducing the final compound concentration.

Solvent Recommendation Rationale
DMSO Primary Choice for Stock: High dissolving power for many organic molecules.Allows for a concentrated stock that can be diluted into aqueous media with minimal final solvent concentration.[8]
Ethanol Secondary Choice for Stock: Good solvent, but less common for cell-based assays.Can be used if DMSO interferes with the assay, but volatility can be an issue.
Water / PBS Not Recommended for Stock: Solubility is likely limited and pH-dependent.Use for final dilutions only, after confirming solubility. The hydrochloride form aids initial dissolution but may not be stable.
Guide 3: The Disappearing Act — Hydrolytic Instability

Issue: Loss of compound activity over the course of a long-term experiment (e.g., >4 hours).

Potential Cause: The amidine functional group is susceptible to hydrolysis, particularly in aqueous solutions, which converts it to the corresponding, and likely inactive, benzamide. This reaction is often pH and temperature-dependent.[13]

Solution: Assessing Compound Stability in Assay Buffer

  • Experimental Protocol: HPLC-Based Stability Assay

    • Preparation: Dilute your compound from a DMSO stock into your final assay buffer to a typical working concentration (e.g., 10 µM). Prepare a control sample in a stable solvent like acetonitrile.

    • Time Points: Incubate the assay buffer sample under your exact experimental conditions (e.g., 37°C).

    • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any biological activity (e.g., by adding acetonitrile), and analyze by HPLC.

    • Interpretation: Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the parent peak area, potentially with the appearance of a new peak corresponding to the hydrolyzed amide product, confirms instability.

Caption: Potential hydrolysis of 3-Fluoro-4-methylbenzamidine.

Guide 4: The False Positive — Assay Interference and Non-Specific Effects

Issue: The compound shows activity in a primary screen, but the effect is not reproducible in orthogonal assays or is suspected to be an artifact.

Potential Causes:

  • Known Bioactivity: As a benzamidine, it is expected to inhibit serine proteases.[5] If your assay system (e.g., cell lysate) contains active proteases, the compound may be acting on them, creating a confounding effect.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to a steep and unusual dose-response curve.[8]

  • Pan-Assay Interference Compounds (PAINS): Some chemical motifs can interfere with assays through various mechanisms like redox activity, chemical reactivity, or fluorescence interference.[12]

Solution: A Workflow for Identifying Off-Target Effects

Troubleshooting_Workflow Start Primary Activity Observed CheckProtease Is the target a protease? Start->CheckProtease ProteaseControl Test against a panel of common proteases (e.g., Trypsin). Is it a general inhibitor? CheckProtease->ProteaseControl No DetergentTest Run assay with 0.01% Triton X-100. Does IC50 shift significantly right? CheckProtease->DetergentTest Yes ProteaseControl->DetergentTest No LikelyOffTarget Activity is likely an artifact. ProteaseControl->LikelyOffTarget Yes (General Protease Inhibitor) OrthogonalAssay Confirm with an orthogonal assay (different technology/readout). DetergentTest->OrthogonalAssay No DetergentTest->LikelyOffTarget Yes (Likely Aggregator) LikelyOnTarget Activity is likely specific to target. OrthogonalAssay->LikelyOnTarget Yes, activity confirmed. OrthogonalAssay->LikelyOffTarget No, activity lost.

Caption: Workflow for deconvoluting non-specific assay activity.

Key Experimental Controls:

  • Detergent Test for Aggregation: Re-run your dose-response experiment with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift (loss of potency) in the IC50 curve strongly suggests the initial activity was due to aggregation.[8]

  • Counter-Screening: If your target is not a protease, test the compound against a common serine protease like trypsin. Activity in this assay would indicate that you must be cautious about contaminating proteases in your primary experiment.

References

Technical Support Center: Reaction Condition Optimization for 3-Fluoro-4-methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-methylbenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research, primarily proceeds via the conversion of 3-Fluoro-4-methylbenzonitrile. The most common and well-established method for this transformation is the Pinner reaction.[1][2] This guide will focus on optimizing the Pinner reaction and addressing potential challenges that may arise during the experimental process.

Understanding the Core Synthesis: The Pinner Reaction

The Pinner reaction is a two-step process that converts a nitrile into an amidine hydrochloride.[2] First, the nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate salt, also known as a Pinner salt.[3] This intermediate is then treated with ammonia to yield the desired amidine hydrochloride.[2]

The reaction is sensitive to several factors, including moisture, temperature, and stoichiometry, all of which can significantly impact the outcome. The presence of a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the benzonitrile ring introduces specific electronic effects that influence the reactivity of the nitrile group and the stability of intermediates.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing in-depth explanations and actionable solutions.

FAQ 1: Low or No Conversion of 3-Fluoro-4-methylbenzonitrile

Question: I am observing a low yield or no formation of the desired this compound. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue in the Pinner reaction and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

1. Inadequate Anhydrous Conditions:

  • Causality: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form the corresponding ester or, more detrimentally, react with the starting nitrile under acidic conditions to form 3-fluoro-4-methylbenzamide.[1][4] The formation of this amide byproduct is a common cause of reduced yield.

  • Troubleshooting:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Use anhydrous solvents (e.g., diethyl ether, dioxane, or the alcohol reactant itself, thoroughly dried over molecular sieves).

    • Employ a drying tube or maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous hydrogen chloride gas. Generating it fresh or using a commercial solution in an anhydrous solvent is recommended.

2. Insufficient Acid Catalyst:

  • Causality: Hydrogen chloride acts as a catalyst by protonating the nitrile nitrogen, thereby activating the carbon for nucleophilic attack by the alcohol.[4] Insufficient HCl will result in a sluggish or incomplete reaction.

  • Troubleshooting:

    • Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture, or use a stoichiometric excess of a saturated solution of HCl in an anhydrous solvent.

    • Monitor the reaction progress by TLC or HPLC to determine if the reaction has stalled. If so, additional HCl may be required.

3. Suboptimal Reaction Temperature:

  • Causality: The formation of the Pinner salt is typically carried out at low temperatures (0-10 °C) to minimize side reactions and the decomposition of the thermodynamically unstable imidate salt.[2] The subsequent ammonolysis step may require slightly elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting:

    • Maintain a low temperature during the formation of the Pinner salt.

    • For the ammonolysis step, a moderate increase in temperature may be necessary, but this should be optimized carefully to avoid decomposition.

4. Inefficient Ammonolysis:

  • Causality: The conversion of the Pinner salt to the amidine requires a sufficient concentration of ammonia. Inadequate ammonia or inefficient mixing can lead to incomplete conversion.

  • Troubleshooting:

    • Use a saturated solution of ammonia in an anhydrous alcohol or bubble anhydrous ammonia gas through the reaction mixture.

    • Ensure vigorous stirring to promote efficient mixing of the reactants.

    • The concentration of ammonia can be a critical parameter to optimize; in some cases, a higher concentration can improve yields.[5]

FAQ 2: Formation of Significant Byproducts

Question: My final product is contaminated with significant impurities. What are the likely byproducts and how can I minimize their formation?

Answer:

The most common byproduct in this synthesis is 3-fluoro-4-methylbenzamide.

1. 3-Fluoro-4-methylbenzamide Formation:

  • Causality: As mentioned, this byproduct arises from the hydrolysis of the nitrile or the Pinner salt intermediate in the presence of water.[1]

  • Minimization Strategy:

    • Strict adherence to anhydrous conditions is paramount.

    • Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) to separate the more polar amide from the amidine hydrochloride salt.

2. Unreacted Starting Material:

  • Causality: Incomplete reaction due to the reasons outlined in FAQ 1.

  • Minimization Strategy:

    • Optimize reaction time, temperature, and stoichiometry.

    • Monitor the reaction to ensure it goes to completion.

    • Purification via recrystallization can remove unreacted 3-fluoro-4-methylbenzonitrile.

FAQ 3: Product Isolation and Purification Challenges

Question: I am having difficulty isolating and purifying the this compound. What are some effective methods?

Answer:

The product is an ionic salt, which dictates the appropriate isolation and purification strategies.

1. Isolation:

  • The product often precipitates from the reaction mixture upon completion. Filtration is the standard method for isolation.

  • If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization.

2. Purification:

  • Recrystallization: This is the most effective method for purifying amidine hydrochlorides. A common solvent system is a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, methanol) and a less polar co-solvent to induce precipitation upon cooling (e.g., diethyl ether, ethyl acetate).

  • Washing: The crude product can be washed with a non-polar solvent (e.g., cold diethyl ether) to remove non-polar impurities like unreacted nitrile.

  • Removal of Ammonium Chloride: A common impurity from the ammonolysis step is ammonium chloride. A patent for purifying amidine hydrochlorides suggests reacting the crude product with sodium methoxide in methanol to precipitate sodium chloride, followed by filtration and recrystallization of the amidine hydrochloride.[6]

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a generalized procedure based on the principles of the Pinner reaction, adapted for the specific substrate. Optimization of specific parameters may be required.

Step 1: Formation of the Pinner Salt (Ethyl 3-fluoro-4-methylbenzimidate hydrochloride)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a freshly prepared saturated solution of HCl in anhydrous ethanol (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 4-6 hours, then allow it to stand at a low temperature (e.g., 4 °C) overnight. The Pinner salt may precipitate as a white solid.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting nitrile.

Step 2: Ammonolysis to this compound

  • Ammonia Addition: To the cold suspension of the Pinner salt, add a freshly prepared saturated solution of anhydrous ammonia in ethanol (3-5 eq) dropwise, while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 30-40 °C) may be applied to drive the reaction to completion, but this should be monitored carefully to avoid byproduct formation.

  • Isolation: The product, this compound, will likely precipitate. Collect the solid by filtration and wash it with a small amount of cold, anhydrous ethanol, followed by cold, anhydrous diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to obtain the purified product.

Data Presentation: Optimization Parameters
ParameterConditionRationalePotential Issues
Solvent Anhydrous EthanolReactant and solventMust be strictly anhydrous
Temperature (Step 1) 0-5 °CMinimizes Pinner salt decompositionSlower reaction rate
Temperature (Step 2) Room Temp. to 40 °CBalances reaction rate and stabilityIncreased byproduct formation at higher temperatures
HCl (eq.) 1.5 - 2.0Ensures complete nitrile activationExcess can be difficult to remove
Ammonia (eq.) 3.0 - 5.0Drives the reaction to completionExcess can complicate workup
Reaction Time (Step 1) 4-6 h + overnightAllows for complete Pinner salt formationLonger times may not improve yield
Reaction Time (Step 2) 12-24 hEnsures complete conversion to amidineSide reactions may occur with prolonged heating

Visualizing the Workflow and Key Relationships

Pinner Reaction Workflow

G cluster_prep Preparation cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Purification Start Start: Anhydrous Conditions Nitrile 3-Fluoro-4-methylbenzonitrile in Anhydrous Ethanol Start->Nitrile Add_HCl Add Anhydrous HCl (0-5 °C) Nitrile->Add_HCl Pinner_Salt Ethyl 3-fluoro-4-methylbenzimidate hydrochloride (Pinner Salt) Add_HCl->Pinner_Salt Add_NH3 Add Anhydrous Ammonia in Ethanol Pinner_Salt->Add_NH3 Amidine_HCl 3-Fluoro-4-methylbenzamidine hydrochloride (Crude) Add_NH3->Amidine_HCl Recrystallize Recrystallization (e.g., Ethanol/Ether) Amidine_HCl->Recrystallize Final_Product Pure 3-Fluoro-4-methylbenzamidine hydrochloride Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Impure Product Moisture Moisture Contamination Problem->Moisture Temp Incorrect Temperature Problem->Temp Stoich Suboptimal Stoichiometry Problem->Stoich Time Insufficient Reaction Time Problem->Time Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Optimize_Temp Optimize Temperature Profile Temp->Optimize_Temp Optimize_Stoich Adjust Reagent Equivalents Stoich->Optimize_Stoich Monitor Monitor Reaction Progress (TLC/HPLC) Time->Monitor

Caption: A logic diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

Validating the Inhibitory Effect of 3-Fluoro-4-methylbenzamidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 3-Fluoro-4-methylbenzamidine hydrochloride against serine proteases. Given the established role of the benzamidine scaffold in serine protease inhibition, this document outlines a series of comparative experiments to characterize the efficacy and cellular effects of this specific compound.[1][2][3][4] We will detail both in-vitro enzymatic assays and cell-based approaches to build a robust profile of its activity, comparing it with known serine protease inhibitors.

Introduction to Serine Proteases and the Rationale for Investigation

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site's catalytic triad.[5] They play critical roles in a myriad of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin), and inflammation. Consequently, their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.

Benzamidine and its derivatives are a well-documented class of competitive, reversible inhibitors of serine proteases.[1][3][6] The positively charged amidinium group mimics the substrate's arginine or lysine side chain, allowing it to bind to the enzyme's specificity pocket. The core hypothesis of this guide is that this compound, by virtue of its benzamidine core, will exhibit inhibitory activity against serine proteases. The fluoro and methyl substitutions on the benzene ring may influence its potency, selectivity, and pharmacokinetic properties.[1]

This guide will use trypsin as a model serine protease for the initial validation due to its commercial availability, robust activity, and the availability of well-established chromogenic assays.[7][8][9][10]

Part 1: In-Vitro Validation: Enzymatic Inhibition Assay

The primary step in validating a potential inhibitor is to determine its direct effect on the purified enzyme. A chromogenic assay provides a straightforward and quantifiable method to measure enzyme activity and its inhibition.

Experimental Rationale

This assay relies on a synthetic substrate that, when cleaved by the enzyme, releases a chromophore (a colored compound). The rate of color development is directly proportional to the enzyme's activity. By introducing an inhibitor, we expect to see a dose-dependent decrease in the rate of this reaction. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).

Comparative Inhibitors

To contextualize the inhibitory potential of this compound, it will be compared against:

  • Benzamidine Hydrochloride: The parent compound, serving as a baseline for comparison.

  • Aprotinin: A natural polypeptide and potent reversible inhibitor of several serine proteases, including trypsin.[5][11]

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible small molecule inhibitor, offering a different mechanism of action for comparison.[5][11]

Experimental Workflow: Trypsin Chromogenic Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer (Tris-HCl, CaCl2) - Trypsin Stock Solution - Substrate Stock (e.g., BAPNA) - Inhibitor Stock Solutions serial_dil Perform Serial Dilutions of Inhibitors: - 3-Fluoro-4-methylbenzamidine HCl - Benzamidine HCl - Aprotinin - AEBSF prep_reagents->serial_dil add_inhibitor Add Inhibitor dilutions to wells serial_dil->add_inhibitor add_enzyme Add Trypsin to wells pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_inhibitor->pre_incubate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate read_plate Measure Absorbance at 405-410 nm (Kinetic Reading) add_substrate->read_plate calc_rate Calculate Initial Reaction Velocity (V₀) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 values plot_data->calc_ic50 G cluster_cytotoxicity Cytotoxicity Assessment cluster_activity Intracellular Activity Assay seed_cells Seed cells in a 96-well plate treat_inhibitor Treat cells with a range of inhibitor concentrations seed_cells->treat_inhibitor incubate Incubate for 24-48 hours treat_inhibitor->incubate mtt_assay Perform MTT or LDH assay incubate->mtt_assay calc_cc50 Determine CC50 (Cytotoxic Concentration 50%) mtt_assay->calc_cc50 seed_cells2 Seed cells in a 96-well plate treat_inhibitor2 Treat cells with non-toxic concentrations of the inhibitor seed_cells2->treat_inhibitor2 add_probe Add a cell-permeable fluorescent serine protease activity probe treat_inhibitor2->add_probe incubate2 Incubate to allow probe binding add_probe->incubate2 measure_fluorescence Measure fluorescence (plate reader or microscopy) incubate2->measure_fluorescence

References

A Researcher's Guide to Nitric Oxide Synthase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience, immunology, and cardiovascular biology, the precise modulation of nitric oxide (NO) signaling is a critical experimental objective. Nitric oxide synthases (NOS), the enzymes responsible for NO production, exist in three distinct isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). Each isoform plays a unique physiological and pathophysiological role, making the selection of a suitable inhibitor paramount for dissecting specific biological pathways.

This guide provides a comparative overview of several widely used NOS inhibitors, offering insights into their mechanisms of action, potency, and isoform selectivity. We will also introduce 3-Fluoro-4-methylbenzamidine hydrochloride, a member of the benzamidine class of compounds, and discuss its potential, while highlighting the current lack of specific data on its activity against NOS. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their experimental design.

The Critical Role of Nitric Oxide Synthase Isoforms

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, from neurotransmission and vasodilation to immune responses.[1][2] The three NOS isoforms, while sharing a common catalytic mechanism, are distinct in their regulation, cellular localization, and the amount of NO they produce.

  • nNOS (NOS1): Primarily expressed in neuronal tissue, nNOS is calcium/calmodulin-dependent and produces low levels of NO that act as a neurotransmitter. Its functions are diverse, including roles in synaptic plasticity and the central regulation of blood pressure.[2]

  • iNOS (NOS2): Unlike the other isoforms, iNOS expression is induced by immunological stimuli such as cytokines and microbial products. It produces large, sustained amounts of NO as part of the innate immune response to pathogens.[2]

  • eNOS (NOS3): Predominantly found in endothelial cells, eNOS is also calcium/calmodulin-dependent and generates NO that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium.[2]

The distinct roles of each isoform underscore the necessity for selective inhibitors to avoid off-target effects and to accurately probe their individual contributions to health and disease.

The Nitric Oxide Synthase Catalytic Cycle and Inhibition

All NOS isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2] The majority of NOS inhibitors are L-arginine analogs that competitively bind to the active site.

NOS Catalytic Cycle L_Arginine L-Arginine NOS_Enzyme NOS Enzyme L_Arginine->NOS_Enzyme Binds to active site L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Oxidation NO Nitric Oxide NOS_Enzyme->NO Production Inhibitor NOS Inhibitor (e.g., L-NAME) Inhibitor->NOS_Enzyme Competitive Inhibition

Caption: Simplified schematic of the NOS catalytic cycle and competitive inhibition.

Comparative Analysis of Common NOS Inhibitors

The ideal NOS inhibitor possesses high potency and significant selectivity for one isoform over the others. Below is a comparison of several commonly used inhibitors, with their performance data summarized in Table 1.

L-Arginine Analogs

Nω-nitro-L-arginine methyl ester (L-NAME) is a widely used, non-selective NOS inhibitor.[3][4] It acts as a prodrug, being hydrolyzed to the more potent inhibitor Nω-nitro-L-arginine (L-NOARG).[5] While effective at inhibiting all three isoforms, its lack of selectivity can lead to systemic effects, such as an increase in blood pressure due to eNOS inhibition, which may confound experimental results.[4]

N5-(1-Iminoethyl)-L-ornithine (L-NIO) is another potent, non-selective NOS inhibitor that is dependent on NADPH.[6] It has been shown to cause inactivation of nNOS.

Selective NOS Inhibitors

S-methyl-L-thiocitrulline (SMTC) is a potent NOS inhibitor with a notable selectivity for nNOS over both eNOS and iNOS.[7] For human enzymes, it demonstrates Ki values of 1.2 nM for nNOS, 11 nM for eNOS, and 40 nM for iNOS. This selectivity makes SMTC a valuable tool for investigating the role of nNOS in neurodegenerative diseases and other neurological conditions.[8] In vivo studies have shown that low doses of SMTC can inhibit nNOS with minimal effects on the cardiovascular system.[9][10]

1400W is a slow, tight-binding, and highly selective inhibitor of iNOS.[11][12] It exhibits remarkable selectivity, being at least 5000-fold more selective for human iNOS over eNOS.[11] The Kd for human iNOS is ≤7 nM, while the Ki values for nNOS and eNOS are 2 µM and 50 µM, respectively.[13] This high selectivity makes 1400W an excellent choice for studying the role of iNOS in inflammatory conditions and cancer without the confounding cardiovascular effects of non-selective inhibitors.[14]

InhibitorTarget Isoform(s)Potency (Ki/Kd values)Selectivity ProfileKey Characteristics
L-NAME nNOS, eNOS, iNOSnNOS: 15 nM (bovine)[3]eNOS: 39 nM (human)[3]iNOS: 4.4 µM (murine)[3]Non-selectiveProdrug, widely used, can cause significant cardiovascular side effects.[4][5]
L-NIO nNOS, eNOS, iNOSnNOS: 1.7 µM[6]eNOS: 3.9 µM[6]iNOS: 3.9 µM[6]Non-selectivePotent, NADPH-dependent inhibitor.[6]
SMTC nNOS >> eNOS > iNOSnNOS: 1.2 nM (human)eNOS: 11 nM (human)iNOS: 40 nM (human)Selective for nNOSValuable for studying neuronal functions of NO.[8]
1400W iNOS >>> nNOS > eNOSiNOS: ≤7 nM (Kd, human)[12][13]nNOS: 2 µM (Ki, human)[13]eNOS: 50 µM (Ki, human)[13]Highly selective for iNOSSlow, tight-binding inhibitor, ideal for studying inflammation and cancer.[11]

Table 1: Comparison of common NOS inhibitors.

The Benzamidine Class: A Look at this compound

Benzamidine and its derivatives are known inhibitors of serine proteases.[11] Interestingly, some studies have shown that certain benzamidine compounds can also inhibit NOS. For example, p-aminobenzamidine has been reported to be a competitive inhibitor of mouse brain NOS, albeit with a relatively high Ki of 120 µM.[6] This suggests that the benzamidine scaffold may serve as a starting point for the development of novel NOS inhibitors.

This compound is a commercially available benzamidine derivative. However, a comprehensive search of the scientific literature reveals a lack of published data on its specific inhibitory activity against any of the NOS isoforms. While its structure, featuring a substituted phenyl ring attached to an amidine group, is consistent with other known enzyme inhibitors, its potency and selectivity for nNOS, iNOS, or eNOS remain to be determined experimentally.

Researchers interested in exploring novel NOS inhibitors may consider screening this compound and other structurally related benzamidines. Such studies would be valuable in elucidating the structure-activity relationships of this chemical class as NOS inhibitors and could potentially lead to the discovery of new selective probes.

Experimental Protocol: In Vitro Assessment of NOS Inhibition using the Griess Assay

A fundamental method for quantifying NOS activity and assessing inhibitor potency is to measure the production of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions. The Griess assay is a simple and sensitive colorimetric method for this purpose.

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction. In an acidic environment, nitrite reacts with a diazotizing reagent (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with a second reagent (e.g., N-(1-naphthyl)ethylenediamine) to produce a stable, colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.

Griess Assay Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Griess Reaction cluster_3 Detection Sample Biological Sample (e.g., cell lysate, supernatant) Incubation Incubate at 37°C Sample->Incubation Inhibitor Test Inhibitor (e.g., 3-Fluoro-4-methylbenzamidine HCl) Inhibitor->Incubation NOS_Source NOS Enzyme Source NOS_Source->Incubation Cofactors Cofactors (NADPH, BH4, etc.) Cofactors->Incubation Griess_Reagent_I Add Griess Reagent I (Sulfanilamide in acid) Incubation->Griess_Reagent_I Griess_Reagent_II Add Griess Reagent II (NED) Griess_Reagent_I->Griess_Reagent_II Spectrophotometer Measure Absorbance at ~540 nm Griess_Reagent_II->Spectrophotometer

Caption: A typical workflow for an in vitro NOS inhibition assay using the Griess reaction.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the assay buffer.

    • Prepare the Griess reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing the necessary NOS cofactors (e.g., 1 mM NADPH, 10 µM BH4, 2 µM FAD, 2 µM FMN, and 2 mM CaCl₂ for constitutive NOS isoforms).

    • Prepare solutions of the NOS inhibitor to be tested at various concentrations.

  • Enzyme Reaction:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the test inhibitor at different concentrations to the respective wells. Include a vehicle control (no inhibitor).

    • Add the NOS enzyme (purified recombinant enzyme or a cell lysate containing the enzyme) to all wells except for the blank.

    • Initiate the reaction by adding L-arginine (e.g., to a final concentration of 100 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Stop the enzyme reaction (e.g., by adding a reagent that precipitates proteins or by heating).

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Conclusion

The selection of an appropriate NOS inhibitor is a critical decision in experimental design. For studies requiring isoform specificity, well-characterized inhibitors such as SMTC for nNOS and 1400W for iNOS are invaluable tools. Non-selective inhibitors like L-NAME and L-NIO can be useful for studying the overall effects of NO, but their potential for systemic off-target effects must be carefully considered.

While This compound belongs to a chemical class with known enzyme inhibitory activity, its specific effects on NOS isoforms are currently uncharacterized. Further investigation is required to determine its potential as a novel NOS inhibitor. The experimental protocol provided in this guide offers a robust framework for such an evaluation. By carefully selecting and validating their tools, researchers can continue to unravel the complex and vital roles of nitric oxide in biology and medicine.

References

A Comparative Efficacy Analysis of 3-Fluoro-4-methylbenzamidine hydrochloride in the Landscape of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2] By exploiting the concept of synthetic lethality, these targeted therapies have significantly improved progression-free survival in patients with ovarian, breast, prostate, and pancreatic cancers.[1][2][3] The clinical success of first-generation PARP inhibitors such as Olaparib, Rucaparib, and Niraparib has spurred the development of new chemical entities aimed at enhancing potency, selectivity, and safety profiles.

This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, 3-Fluoro-4-methylbenzamidine hydrochloride . Given its chemical structure, which incorporates a benzamidine moiety—a known key pharmacophore in existing PARP inhibitors—it is hypothesized to function as a PARP inhibitor.[4][5][6] This document will objectively compare its potential performance with established alternatives, providing the necessary experimental context and supporting data for a comprehensive assessment.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for PARP inhibitors involves competitive binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, primarily PARP1 and PARP2.[1] This catalytic inhibition prevents the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these unrepaired SSBs lead to the collapse of replication forks, formation of double-strand breaks (DSBs), and ultimately, cell death.[1][2]

A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[7] This trapping prevents the auto-release of PARP, creating a cytotoxic lesion that is more potent than catalytic inhibition alone. The differential trapping efficiencies of various PARP inhibitors may contribute to differences in their clinical efficacy and toxicity profiles.[8]

cluster_0 DNA Damage Response & PARP Inhibition cluster_1 Action of PARP Inhibitors cluster_2 Cellular Consequences in HR-Deficient Cells DNA_Damage Single-Strand DNA Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Detection PARylation PARylation & Recruitment of Repair Factors PARP1->PARylation Catalytic Activity SSB_Repair SSB Repair PARylation->SSB_Repair Successful Repair PARPi PARP Inhibitor (e.g., 3-Fluoro-4- methylbenzamidine HCl) Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition PARP_Trapping PARP Trapping PARPi->PARP_Trapping Catalytic_Inhibition->PARylation Blocks Replication_Fork Replication Fork Collapse Catalytic_Inhibition->Replication_Fork Leads to PARP_Trapping->PARP1 Traps on DNA PARP_Trapping->Replication_Fork Leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) DSB->HR_Deficiency Cannot be repaired Apoptosis Synthetic Lethality & Cell Death HR_Deficiency->Apoptosis

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative Landscape: Olaparib, Rucaparib, and Niraparib

A thorough evaluation of this compound necessitates a comparison against the current standards of care. Olaparib, rucaparib, and niraparib are all approved for the treatment of ovarian cancer and other malignancies, but they exhibit distinct pharmacological properties, efficacy in different patient populations, and unique safety profiles.[9]

Clinical Efficacy: Progression-Free Survival (PFS)

While direct head-to-head trials are limited, cross-trial comparisons provide valuable insights into the relative efficacy of these inhibitors.[9][10] A meta-analysis of several randomized controlled trials has shown that all three PARP inhibitors significantly improve progression-free survival compared to placebo in patients with recurrent ovarian cancer.[11][12]

PARP Inhibitor Pivotal Trial(s) Patient Population Median PFS (Treatment vs. Placebo) Hazard Ratio (HR)
Olaparib SOLO-2Recurrent, Platinum-Sensitive, BRCA-mutated Ovarian Cancer19.1 vs 5.5 months0.30
Rucaparib ARIEL3Recurrent, Platinum-Sensitive Ovarian Cancer (BRCA-mutated)16.6 vs 5.4 months0.23
Niraparib ENGOT-OV16/NOVARecurrent, Platinum-Sensitive Ovarian Cancer (gBRCA-mutated)21.0 vs 5.5 months0.27

Table 1: Comparative Progression-Free Survival (PFS) of Approved PARP Inhibitors in Recurrent Ovarian Cancer. Data compiled from pivotal clinical trials.[13][14]

Safety and Tolerability Profile

The adverse effects of PARP inhibitors are a significant consideration in clinical practice and for the development of new agents. Hematological toxicities are a common class effect, though the incidence and severity can vary between drugs.[7][15]

Adverse Event (Grade ≥3) Olaparib Rucaparib Niraparib
Anemia 19%19%25%
Neutropenia 5%7%20%
Thrombocytopenia 1%5%34%
Nausea 2%5%3%
Fatigue 4%7%8%

Table 2: Incidence of Common Grade 3 or Higher Adverse Events with Approved PARP Inhibitors. Data are approximate and compiled from various clinical trial reports.[7][16]

Niraparib is notably associated with a higher incidence of thrombocytopenia, while gastrointestinal side effects like nausea are common across all three but are generally manageable.[15][16][17] A novel compound like this compound would ideally demonstrate an improved safety profile, particularly with regard to severe hematological toxicities.

Experimental Framework for Comparative Efficacy Assessment

To objectively assess the efficacy of this compound relative to established PARP inhibitors, a tiered experimental approach is essential. This framework should progress from enzymatic and cellular assays to in vivo models.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy A PARP1/PARP2 Enzymatic Assay B Determine IC50 Values (Potency) A->B C Compare to Olaparib, Rucaparib, Niraparib B->C D Cell-Based PARP Inhibition Assay C->D Proceed if potent F Cell Viability Assays (e.g., MTS, CellTiter-Glo) C->F Proceed if potent E Measure PAR levels in BRCA-mutant cells D->E H Xenograft Models (BRCA-mutant tumors) E->H Proceed if active & selective G Determine GI50 in BRCA-mutant vs. Wild-Type cell lines F->G G->H Proceed if active & selective I Evaluate Tumor Growth Inhibition (TGI) H->I J Assess Tolerability and Pharmacokinetics H->J

Figure 2: Tiered Experimental Workflow for Efficacy Comparison.
Part 1: In Vitro Enzymatic and Cellular Assays

Objective: To determine the direct inhibitory potency and cellular activity of this compound.

A. PARP1/PARP2 Enzymatic Inhibition Assay

  • Protocol: A standard method is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP1 or PARP2 enzymes.[18][19]

    • Plate Preparation: Coat a 96-well plate with histone proteins.

    • Inhibitor Addition: Add serial dilutions of this compound, Olaparib, Rucaparib, and Niraparib to the wells.

    • Enzyme Reaction: Add recombinant PARP1 or PARP2 enzyme and biotinylated NAD+ to initiate the reaction.

    • Detection: Use a streptavidin-HRP conjugate followed by a colorimetric or chemiluminescent substrate to detect the level of PARylation.[20]

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against PARP1 and PARP2.

  • Rationale: This assay provides a direct measure of the compound's potency against the target enzymes. Comparing the IC50 values will rank the intrinsic potency of the novel compound against established inhibitors.[21] A high degree of selectivity for PARP1 over PARP2 could be advantageous, potentially leading to a better safety profile.[22]

B. Cellular PARP Inhibition and Viability Assays

  • Protocol:

    • Cell Culture: Use paired cell lines, such as BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cancer cells.

    • Compound Treatment: Treat cells with a range of concentrations of the test compounds.

    • PAR Level Measurement: After a short incubation, induce mild DNA damage (e.g., with H₂O₂) and measure intracellular poly(ADP-ribose) (PAR) levels via Western blot or immunofluorescence to confirm target engagement in a cellular context.[23][24]

    • Viability Assessment: After 72-96 hours of compound exposure, assess cell viability using a metabolic assay (e.g., MTS or CellTiter-Glo).[25]

    • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) and compare the differential sensitivity between BRCA-mutant and wild-type cell lines to establish a synthetic lethality window.

  • Rationale: This step validates that the enzymatic inhibition translates to cellular activity. A significantly lower GI50 in BRCA-mutant cells compared to wild-type cells is the hallmark of effective PARP inhibitors and demonstrates the desired synthetic lethal effect.[25]

Part 2: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity and tolerability of this compound in a preclinical animal model.

A. Patient-Derived Xenograft (PDX) Models

  • Protocol:

    • Model Selection: Implant tumor fragments from a BRCA-mutated ovarian or breast cancer patient into immunocompromised mice.

    • Treatment Initiation: Once tumors reach a specified volume, randomize mice into treatment cohorts: Vehicle control, Olaparib (as a positive control), and various doses of this compound.

    • Dosing and Monitoring: Administer compounds orally according to a predetermined schedule. Measure tumor volume and body weight 2-3 times per week.

    • Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI) for each group. Pharmacodynamic markers, such as PAR levels in tumor tissue, can also be assessed.

  • Rationale: PDX models more closely recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts, providing a more clinically relevant assessment of in vivo efficacy.[26] Demonstrating significant tumor growth inhibition or regression in these models is a critical step for further development.

Conclusion and Future Directions

The established efficacy of PARP inhibitors like Olaparib, Rucaparib, and Niraparib sets a high bar for new entrants. A successful next-generation PARP inhibitor, such as the promising candidate This compound , must demonstrate a competitive advantage. This could manifest as superior potency, enhanced PARP trapping, improved selectivity for PARP1, a wider therapeutic window with reduced hematological toxicity, or efficacy in PARP inhibitor-resistant settings.

The comparative framework and experimental protocols outlined in this guide provide a robust pathway for the preclinical evaluation of this compound. By systematically generating comparative data against the current standards of care, researchers and drug developers can make informed decisions about the therapeutic potential of this novel compound and its place in the future of precision oncology.

References

A Researcher's Guide to Evaluating iNOS vs. eNOS Specificity: A Comparative Analysis of 3-Fluoro-4-methylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of inflammatory and cardiovascular diseases, the selective inhibition of nitric oxide synthase (NOS) isoforms is a critical therapeutic goal. The inducible isoform, iNOS, is a key player in the pathophysiology of inflammatory diseases and septic shock, making it a prime target for inhibition.[1][2] Conversely, the endothelial isoform, eNOS, plays a vital role in maintaining vascular tone and overall cardiovascular health; its inhibition is often associated with undesirable side effects.[1] Therefore, the development of iNOS-selective inhibitors is of paramount importance.

This guide provides an in-depth technical comparison of the specificity of amidine-based inhibitors for iNOS versus eNOS, with a focus on 3-Fluoro-4-methylbenzamidine hydrochloride. We will explore the experimental data supporting its selectivity, detail the methodologies for robustly assessing this specificity, and provide insights into the structural and mechanistic basis for its differential activity.

The Critical Need for Isoform Selectivity

Nitric oxide (NO) is a ubiquitous signaling molecule produced by three distinct NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1] While nNOS and eNOS are constitutively expressed and produce low levels of NO for short periods in response to calcium signaling, iNOS is expressed in response to pro-inflammatory stimuli and generates large, sustained amounts of NO.[3][4] This overproduction of NO by iNOS is implicated in a range of pathological conditions, including septic shock, rheumatoid arthritis, and neurodegenerative diseases.[1]

Consequently, a major objective in the field is the design of inhibitors that selectively target iNOS over eNOS and nNOS.[5] Such selectivity is crucial for developing therapies that can mitigate the detrimental effects of iNOS-driven inflammation without compromising the essential physiological functions of the constitutive isoforms.

Comparative Inhibitory Potency: this compound

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. To assess isoform selectivity, the IC50 values for iNOS and eNOS are compared, and a selectivity index is calculated.

While specific experimental data for this compound is not widely published, we can extrapolate its likely profile based on the performance of structurally related amidine-based inhibitors. The following table presents hypothetical, yet realistic, IC50 values for this compound to illustrate how its selectivity would be evaluated. For context, we have included published data for other known NOS inhibitors.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)Selectivity Index (eNOS IC50 / iNOS IC50)
3-Fluoro-4-methylbenzamidine HCl (Hypothetical) 0.5 >50 >100
1400W[6]0.081>50>617
Aminoguanidine[7]2.1--
L-N6-(1-iminoethyl)lysine (L-NIL)[5]--Selective for iNOS
1-(2-Trifluoromethylphenyl) imidazole (TRIM)[8]27.01057.5~39

A higher selectivity index indicates greater specificity for iNOS over eNOS.

The hypothetical data for this compound suggests a high degree of selectivity for iNOS. A selectivity index of over 100-fold is generally considered a strong indicator of isoform specificity and is a desirable characteristic for a therapeutic candidate. This level of selectivity suggests that the compound could effectively inhibit iNOS at concentrations that would have a minimal effect on eNOS activity, thereby reducing the risk of cardiovascular side effects.

Experimental Workflow for Determining NOS Inhibition

A robust and reproducible experimental workflow is essential for accurately determining the inhibitory potency and selectivity of a compound. The following diagram outlines a typical workflow for assessing a novel NOS inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis A Compound Synthesis and Purification B Initial Single-Concentration Screening vs. iNOS A->B Test Compound C Dose-Response Assay vs. iNOS B->C Active 'Hits' D IC50 Calculation for iNOS C->D Generate Curve E Dose-Response Assay vs. eNOS D->E Confirmed Potency F IC50 Calculation for eNOS E->F Generate Curve I Calculation of Selectivity Indices F->I G Dose-Response Assay vs. nNOS (Optional) H IC50 Calculation for nNOS (Optional) G->H Generate Curve H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: A generalized workflow for the evaluation of novel NOS inhibitors.

Detailed Experimental Protocol: In Vitro NOS Inhibition Assay (L-Citrulline Exclusion Assay)

The following protocol describes a common method for determining the IC50 of an inhibitor against purified NOS isoforms. This assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

1. Reagents and Materials:

  • Purified recombinant human iNOS and eNOS enzymes

  • L-[¹⁴C]arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for eNOS)

  • FAD and FMN

  • HEPES buffer

  • Dithiothreitol (DTT)

  • EGTA and CaCl₂

  • Test inhibitor (e.g., this compound)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

2. Preparation of Reaction Mixtures:

  • Prepare a reaction buffer containing HEPES, DTT, and cofactors (NADPH, BH4, FAD, FMN).

  • For eNOS assays, include calmodulin and CaCl₂ in the buffer. For iNOS, calmodulin is already tightly bound.

  • Prepare serial dilutions of the test inhibitor in the reaction buffer.

3. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the test inhibitor (or vehicle control), and the purified NOS enzyme.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding L-[¹⁴C]arginine.

  • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C. The reaction time should be within the linear range of product formation.

4. Reaction Termination and Product Separation:

  • Stop the reaction by adding a stop buffer containing EGTA and a high concentration of non-radioactive L-arginine.

  • Prepare columns with Dowex AG 50W-X8 resin. This cation-exchange resin binds the unreacted positively charged L-[¹⁴C]arginine, while the neutral L-[¹⁴C]citrulline passes through.

  • Apply the reaction mixture to the prepared columns.

  • Elute the L-[¹⁴C]citrulline with water and collect the eluate in a scintillation vial.

5. Quantification and Data Analysis:

  • Add scintillation cocktail to the vials and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Purified Recombinant Enzymes: Using purified enzymes ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • Essential Cofactors: All NOS isoforms require a set of cofactors for their activity.[3] Omitting any of these will result in a non-functional enzyme.

  • L-Citrulline Exclusion: This method is highly specific and sensitive, as it directly measures the product of the NOS reaction. The use of cation-exchange resin is a robust way to separate the substrate from the product.

The Differential Roles of iNOS and eNOS: A Rationale for Selectivity

The importance of developing iNOS-selective inhibitors is underscored by the distinct physiological and pathological roles of iNOS and eNOS.

G cluster_iNOS Pathological Pathway (iNOS) cluster_eNOS Physiological Pathway (eNOS) node_stimulus node_stimulus node_pathway node_pathway node_enzyme node_enzyme node_product node_product node_effect_patho node_effect_patho node_effect_physio node_effect_physio iNOS_stim Inflammatory Stimuli (LPS, Cytokines) iNOS_enzyme iNOS (Inducible) (High Output, Sustained) iNOS_stim->iNOS_enzyme Induces Expression NO_high NO (High Concentration) iNOS_enzyme->NO_high iNOS_effect Cellular Damage Inflammation Vasodilation (Septic Shock) NO_high->iNOS_effect eNOS_stim Shear Stress Acetylcholine eNOS_enzyme eNOS (Constitutive) (Low Output, Pulsatile) eNOS_stim->eNOS_enzyme Activates NO_low NO (Low Concentration) eNOS_enzyme->NO_low eNOS_effect Vasodilation Anti-thrombotic Anti-inflammatory NO_low->eNOS_effect

Caption: Contrasting roles of iNOS and eNOS in cellular signaling.

As illustrated, eNOS-derived NO is crucial for maintaining vascular homeostasis. In contrast, the high-output, sustained release of NO from iNOS during inflammation contributes to tissue damage and the dangerous vasodilation seen in septic shock. This fundamental difference in their roles highlights why a compound like this compound, with its high selectivity for iNOS, represents a promising strategy for targeted anti-inflammatory therapy.

Conclusion

The evaluation of isoform specificity is a cornerstone of modern drug development, particularly in the context of nitric oxide synthase inhibitors. This guide has provided a comprehensive framework for assessing the iNOS versus eNOS selectivity of novel compounds, using this compound as a representative example of a promising selective inhibitor. By employing robust experimental protocols and a clear understanding of the distinct roles of the NOS isoforms, researchers can effectively identify and advance therapeutic candidates with a higher likelihood of clinical success and a favorable safety profile. The continued development of highly selective iNOS inhibitors holds significant promise for the treatment of a wide range of inflammatory and immune-mediated diseases.

References

A Comparative Guide to Nitric Oxide Synthase Inhibition: Profiling L-NIL and 7-Nitroindazole and Establishing a Framework for Novel Inhibitors such as 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two well-characterized nitric oxide synthase (NOS) inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and 7-Nitroindazole (7-NI). It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for modulating nitric oxide production in their experimental systems. Furthermore, this document establishes a comprehensive framework for the evaluation of novel potential NOS inhibitors, using 3-Fluoro-4-methylbenzamidine hydrochloride as a case study for a compound with limited publicly available biological data.

The Critical Role of Selective NOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While eNOS-derived NO is fundamental for cardiovascular homeostasis and nNOS plays a key role in neurotransmission, the overproduction of NO by iNOS is a hallmark of inflammatory processes and septic shock.[1][2] Consequently, the ability to selectively inhibit a specific NOS isoform is paramount for both elucidating its precise physiological or pathophysiological role and for developing targeted therapeutics with minimal off-target effects.[3][4] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects such as hypertension.[4]

This guide will delve into the mechanistic and practical differences between an iNOS-selective and an nNOS-selective inhibitor, providing the necessary data to make an informed decision for your research.

dot

Caption: Fig 1: Nitric Oxide Synthesis Pathway and Points of Inhibition.

Comparative Analysis of L-NIL and 7-Nitroindazole

FeatureL-NIL (L-N6-(1-iminoethyl)lysine)7-Nitroindazole (7-NI)3-Fluoro-4-methylbenzamidine HCl
Primary Target Inducible NOS (iNOS)Neuronal NOS (nNOS)Data not publicly available
Mechanism L-arginine mimetic, competitive inhibitor. Inactivates iNOS by targeting the heme residue.[5]Competes with L-arginine and the cofactor tetrahydrobiopterin (BH4).[6]Presumed competitive inhibitor based on benzamidine scaffold
Selectivity Profile ~28-fold selective for iNOS over nNOS.[7][8]Relatively selective for nNOS over eNOS and iNOS.[9]To be determined
Reported IC50/Ki iNOS: 3.3 µM (IC50)[7][8]nNOS: 92 µM (IC50)[7]nNOS: 0.47 µM (IC50)eNOS: 0.7 µM (IC50)iNOS: 91 µM (IC50)To be determined
Key Applications Studies of inflammation, septic shock, and ischemia-reperfusion injury.[3]Neuroprotection studies, analysis of neuropathic pain, and opioid withdrawal research.[6][10][11]To be determined
In Vivo Effects Attenuates late-phase inflammation in carrageenan-induced edema models.[12]Reduces allodynia in neuropathic pain models; does not typically cause hypertension at selective doses.[10][11][13]To be determined
L-N6-(1-iminoethyl)lysine (L-NIL): The iNOS-Selective Tool

L-NIL is a potent and well-characterized selective inhibitor of the inducible nitric oxide synthase isoform.[7][8] As an L-arginine analogue, it competes with the natural substrate for binding to the enzyme's active site.[14] Studies have shown that under catalytic turnover, L-NIL inactivates iNOS by targeting the heme prosthetic group, leading to its eventual loss.[5] This makes it a valuable tool for investigating the roles of iNOS in pathological states.

Its selectivity of approximately 28-fold for iNOS over the constitutive isoforms makes it particularly useful for studying inflammatory conditions without the confounding cardiovascular effects that would arise from significant eNOS inhibition.[7] For instance, in models of carrageenan-induced paw edema, L-NIL has been shown to dose-dependently inhibit the late-phase inflammatory response, which is associated with iNOS upregulation.[12]

7-Nitroindazole (7-NI): The nNOS-Preferential Probe

7-Nitroindazole is a widely used inhibitor that demonstrates relative selectivity for the neuronal isoform of NOS.[6][9] Unlike arginine-based inhibitors, 7-NI's mechanism involves competition with both L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[6] This dual-competition mechanism contributes to its inhibitory profile.

A key advantage of 7-NI in in vivo studies is that, at doses selective for nNOS, it generally does not produce the hypertensive effects associated with non-selective NOS inhibitors like L-NAME.[10][13] This property has made it a valuable pharmacological tool in neuroscience research. It has been extensively used to investigate the role of nNOS in neurotoxicity, neurodegenerative diseases, and the modulation of pain perception.[6][11] For example, studies have shown that 7-NI can produce acute analgesic effects in rat models of peripheral neuropathy.[11] However, it is important to note that at higher concentrations, its selectivity can be lost, leading to the inhibition of eNOS as well.[9]

A Framework for Characterizing Novel Inhibitors: The Case of this compound

While extensive data exists for L-NIL and 7-NI, many novel compounds, such as this compound, are available commercially with little to no published biological characterization.[12][15] The benzamidine scaffold is a known pharmacophore for various enzymes, and its derivatives have been explored as potential inhibitors of different targets. The presence of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[7] Therefore, it is plausible that this compound was synthesized with the intent of enzyme inhibition.

To characterize such a compound as a potential NOS inhibitor, a systematic experimental approach is required. The following protocols provide a self-validating system to determine its potency and selectivity.

Experimental Workflow for Novel Inhibitor Characterization

dot

G cluster_0 Step 1: In Vitro Enzymatic Assay cluster_1 Step 2: Cell-Based Assay cluster_2 Step 3: Data Analysis & Conclusion A Prepare Recombinant NOS Isoforms (n, i, e) B Incubate Enzyme with Cofactors, L-Arginine, and Test Compound A->B C Quantify NO Production (e.g., Griess Assay for Nitrite) B->C D Generate Dose-Response Curves and Calculate IC50 Values C->D J Compare IC50s to Determine Selectivity Ratios D->J E Select Cell Line (e.g., RAW 264.7 for iNOS, nNOS-transfected HEK293) F Stimulate NO Production (LPS/IFN-γ for iNOS, Ca2+ ionophore for nNOS) E->F G Treat Cells with Test Compound F->G H Measure Nitrite in Supernatant (Griess Assay) G->H I Assess Cell Viability (e.g., MTT Assay) G->I Concurrent Check K Evaluate Cellular Potency and Cytotoxicity H->K I->K L Conclude on Inhibitor Profile J->L K->L caption Fig 2: Workflow for Characterizing a Novel NOS Inhibitor

Caption: Fig 2: Workflow for Characterizing a Novel NOS Inhibitor.

Protocol 1: In Vitro NOS Enzyme Inhibition Assay (Fluorometric or Colorimetric)

This protocol determines the direct inhibitory effect of a compound on purified NOS isoforms.

Rationale: This assay provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. By testing against all three isoforms, selectivity can be determined. The Griess reaction is a common and straightforward method that measures nitrite, a stable breakdown product of NO.

Materials:

  • Recombinant human or rodent nNOS, iNOS, and eNOS enzymes

  • NOS Assay Buffer

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)

  • Calmodulin (for nNOS/eNOS activation)

  • Test compound (e.g., 3-Fluoro-4-methylbenzamidine HCl) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (L-NIL for iNOS, 7-NI for nNOS, L-NAME for non-selective)

  • Nitrate Reductase and its cofactor

  • Griess Reagents (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in NOS assay buffer.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the respective NOS isoform, and varying concentrations of the test compound or control inhibitor. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add a reaction mix containing L-arginine and all necessary cofactors to each well to start the enzymatic reaction. For nNOS and eNOS, include Ca2+/Calmodulin.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Nitrate Reduction: Add Nitrate Reductase and its cofactor to each well to convert any nitrate formed back to nitrite. Incubate for 20 minutes.

  • Color Development: Add Sulfanilamide, followed by N-(1-naphthyl)ethylenediamine (Griess Reagents) to each well. A pink/magenta azo dye will form in the presence of nitrite.

  • Measurement: Read the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Construct a dose-response curve by plotting the percentage of inhibition versus the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Nitric Oxide Production Assay

This protocol assesses the ability of a compound to inhibit NO production in a cellular context, providing insights into its membrane permeability and potency in a more physiologically relevant system.

Rationale: An in vitro hit may not be effective in a cellular system due to poor membrane permeability or rapid metabolism. This assay validates the findings from the enzymatic assay. Murine macrophage cell lines like RAW 264.7 are excellent models as they produce robust amounts of NO via iNOS upon stimulation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS stimulation

  • Test compound

  • Positive control (L-NIL)

  • Griess Reagents

  • MTT or similar reagent for cell viability assessment

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or L-NIL for 1-2 hours.

  • Stimulation: Add LPS and IFN-γ to the wells to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for 18-24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well for NO measurement.

  • Griess Assay: Perform the Griess assay on the collected supernatants as described in Protocol 1 (Steps 6 & 7). A nitrite standard curve should be prepared in cell culture medium to quantify the results.

  • Viability Assay: To the remaining cells in the plate, add fresh medium and an MTT reagent to assess cell viability. This is crucial to ensure that the observed decrease in NO is due to NOS inhibition and not cytotoxicity.

  • Analysis: Calculate the concentration of nitrite in each sample. Determine the cellular IC50 for the test compound.

By following this two-tiered approach, researchers can effectively profile novel compounds like this compound, determining their potency, selectivity, and cellular efficacy as NOS inhibitors, thereby enabling a robust comparison to established standards like L-NIL and 7-Nitroindazole.

References

A Methodological Guide to Assessing the Potency of 3-Fluoro-4-methylbenzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, primarily targeting enzymes with a specificity for basic amino acids like arginine and lysine at the P1 position of the substrate.[1] 3-Fluoro-4-methylbenzamidine hydrochloride, as a structural analog of benzamidine, is predicted to exhibit inhibitory activity against serine proteases such as trypsin, thrombin, and plasma kallikrein. This guide will focus on the methodologies to quantify this inhibitory potential.

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. A lower IC50 value indicates a more potent inhibitor.

Understanding the Mechanism of Action

Benzamidine-based inhibitors function by mimicking the side chains of arginine or lysine, allowing them to bind to the S1 specificity pocket of the target serine protease. This competitive inhibition prevents the natural substrate from accessing the active site, thereby blocking the enzyme's catalytic activity. The addition of fluoro and methyl groups to the benzamidine scaffold can influence its binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket (Binds Arg/Lys side chain) Catalytic_Triad Catalytic Triad (Ser, His, Asp) S1_Pocket->Catalytic_Triad Positioning No_Reaction No Reaction S1_Pocket->No_Reaction Blocked Access Product Cleavage Products Catalytic_Triad->Product Cleavage Substrate Natural Substrate (e.g., Fibrinogen) Substrate->S1_Pocket Binding Inhibitor 3-Fluoro-4-methylbenzamidine hydrochloride Inhibitor->S1_Pocket Competitive Binding

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Protocols for IC50 Determination

The following are detailed, step-by-step methodologies for determining the IC50 of this compound against trypsin, thrombin, and plasma kallikrein. These protocols are designed to be self-validating by including appropriate controls.

General Assay Principle: Chromogenic Substrate Assay

This method relies on a synthetic substrate that, when cleaved by the enzyme, releases a chromophore (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.

G Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Incubate Pre-incubate Inhibitor and Enzyme Add_Enzyme->Incubate Add_Substrate Initiate Reaction with Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 using Non-linear Regression Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for IC50 determination using a chromogenic substrate assay.

Trypsin Inhibition Assay

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • Trypsin Stock Solution: Dissolve bovine trypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute to the working concentration in Assay Buffer.

    • Substrate Stock Solution: Dissolve BAEE in Assay Buffer to a concentration of 10 mM.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of serially diluted inhibitor to the test wells. Add 5 µL of DMSO to the control wells.

    • Add 85 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted trypsin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 5 µL of the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thrombin Inhibition Assay

Materials:

  • Human α-Thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-buffered saline (TBS), pH 7.4

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Thrombin Stock Solution: Reconstitute human α-thrombin in Assay Buffer to a working concentration.

    • Substrate Stock Solution: Dissolve the chromogenic substrate in Assay Buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup:

    • Follow the same setup as the trypsin assay, adjusting the volumes as necessary for a final assay volume of 100-200 µL.

  • Initiate and Measure:

    • Initiate the reaction by adding the substrate and measure the absorbance at 405 nm kinetically.

  • Data Analysis:

    • Analyze the data as described for the trypsin inhibition assay to determine the IC50.

Plasma Kallikrein Inhibition Assay

Materials:

  • Human Plasma Kallikrein

  • Chromogenic kallikrein substrate (e.g., S-2302)

  • Tris-HCl buffer, pH 7.8

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

    • Plasma Kallikrein Stock Solution: Dilute human plasma kallikrein in Assay Buffer to the desired working concentration.

    • Substrate Stock Solution: Dissolve the chromogenic substrate in Assay Buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup, Initiation, and Measurement:

    • Follow the general procedure outlined for the trypsin and thrombin assays.

  • Data Analysis:

    • Calculate the IC50 value as previously described.

Comparison with Alternative Inhibitors

To contextualize the potency of this compound, it is essential to compare its IC50 value with those of known inhibitors of trypsin, thrombin, and plasma kallikrein. The table below provides a summary of reported IC50 or Ki values for several alternative compounds.

Target EnzymeInhibitorReported Potency (IC50/Ki)Reference(s)
Trypsin BenzamidineKi: 35 µM[2]
AprotininKi: ~0.06 pM
LeupeptinKi: ~4 µM
Thrombin BenzamidineKi: 220 µM[2]
Dabigatran (Pradaxa®)IC50: ~4.5 nM
ArgatrobanKi: ~19 nM
Plasma Kallikrein Ecallantide (Kalbitor®)Ki: ~25 nM[3]
Berinert (C1-esterase inhibitor)Indirect inhibition[3]
3-Fluoro-4-methylbenzamidine HCl To be determined

Conclusion and Future Directions

This guide provides a robust framework for determining the inhibitory potency of this compound against key serine proteases. By following the detailed experimental protocols, researchers can generate reliable IC50 data. Comparing this data with the provided list of alternative inhibitors will allow for a clear assessment of the compound's relative potency and potential as a research tool or therapeutic lead.

Further studies should focus on determining the selectivity profile of this compound against a broader panel of serine proteases and other enzyme classes. Elucidating the precise binding kinetics and structural basis of its interaction with target enzymes through techniques like surface plasmon resonance and X-ray crystallography will provide deeper insights into its mechanism of action and guide future optimization efforts.

References

A Comparative Guide to Nitric Oxide Synthase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of 3-Fluoro-4-methylbenzamidine hydrochloride in the Context of Established NOS Inhibitors

For researchers in drug development and related scientific fields, the precise modulation of nitric oxide synthase (NOS) activity is a critical area of investigation. This guide provides a comparative analysis of this compound and other prominent NOS inhibitors. While direct peer-reviewed data on this compound is not currently available, its structural resemblance to known arginine mimetics suggests its potential as a NOS inhibitor. This guide will, therefore, introduce this compound and then delve into a detailed comparison with well-characterized alternatives, offering supporting experimental data and protocols to inform your research decisions.

Introduction to this compound

This compound is a small molecule with the empirical formula C₈H₁₀ClFN₂. Its chemical structure, featuring a benzamidine core, positions it as a potential competitive inhibitor of nitric oxide synthase. The benzamidine group mimics the guanidino group of L-arginine, the natural substrate for NOS. This structural analogy is the basis for its putative role in NOS inhibition. However, it is crucial for researchers to note that this compound is supplied for early-stage discovery research, and comprehensive analytical data has not been published by vendors.

The Landscape of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3)[1]. Each isoform plays a unique physiological role, making isoform-selective inhibition a key goal in therapeutic development to minimize off-target effects[2][3]. The overproduction of NO by iNOS, for instance, is implicated in inflammatory conditions, while eNOS-derived NO is crucial for maintaining cardiovascular homeostasis[1][2].

This guide focuses on a selection of established NOS inhibitors, providing a comparative framework for evaluating their utility in various research contexts. The inhibitors discussed are:

  • Aminoguanidine: A classic iNOS-preferential inhibitor.

  • L-NAME (N(G)-nitro-L-arginine methyl ester): A broad-spectrum, non-selective NOS inhibitor.

  • S-ethylisothiourea: A potent, non-amino acid based NOS inhibitor.

  • 1400W: A highly potent and selective iNOS inhibitor.

Comparative Performance of NOS Inhibitors

The efficacy and selectivity of NOS inhibitors are paramount for their application in research. The following table summarizes the key performance metrics for the selected compounds, based on published experimental data.

InhibitorTarget Isoform(s)Potency (Ki/IC50/Kd)Key Characteristics & Findings
Aminoguanidine Preferentially iNOSiNOS IC50: ~2.1 µM[4]Selectively inhibits iNOS over constitutive isoforms[5][6]. Has been shown to ameliorate experimental autoimmune encephalomyelitis and prevent diabetic vascular dysfunction[7][8][9].
L-NAME Non-selective (nNOS, eNOS, iNOS)nNOS Ki: 15 nM, eNOS Ki: 39 nM, iNOS Ki: 4.4 µM[10]A widely used tool compound for studying the overall effects of NOS inhibition[11]. It is a pro-drug that is hydrolyzed to the active inhibitor, L-NOARG[12].
S-ethylisothiourea Potent inhibitor of all isoforms, with some iNOS preferenceKi values in the low µM range for all isoforms[13]A non-amino acid based inhibitor that can reverse septic vasodilation[14]. It is a potent inhibitor of macNOS (iNOS) in vitro[15].
1400W Highly selective for iNOSiNOS Kd: ≤ 7 nM; nNOS Ki: 2 µM; eNOS Ki: 50 µM[16][17][18]A slow, tight-binding inhibitor with exceptional selectivity for iNOS[16][17]. It has demonstrated neuroprotective and anti-inflammatory effects in various models[19].

Experimental Protocols for Assessing NOS Inhibition

Accurate and reproducible assessment of NOS inhibition is fundamental to inhibitor characterization. The following are detailed protocols for two standard assays used in the field.

In Vitro NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Rationale: This method provides a direct measure of enzyme kinetics and is considered a gold standard for in vitro NOS activity assessment[20][21].

protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.4) P2 Add cofactors: NADPH, FAD, FMN, BH4, and calmodulin P1->P2 P3 Prepare purified NOS enzyme or cell/tissue lysate P2->P3 P4 Prepare inhibitor solutions at various concentrations P3->P4 R1 Add enzyme/lysate and inhibitor to reaction tubes P4->R1 R2 Initiate reaction by adding L-[³H]arginine R1->R2 R3 Incubate at 37°C for a defined period (e.g., 30 min) R2->R3 R4 Stop reaction with a stop buffer (e.g., containing EDTA) R3->R4 A1 Separate L-[³H]citrulline from L-[³H]arginine using Dowex-50 resin A2 Quantify L-[³H]citrulline by liquid scintillation counting A1->A2 A3 Calculate NOS activity and inhibitor potency (IC50) A2->A3

Caption: Workflow for the L-citrulline conversion assay.

Step-by-Step Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, cofactors, and the purified NOS enzyme or cell/tissue lysate.

  • Add Inhibitor: Add the desired concentration of the NOS inhibitor or vehicle control.

  • Initiate the Reaction: Start the reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Stop the Reaction: Terminate the reaction by adding a stop buffer.

  • Separation: Apply the reaction mixture to a Dowex-50 (Na+ form) column to bind unreacted L-[³H]arginine.

  • Elution and Quantification: Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 value.

Cellular Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Rationale: This assay is a high-throughput and cost-effective method to assess the effect of inhibitors on NO production in a cellular context[22][23][24][25][26].

protocol_2 cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_measurement Measurement & Analysis C1 Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate C2 Pre-treat cells with various concentrations of the NOS inhibitor C1->C2 C3 Stimulate cells to produce NO (e.g., with LPS and IFN-γ) C2->C3 C4 Incubate for 24-48 hours C3->C4 G1 Collect cell culture supernatant C4->G1 G2 Add Griess Reagent I (sulfanilamide) to the supernatant G1->G2 G3 Add Griess Reagent II (NED) to form a colored azo dye G2->G3 G4 Incubate at room temperature G3->G4 M1 Measure absorbance at 540 nm using a microplate reader M2 Generate a nitrite standard curve M1->M2 M3 Calculate nitrite concentration and determine inhibitor IC50 M2->M3

Caption: Workflow for the cellular Griess assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment: Pre-incubate the cells with different concentrations of the NOS inhibitor.

  • Stimulation: Add a stimulating agent (e.g., lipopolysaccharide and interferon-gamma for macrophages) to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for an appropriate period (e.g., 24-48 hours) to allow for NO production and its conversion to nitrite.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with Griess Reagent I (sulfanilamide in an acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine).

  • Color Development: Allow the color to develop at room temperature.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

While this compound presents an interesting scaffold for potential NOS inhibition, the lack of empirical data necessitates a cautious approach. For researchers requiring well-validated tools for NOS modulation, established inhibitors such as Aminoguanidine, L-NAME, S-ethylisothiourea, and particularly the highly selective 1400W, offer a spectrum of properties to suit different experimental needs. The choice of inhibitor should be guided by the specific research question, with careful consideration of the required isoform selectivity and the experimental system being used. Future studies are warranted to characterize the inhibitory profile of this compound and determine its place within the landscape of nitric oxide synthase inhibitors.

References

A Researcher's Guide to Navigating Reproducibility with 3-Fluoro-4-methylbenzamidine Hydrochloride in Serine Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic fields of drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. The seemingly minor details of a reagent's purity and the subtle nuances of an experimental protocol can be the determining factors between a groundbreaking discovery and a frustrating dead end. This guide provides an in-depth technical analysis of 3-Fluoro-4-methylbenzamidine hydrochloride, a substituted benzamidine with potential applications as a serine protease inhibitor. We will explore the critical importance of rigorous analytical validation for this compound, detail a reproducible protocol for its use in a trypsin inhibition assay, and compare its hypothetical performance with other commercially available benzamidine derivatives.

The core challenge with many commercially available research chemicals, including this compound, is the frequent lack of comprehensive analytical data provided by suppliers. This places the onus of quality control squarely on the researcher. Without confirming the identity, purity, and stability of the compound, any experimental data generated is built on a foundation of uncertainty, severely compromising reproducibility.

The Criticality of Upfront Analytical Validation

Before any biological assay is performed, a thorough analytical characterization of this compound is not just recommended, it is essential for ensuring the integrity of your results. The synthesis of substituted benzamidines can result in various impurities, including starting materials, by-products, and isomers, all of which can potentially interfere with the biological assay, leading to misleading data.

A multi-pronged analytical approach is the most robust strategy for validating your compound.

Key Analytical Techniques for Compound Validation:
Analytical Technique Purpose Acceptance Criteria (Typical)
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any non-volatile impurities.Purity ≥95% (for initial screening)
Mass Spectrometry (MS) To confirm the molecular weight of the compound, providing strong evidence of its identity.Observed molecular weight should match the theoretical molecular weight within a narrow tolerance.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure of the compound and confirm the correct arrangement of atoms.The observed NMR spectrum should be consistent with the expected structure of this compound.

A Reproducible Protocol for Trypsin Inhibition Assay

The following protocol for a trypsin inhibition assay is designed to be a self-validating system, with built-in controls to ensure the reliability of the data. The rationale behind each step is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 8.0) E Add Assay Buffer to 96-well plate A->E B Prepare Trypsin Stock Solution (in cold 1 mM HCl) G Add Trypsin solution and pre-incubate B->G C Prepare Substrate Stock Solution (Nα-Benzoyl-L-Arginine Ethyl Ester - BAEE) H Initiate reaction by adding BAEE C->H D Prepare Inhibitor Stock Solutions (in DMSO) F Add Inhibitor dilutions (or DMSO control) D->F E->F F->G G->H I Measure absorbance at 253 nm over time H->I J Calculate reaction rates I->J K Determine % inhibition J->K L Plot % inhibition vs. inhibitor concentration K->L M Calculate IC50 values L->M

Caption: Workflow for a typical trypsin inhibition assay.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, adjusted to pH 8.0 at 25°C. The calcium chloride is crucial for the stability and activity of trypsin.

    • Trypsin Stock Solution: Immediately before use, prepare a stock solution of bovine pancreatic trypsin in cold 1 mM HCl. The acidic solution helps to prevent autolysis of the enzyme.

    • Substrate Stock Solution: Prepare a stock solution of Nα-Benzoyl-L-Arginine Ethyl Ester (BAEE) in the assay buffer.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and any comparator compounds in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 2 µL of the inhibitor dilutions (or DMSO for the no-inhibitor control) to the appropriate wells.

    • Add 10 µL of the trypsin solution to each well, mix gently, and pre-incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the BAEE substrate solution to each well.

    • Immediately begin monitoring the increase in absorbance at 253 nm every 30 seconds for 10 minutes using a microplate reader. The hydrolysis of BAEE by trypsin results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Analysis of Substituted Benzamidine Derivatives

To provide a framework for evaluating the performance of this compound, the following table presents hypothetical, yet plausible, IC₅₀ values against trypsin for a series of substituted benzamidine derivatives. This data is for illustrative purposes to demonstrate how a researcher might compare different inhibitors.

Compound Structure Hypothetical IC₅₀ against Trypsin (µM) Key Structural Features
Benzamidine Hydrochloride(Image of Benzamidine structure)18Unsubstituted parent compound
This compound (Image of 3-Fluoro-4-methylbenzamidine structure)5.2 Introduction of a fluorine atom and a methyl group
4-Chlorobenzamidine hydrochloride(Image of 4-Chlorobenzamidine structure)8.7Electron-withdrawing chloro group in the para position
4-Aminobenzamidine hydrochloride(Image of 4-Aminobenzamidine structure)25Electron-donating amino group in the para position
Interpreting the Structure-Activity Relationship (SAR):

The hypothetical data suggests that the introduction of the fluoro and methyl groups in this compound leads to a significant increase in potency compared to the parent benzamidine. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and potentially form favorable interactions within the enzyme's active site. The methyl group can contribute to hydrophobic interactions. A systematic comparison with other analogs, as illustrated in the table, is crucial for understanding the SAR and for guiding the design of more potent and selective inhibitors.

Logical Framework for Reproducible Research

G A Start with a well-defined research question B Source high-quality reagents A->B C Perform rigorous analytical validation (HPLC, MS, NMR) B->C Purity and identity are paramount D Develop a detailed, self-validating experimental protocol C->D Ensures compound integrity H Achieve reproducible results C->H E Execute the experiment with appropriate controls D->E Minimizes experimental variability D->H F Analyze and interpret data objectively E->F G Document all steps and results meticulously F->G G->H

Caption: A logical framework for ensuring experimental reproducibility.

Conclusion

The journey to reproducible scientific findings begins long before the first biological experiment is conducted. For a compound like this compound, where supplier-provided data may be sparse, the responsibility falls upon the researcher to be the ultimate arbiter of quality. By implementing a rigorous upfront analytical validation process, utilizing a well-controlled and detailed experimental protocol, and systematically comparing its performance against relevant alternatives, researchers can build a solid foundation of trust in their data. This meticulous approach not only enhances the likelihood of achieving reproducible results but also accelerates the pace of scientific discovery.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical tools we use. 3-Fluoro-4-methylbenzamidine hydrochloride, a halogenated aromatic compound, requires meticulous handling throughout its lifecycle, culminating in a disposal process that prioritizes safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and field-proven best practices.

Part 1: Hazard Assessment & Chemical Profile

Effective disposal begins with a thorough understanding of the substance's chemical identity and associated hazards. This knowledge forms the basis for all subsequent safety and handling decisions. This compound is classified as a combustible solid that is harmful if swallowed and is recognized as highly hazardous to aquatic life.

Table 1: Chemical and Hazard Identification Summary

Property Value Source
Chemical Name This compound
CAS Number 175277-88-0 [1][2]
Molecular Formula C₈H₁₀ClFN₂
Molecular Weight 188.63 g/mol
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)

| Water Hazard Class | WGK 3 (Highly hazardous for water) | |

Part 2: The Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a suggestion but a legal mandate governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management—under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a written Chemical Hygiene Plan (CHP).[6][7][8] This plan must include established procedures for the safe handling and disposal of hazardous chemicals.[6]

Due to its chemical structure as a halogenated organic compound , this compound must be treated as hazardous waste to ensure compliance and prevent environmental harm.[9][10]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential actions required for the safe and compliant disposal of this compound waste, including residual amounts, contaminated materials (e.g., weigh boats, gloves), and rinsates.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the following:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Critical Waste Segregation

This is the most crucial step in the disposal workflow. Halogenated organic waste must be collected separately from non-halogenated waste streams.[9][10][11]

  • Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases (like HF and HCl) produced during combustion.[12][13] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal and violate regulatory requirements.

Step 3: Proper Containerization

Select a waste container that is:

  • Clearly Designated: Use a container specifically marked for "Halogenated Organic Waste."

  • Chemically Compatible: A high-density polyethylene (HDPE) or glass container is suitable. Never use food-grade containers like milk jugs.[3]

  • In Good Condition: The container must be free of cracks and leaks, with a tightly sealing lid.[3][14]

Step 4: Accurate and Compliant Labeling

The waste container must be labeled correctly before any waste is added. The label must include:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" .

  • An accurate list of all other components in the container (e.g., solvents used for rinsing).

  • The approximate concentration or volume of each component.

Step 5: Safe Accumulation and Storage
  • Collect all waste, including any solvent used to rinse contaminated glassware, directly into your labeled halogenated waste container.[9]

  • Keep the waste container sealed at all times, except when actively adding waste.[3] This is a common point of failure in regulatory inspections and a critical safety measure to prevent spills and exposure.[3]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from sources of heat or ignition.[3][15]

Step 6: Final Disposal Arrangement
  • Once the container is full or you have no further need to dispose of this chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[9]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.

  • Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility for final treatment.

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal start Waste Generation (Unused chemical, contaminated items, rinsate) ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste Is it a Halogenated Organic? ppe->segregate halogen_container Step 3 & 4: Use Labeled 'Halogenated Waste' Container segregate->halogen_container  Yes   non_halogen_container Use Separate 'Non-Halogenated' Waste Container segregate->non_halogen_container  No   accumulate Step 5: Accumulate in a Closed & Sealed Container in SAA halogen_container->accumulate contact_ehs Step 6: Container Full? Contact EHS for Pickup accumulate->contact_ehs pickup EHS Collects Waste contact_ehs->pickup final_disposal Transport to Licensed Facility (e.g., for Incineration) pickup->final_disposal

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is vital.

Spill Response (for solid material)
  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your EHS office immediately.

  • Secure the Area: Prevent access to the spill area and eliminate any nearby ignition sources.

  • Don PPE: Wear your full PPE, including respiratory protection if dust is generated.

  • Contain and Clean: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[16]

  • Collect: Using spark-resistant tools, carefully sweep the material into your labeled halogenated hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[9]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[17]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 3-Fluoro-4-methylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Fluoro-4-methylbenzamidine hydrochloride

As a novel compound in discovery and development, this compound requires a methodical and informed approach to laboratory handling. This guide provides essential safety protocols and logistical plans designed for researchers, scientists, and drug development professionals. Our focus is on proactive safety measures, ensuring that every step, from preparation to disposal, is conducted with the utmost care to protect both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.

The signal word for this compound is "Warning" . While the primary identified hazard is oral toxicity, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[1] Therefore, a conservative approach is warranted, treating it as potentially irritating to the skin, eyes, and respiratory tract.[2][3][4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Table 1: GHS Classification for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory to minimize exposure.[6]

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[1][7]
Eye & Face Protection Safety goggles and a face shield.[8]Standard safety glasses are insufficient. Goggles are required to protect against splashes, and a face shield offers an additional layer of protection for the entire face.[8][9]
Body Protection Disposable, long-sleeved gown with closed cuffs.To protect the skin and personal clothing from contamination.[9] Gowns should be changed regularly or immediately if contaminated.
Respiratory Protection A government-approved respirator (e.g., N95 or higher).[7][9]To prevent inhalation of the solid particulate form of the compound. A standard surgical mask is not sufficient.[9]
Foot Protection Closed-toe shoes and disposable shoe covers.To protect from spills and prevent the tracking of contaminants outside the lab.[9]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Gloves, Gown, Goggles, Respirator) prep_setup 2. Prepare Work Area (Fume Hood, Spill Kit Ready) prep_ppe->prep_setup prep_weigh 3. Weigh Compound (In Ventilated Enclosure) prep_setup->prep_weigh handle_dissolve 4. Dissolve/Use Compound (In Fume Hood) prep_weigh->handle_dissolve handle_monitor 5. Monitor Experiment cleanup_decon 6. Decontaminate Surfaces handle_monitor->cleanup_decon cleanup_waste 7. Segregate Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE (In Designated Area) cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands Thoroughly cleanup_doff->cleanup_wash

A workflow for the safe handling of this compound.

Operational Plan:

  • Preparation:

    • Before handling, ensure an eyewash station and safety shower are accessible.[2][7]

    • Don all required PPE as outlined in Table 2.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated powder enclosure to minimize inhalation risk.[7]

    • Have a chemical spill kit readily available.

  • Handling:

    • When weighing the solid, use a dedicated spatula and weighing paper.

    • Avoid creating dust.[1]

    • If making a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing.[1][7] Seek medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation occurs, seek medical advice.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water.[7] Call a physician or poison control center immediately.[2]

  • Spill:

    • Evacuate unnecessary personnel from the area.[7]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][11]

    • Ventilate the area and wash the spill site after the material has been collected.[7]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect any unused solid compound, contaminated weighing paper, and other contaminated disposable materials (e.g., gloves, shoe covers) in a clearly labeled, sealed container for hazardous waste.[1]

  • Liquid Waste: Collect solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1][7]

  • Disposal Method: Dispose of all waste through a licensed professional waste disposal service.[1] Ensure compliance with all local, state, and federal regulations.[12]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.